molecular formula C9H9BrF2O B1322979 4-Ethoxy-2,3-difluorobenzyl bromide CAS No. 181806-55-3

4-Ethoxy-2,3-difluorobenzyl bromide

Cat. No.: B1322979
CAS No.: 181806-55-3
M. Wt: 251.07 g/mol
InChI Key: UDFOEUCJEQEAMK-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3-difluorobenzyl bromide is a fluorinated benzyl bromide derivative intended for use as a key building block in organic synthesis and medicinal chemistry research. Fluorinated organic compounds are critically important in modern chemical science, as the introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological properties, leading to enhanced metabolic stability, bioavailability, and binding affinity in target molecules . The reactivity of this compound stems from the lability of the bromine atom, making it an excellent electrophile for nucleophilic substitution reactions, such as alkylations of amines, thiols, or alkoxides . This allows researchers to incorporate the 4-ethoxy-2,3-difluorobenzyl moiety into more complex structures. The specific arrangement of the ethoxy and fluorine substituents on the aromatic ring may be designed to influence electronic properties and intermolecular interactions, such as in the synthesis of potential pharmaceutical agents or liquid crystal materials . As a specialized intermediate, its primary value lies in its versatility for constructing a diverse library of derivatives for structure-activity relationship (SAR) studies or material science applications. ATTENTION: For research use only. Not for human or veterinary use. Safety Information: Based on its structural class, this compound is likely a combustible solid and may cause severe skin burns and eye damage. Refer to the Safety Data Sheet (SDS) for detailed handling and hazard information .

Properties

IUPAC Name

1-(bromomethyl)-4-ethoxy-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9BrF2O/c1-2-13-7-4-3-6(5-10)8(11)9(7)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFOEUCJEQEAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)CBr)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101257304
Record name 1-(Bromomethyl)-4-ethoxy-2,3-difluorobenzene
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Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

181806-55-3
Record name 1-(Bromomethyl)-4-ethoxy-2,3-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181806-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-4-ethoxy-2,3-difluorobenzene
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Foundational & Exploratory

synthesis of 4-ethoxy-2,3-difluorobenzyl bromide from difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Ethoxy-2,3-difluorobenzyl bromide from 2,3-Difluorophenol

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of this compound, a valuable fluorinated building block in medicinal chemistry and drug development. The synthesis commences with the commercially available starting material, 2,3-difluorophenol, and proceeds through a logical three-stage sequence involving regioselective formylation and subsequent reduction to install a key methyl group, followed by etherification and a final, selective benzylic bromination. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering detailed experimental protocols, mechanistic insights, and critical analysis of procedural choices to ensure reproducibility, safety, and high-purity yields.

Introduction and Synthetic Strategy

Fluorinated organic molecules are of paramount importance in modern drug discovery. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, leading to improved pharmacokinetic and pharmacodynamic profiles. This compound is a key intermediate, incorporating a reactive benzyl bromide handle for further elaboration, along with a difluorinated phenyl ring that imparts unique electronic characteristics.[1]

The synthetic pathway detailed herein is designed to be robust and scalable, starting from the readily accessible 2,3-difluorophenol.[2] The overall strategy is dissected into three primary stages:

  • Installation of the C4-Methyl Group: A two-step process to convert 2,3-difluorophenol into 2,3-difluoro-4-methylphenol. This involves an initial ortho-, para-directing electrophilic substitution (formylation) followed by a complete reduction of the introduced aldehyde.

  • Ether Formation: A Williamson ether synthesis to convert the phenolic hydroxyl group of 2,3-difluoro-4-methylphenol into the target ethoxy moiety, yielding 4-ethoxy-2,3-difluorotoluene.[3]

  • Benzylic Bromination: A selective free-radical bromination of the benzylic methyl group on 4-ethoxy-2,3-difluorotoluene using N-Bromosuccinimide (NBS) to furnish the final product.[4]

This guide provides the scientific rationale behind the choice of reagents and conditions for each step, ensuring a deep understanding of the underlying chemical principles.

Synthetic_Workflow Start 2,3-Difluorophenol Intermediate1 2,3-Difluoro-4-hydroxybenzaldehyde Start->Intermediate1 Step 1a Duff Formylation Intermediate2 2,3-Difluoro-4-methylphenol Intermediate1->Intermediate2 Step 1b Wolff-Kishner Reduction Intermediate3 4-Ethoxy-2,3-difluorotoluene Intermediate2->Intermediate3 Step 2 Williamson Ether Synthesis FinalProduct This compound Intermediate3->FinalProduct Step 3 Benzylic Bromination (NBS)

Caption: Overall synthetic workflow from 2,3-difluorophenol.

Stage 1: Synthesis of 2,3-Difluoro-4-methylphenol

The initial challenge is the regioselective introduction of a methyl group at the C4 position of 2,3-difluorophenol, para to the activating hydroxyl group. A direct Friedel-Crafts alkylation is often problematic, leading to polyalkylation and rearrangement byproducts. Therefore, a more controlled, two-step formylation-reduction sequence is employed.

Step 1a: Para-Selective Formylation via the Duff Reaction

The Duff reaction provides a mild and effective method for the formylation of activated phenols. It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid, which also serves to moderate the reaction. The hydroxyl group strongly activates the aromatic ring for electrophilic substitution, directing the incoming electrophile primarily to the para position due to reduced steric hindrance compared to the ortho position (C6).

  • To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add glycerol (150 mL) and boric acid (25 g). Heat the mixture to 130°C with stirring until the boric acid dissolves.

  • Cool the mixture to 100°C and add 2,3-difluorophenol (13.0 g, 0.1 mol). Stir until a homogeneous solution is obtained.

  • Add hexamethylenetetramine (HMTA) (21.0 g, 0.15 mol) portion-wise over 20 minutes, ensuring the temperature does not exceed 150°C.

  • After the addition is complete, heat the reaction mixture to 150-160°C and maintain for 3 hours.

  • Cool the mixture to 80°C and slowly add a solution of 50% sulfuric acid (100 mL) in water (200 mL). This hydrolyzes the intermediate imine.

  • Heat the mixture to reflux for 30 minutes, then cool to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2,3-difluoro-4-hydroxybenzaldehyde as a solid.

Step 1b: Reduction of Aldehyde via Wolff-Kishner Reduction

The Wolff-Kishner reduction is ideal for converting the aldehyde to a methyl group under basic conditions, which is compatible with the free phenolic hydroxyl group. The reaction involves the formation of a hydrazone intermediate, which is then deprotonated and heated with a strong base (like potassium hydroxide) to eliminate nitrogen gas and form the corresponding alkane.

  • In a flask fitted with a reflux condenser, dissolve 2,3-difluoro-4-hydroxybenzaldehyde (15.8 g, 0.1 mol) in diethylene glycol (150 mL).

  • Add hydrazine hydrate (15.0 mL, 0.3 mol) and stir the mixture at room temperature for 30 minutes.

  • Add potassium hydroxide pellets (16.8 g, 0.3 mol) portion-wise.

  • Heat the mixture to 120°C for 1 hour, then slowly increase the temperature to 190-200°C, allowing water and excess hydrazine to distill off.

  • Maintain the reaction at reflux (approx. 195°C) for 4 hours until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water (400 mL).

  • Acidify the solution to pH 2-3 with concentrated hydrochloric acid.

  • Extract the product with diethyl ether (3 x 150 mL).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield 2,3-difluoro-4-methylphenol.

Stage 2: Synthesis of 4-Ethoxy-2,3-difluorotoluene

This stage employs the classical Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[5][6] The phenolic proton of 2,3-difluoro-4-methylphenol is first deprotonated by a mild base to form a phenoxide nucleophile, which then attacks the primary electrophilic carbon of an ethylating agent.

Causality and Reagent Choice
  • Base: Potassium carbonate (K₂CO₃) is a suitable base for this reaction. It is strong enough to deprotonate the phenol but is not excessively harsh, minimizing potential side reactions. It is also inexpensive and easy to handle.[6]

  • Ethylating Agent: Ethyl iodide is a highly effective ethylating agent due to the excellent leaving group ability of iodide. Diethyl sulfate is a viable, less volatile alternative.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is used to dissolve the ionic intermediates and accelerate the SN2 reaction.[6]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ K⁺ Phenol->Phenoxide Base K₂CO₃ Phenoxide2 EthylIodide CH₃CH₂-I Ether Ar-O-CH₂CH₃ EthylIodide->Ether KI K⁺I⁻ EthylIodide->KI I⁻ leaves Phenoxide2->EthylIodide Sₙ2 Attack

Caption: Mechanism of the Williamson ether synthesis.

  • To a solution of 2,3-difluoro-4-methylphenol (14.4 g, 0.1 mol) in acetone (200 mL), add anhydrous potassium carbonate (20.7 g, 0.15 mol).

  • Stir the suspension vigorously and add ethyl iodide (23.4 g, 0.15 mol) dropwise.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetone (50 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether (150 mL), wash with 5% aqueous NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to give 4-ethoxy-2,3-difluorotoluene as an oil, which can be purified by vacuum distillation if necessary.

Stage 3: Synthesis of this compound

The final step is the selective bromination of the methyl group at the benzylic position. This is achieved via a free-radical chain reaction, for which N-Bromosuccinimide (NBS) is the reagent of choice.[7]

Mechanistic Rationale

The reaction proceeds via a radical chain mechanism initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[8][9]

  • Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals, which then react with trace HBr to generate a bromine radical (Br•).

  • Propagation: a. The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group. This step is highly selective because the resulting benzylic radical is resonance-stabilized by the aromatic ring, making the benzylic C-H bond weaker than other alkyl C-H bonds.[10][11] b. The benzylic radical reacts with a molecule of Br₂ (generated in low concentration from the reaction of HBr with NBS) to form the final product and a new bromine radical, which continues the chain.[12]

  • Termination: Radicals combine to terminate the chain reaction.

Using NBS is critical for selectivity as it maintains a very low, steady-state concentration of Br₂, which favors radical substitution on the side chain over electrophilic addition to the aromatic ring.[11]

Benzylic_Bromination cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN Radical_I 2 R• + N₂ AIBN->Radical_I Δ NBS NBS Br_Radical Br• NBS->Br_Radical Trace HBr Toluene Ar-CH₃ Br_Radical->Toluene H abstraction Benzyl_Radical Ar-CH₂• Toluene->Benzyl_Radical HBr HBr Toluene->HBr Br2 Br₂ Benzyl_Radical->Br2 Bromination Br2->Br_Radical regenerates Product Ar-CH₂Br Br2->Product

Caption: Free-radical mechanism for benzylic bromination with NBS.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethoxy-2,3-difluorotoluene (17.2 g, 0.1 mol) in anhydrous carbon tetrachloride (200 mL). Note: Due to its toxicity, cyclohexane can be used as a greener alternative solvent.[13]

  • Add N-Bromosuccinimide (NBS) (18.7 g, 0.105 mol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.16 g, 1 mmol).

  • Heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. Irradiation with a sunlamp can also be used to facilitate initiation.

  • Monitor the reaction by GC or TLC. The reaction is typically complete when the dense succinimide byproduct is observed floating on the surface of the solvent.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure.

  • The crude this compound is obtained as an oil and should be used immediately or stored under an inert atmosphere in the cold, as benzyl bromides can be lachrymatory and unstable.

Data Summary

The following table summarizes the key physical and expected analytical data for the compounds in the synthetic pathway.

CompoundFormulaMol. WeightAppearanceExpected Yield (%)Key Characterization Notes
2,3-DifluorophenolC₆H₄F₂O130.09White/colorless solid-m.p. 39-42 °C
2,3-Difluoro-4-hydroxybenzaldehydeC₇H₄F₂O₂158.10Off-white solid60-70¹H NMR: Aldehyde proton (~10 ppm), aromatic protons, hydroxyl proton. IR: C=O, O-H stretches.
2,3-Difluoro-4-methylphenolC₇H₆F₂O144.12Low-melting solid75-85¹H NMR: Methyl singlet (~2.2 ppm), aromatic protons, hydroxyl proton.
4-Ethoxy-2,3-difluorotolueneC₉H₁₀F₂O172.17Colorless oil85-95¹H NMR: Ethyl triplet & quartet, methyl singlet, aromatic protons.
This compoundC₉H₉BrF₂O251.07Colorless/pale yellow oil80-90¹H NMR: Methylene singlet (~4.5 ppm), ethyl signals, aromatic protons. Lachrymatory.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

  • 2,3-Difluorophenol: Corrosive and an irritant. Avoid contact with skin and eyes.[14]

  • Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle with extreme care.

  • Potassium Hydroxide: Corrosive. Causes severe burns.

  • Ethyl Iodide: Toxic and a potential carcinogen. Handle with care.

  • N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust.

  • AIBN: Can decompose violently if heated without a solvent. Store refrigerated.

  • Carbon Tetrachloride (if used): Toxic, carcinogenic, and environmentally damaging. Its use should be minimized or replaced with a safer alternative like cyclohexane.[15]

  • This compound (Product): As a benzyl bromide derivative, it is expected to be a lachrymator and irritant. Avoid inhalation and skin contact.

Conclusion

This guide presents a reliable and well-documented synthetic route to this compound from 2,3-difluorophenol. By breaking the synthesis into three logical stages—methyl group installation, etherification, and benzylic bromination—this paper provides not only detailed protocols but also the critical scientific reasoning behind the selection of specific named reactions and reagents. The successful execution of this multi-step synthesis will provide drug development professionals with a valuable fluorinated intermediate for the construction of novel and potent therapeutic agents.

References

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Tuleen, D. L., & Hess, Jr., B. A. (1971). Free-Radical Bromination of p-Toluic Acid. An experiment in organic chemistry.
  • Jereb, M., & Zupan, M. (2007). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. Green Chemistry, 9(12), 1300-1304.
  • Suru Chemical. (2025). Selective Benzylic Bromination Using N-Bromosuccinimide. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Alkylbenzenes such as toluene (methylbenzene) react with NBS to give products in which bromine... Retrieved from [Link]

  • MANAC Inc. (2022). Allylic position and benzylic position bromination: bromination reactions that use NBS. Chemia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position.
  • Ingenta Connect. (2011). Microwave-Assisted NBS Bromination of p-Iminotoluenes: Preparation of New Alcohol, Mercapto, and Ami. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. Retrieved from [Link]

  • Google Patents. (n.d.). CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method.
  • Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-5.
  • Chem-Impex. (n.d.). 2,3-Difluorophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolated yields are given. a) Ethyl iodide (2.0 equiv), Ag2CO3.... Retrieved from [Link]

  • Google Patents. (n.d.). US20060217569A1 - Process for side-chain bromination of alkylbenzenes.
  • Google Patents. (n.d.). EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes.

Sources

4-ethoxy-2,3-difluorobenzyl bromide chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Ethoxy-2,3-difluorobenzyl Bromide: Properties, Reactivity, and Applications

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive benzylic bromide, a difluorinated phenyl ring, and an electron-donating ethoxy group, makes it a valuable building block for synthesizing complex target molecules. The strategic incorporation of fluorine atoms is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1] This guide provides an in-depth analysis of the chemical properties, reactivity, and synthetic applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

The core physical and chemical characteristics of this compound are determined by its distinct structural components. While specific experimental data for this exact compound is not widely published, properties can be inferred from closely related structures and supplier technical data sheets.

PropertyValue / DescriptionReference(s)
Molecular Formula C₉H₉BrF₂O
Molecular Weight 251.07 g/mol
Appearance Likely a solid or liquid
CAS Number Data not available for this specific isomer.
Reactivity Highly reactive towards nucleophiles; corrosive.[2][3]
Storage Store in a cool, dry, well-ventilated area, away from incompatible substances like strong oxidizing agents and bases. Keep container tightly closed.[3][4]

Note: Data for the related compound 3-Ethoxy-2,4-difluorobenzyl bromide is used as a proxy where specific data for the 4-ethoxy-2,3-difluoro isomer is unavailable.

Core Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the benzylic bromide group, which is an excellent leaving group in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)

Benzylic halides are highly susceptible to nucleophilic substitution. As a primary benzylic halide, this compound is expected to react primarily through an S(_N)2 mechanism . This pathway involves a backside attack by a nucleophile on the electrophilic benzylic carbon, leading to the displacement of the bromide ion in a single, concerted step.

However, an S(N)1 mechanism cannot be entirely ruled out, particularly in polar protic solvents with weak nucleophiles. The S(_N)1 pathway proceeds through a carbocation intermediate. The stability of this potential benzylic carbocation is influenced by the electronic effects of the ring substituents.[5]

dot digraph "SN1_vs_SN2_Reactivity" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Competing SN1 and SN2 pathways for this compound.

Influence of Aromatic Ring Substituents

The electronic nature of the ethoxy and difluoro substituents plays a crucial role in modulating the reactivity of the molecule.

  • Ethoxy Group (-OEt): This group is electron-donating through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The resonance effect dominates, increasing the electron density on the aromatic ring. This would stabilize a potential benzylic carbocation, slightly favoring an S(_N)1 pathway compared to an unsubstituted benzyl bromide.

  • Difluoro Groups (-F): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect).[6] It also has a weak electron-donating resonance effect (+R effect). For halogens, the inductive effect generally outweighs the resonance effect.[7]

    • The combined -I effect of two adjacent fluorine atoms significantly withdraws electron density from the ring.

    • This electron withdrawal destabilizes the benzylic carbocation, making the S(_N)1 pathway less favorable.

    • Simultaneously, the strong -I effect increases the partial positive charge on the benzylic carbon, making it a more potent electrophile and thus more susceptible to attack by nucleophiles via the S(_N)2 mechanism.

Overall Electronic Effect: The potent, deactivating inductive effect of the two fluorine atoms is expected to dominate over the activating resonance effect of the ethoxy group. This makes the benzylic carbon highly electrophilic and strongly favors the S(_N)2 reaction pathway.

dot digraph "Electronic_Effects" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Electronic influence of substituents on the reactivity of the benzyl bromide.

Applications in Synthesis and Drug Discovery

The primary utility of this compound is as an alkylating agent to introduce the 4-ethoxy-2,3-difluorobenzyl moiety into a target molecule. This structural motif is particularly valuable in the development of new therapeutic agents.

  • Medicinal Chemistry : Fluorine substitution is a cornerstone of modern drug design. The presence of the difluoro pattern can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[1] Furthermore, the introduction of bromine can increase therapeutic activity and favorably affect a drug's metabolism and duration of action.[8][9] Quinoline derivatives, which can be synthesized using such building blocks, are known to have anticancer activity, with some acting as topoisomerase I inhibitors.[10] The 2-(4-bromobenzyl) moiety has been successfully incorporated into thienopyrimidine scaffolds to create dual topoisomerase I/II inhibitors with potent anticancer effects.[11]

  • Agrochemicals and Materials Science : Similar to pharmaceuticals, the difluorobenzyl group can enhance the bioactivity of pesticides and herbicides.[1] In materials science, incorporating such fluorinated units into polymers can modify their thermal, optical, and electronic properties.[1]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and reaction of substituted benzyl bromides.

Protocol 1: Synthesis via Radical Bromination of a Toluene Derivative

The most common method for synthesizing benzyl bromides is the free-radical bromination of the corresponding toluene derivative at the benzylic position.

  • Reaction Scheme: 4-Ethoxy-2,3-difluorotoluene + NBS --(Initiator)--> this compound

  • Materials:

    • 4-Ethoxy-2,3-difluorotoluene

    • N-Bromosuccinimide (NBS)

    • Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide)

    • Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)

  • Procedure:

    • To a solution of 4-ethoxy-2,3-difluorotoluene in the chosen solvent, add NBS (1.1 equivalents) and a catalytic amount of AIBN.

    • Heat the reaction mixture to reflux and monitor the reaction progress using TLC or GC-MS. The reaction is often irradiated with a lamp to facilitate radical initiation.[12]

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.[13]

    • Wash the filtrate with a dilute aqueous solution of sodium bisulfite to quench any remaining bromine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography.[12]

Protocol 2: Typical Nucleophilic Substitution - Ether Synthesis

This protocol describes a general method for reacting this compound with an alcohol to form an ether, a common transformation in drug synthesis.[14]

  • Reaction Scheme: R-OH + this compound --(Base)--> R-O-CH₂-Ar

  • Materials:

    • An alcohol (R-OH)

    • This compound

    • A non-nucleophilic base (e.g., sodium hydride (NaH) or potassium carbonate)

    • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and dissolve it in the anhydrous solvent.

    • Cool the solution in an ice bath (0 °C).

    • Carefully add the base (e.g., NaH, 1.2 equivalents) portion-wise to the solution to form the alkoxide.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC until completion.

    • Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography.[14]

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=line, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} enddot Caption: General workflow for an SN2 ether synthesis.

Safety and Handling

Substituted benzyl bromides are hazardous reagents that must be handled with appropriate safety precautions.

  • Hazards:

    • Causes severe skin burns and eye damage.[2][15]

    • Harmful if swallowed or inhaled.

    • Acts as a lachrymator (a substance that irritates the eyes and causes tears).[3]

    • May be corrosive to metals.[4]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, a lab coat, and chemical safety goggles or a face shield.[15]

    • All manipulations should be performed in a well-ventilated chemical fume hood.

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Spectroscopic Data Interpretation

  • ¹H NMR:

    • -CH₂Br (Benzylic protons): A singlet expected around δ 4.4-4.6 ppm.

    • -OCH₂CH₃ (Ethoxy group): A quartet around δ 4.0-4.2 ppm and a triplet around δ 1.4-1.5 ppm.

    • Aromatic protons: Two protons on the aromatic ring, appearing as complex multiplets in the δ 6.8-7.5 ppm region, with splitting patterns influenced by coupling to each other and to the fluorine atoms.

  • ¹³C NMR:

    • -CH₂Br: A signal around δ 30-35 ppm.

    • Aromatic Carbons: Signals in the δ 110-160 ppm range. Carbons bonded to fluorine will show large C-F coupling constants.

    • Ethoxy Carbons: Signals around δ 64 ppm (-OCH₂) and δ 15 ppm (-CH₃).

  • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms.

  • IR Spectroscopy:

    • C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

    • C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

    • C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

    • C-O stretching (ether): A strong peak in the 1200-1250 cm⁻¹ region.

    • C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ region.

    • C-Br stretching: A peak in the 500-650 cm⁻¹ region.

Conclusion

This compound is a potent and versatile electrophile, primarily utilized for its ability to undergo S(_N)2 reactions with a wide range of nucleophiles. The interplay of its electron-donating ethoxy group and strongly electron-withdrawing difluoro substituents renders the benzylic carbon highly reactive, making it an invaluable reagent for introducing the fluorinated benzyl moiety in the synthesis of pharmaceuticals and advanced materials. A thorough understanding of its reactivity, combined with stringent safety protocols, is essential for its successful application in the laboratory.

References

  • University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]

  • Laali, K. K., & Tanaka, M. (2000). The activating effect of fluorine in electrophilic aromatic substitution.
  • College of St. Benedict & St. John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

  • Pearson+. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution... Retrieved from [Link]

  • ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]

  • ResearchGate. (2025). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Fiveable. (n.d.). Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Quora. (2020). Why are fluoroarenes not prepared by electrophilic substitution? Retrieved from [Link]

  • Mol-Instincts. (n.d.). Synthesis of 3-bromo-4-fluorobenzyl 2,2-dimethyl-2-(4-ethoxyphenyl)ethyl ether. Retrieved from [Link]

  • Alichem. (n.d.). 4-Ethoxy-2,6-difluorobenzyl bromide - SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzyl bromide. Retrieved from [Link]

  • Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • Elbadawi, M. M., et al. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. RSC Medicinal Chemistry, 13(10), 1235–1250.
  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure? Retrieved from [Link]

  • Termedia. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • Sharma, A., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[6][16]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry.

Sources

Spectroscopic and Synthetic Elucidation of 4-Ethoxy-2,3-difluorobenzyl bromide: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Benzyl Bromides in Medicinal Chemistry

In the landscape of modern drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key pharmacokinetic and pharmacodynamic properties. The 4-ethoxy-2,3-difluorobenzyl bromide motif, while not extensively characterized in public literature, represents a valuable building block for medicinal chemists. The presence of the difluoro substitution pattern on the aromatic ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. The ethoxy group provides a point for further functionalization or can serve to optimize solubility and receptor interactions. The benzylic bromide is a versatile functional group, readily participating in nucleophilic substitution reactions to enable the construction of more complex molecular architectures.

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of this compound, offering a predictive framework for its identification and characterization. Furthermore, a robust synthetic and purification protocol is detailed, empowering researchers to access this valuable intermediate. The insights presented herein are synthesized from established principles of organic spectroscopy and reaction mechanisms, drawing analogies from structurally related compounds.

Molecular Structure and Key Features

The structure of this compound is characterized by a benzene ring substituted with two adjacent fluorine atoms, an ethoxy group para to one of the fluorine atoms, and a bromomethyl group. This arrangement gives rise to a unique set of spectroscopic signatures.

Caption: Molecular structure of this compound.

Synthesis and Purification Protocol

The synthesis of this compound can be achieved through the radical bromination of the corresponding 4-ethoxy-2,3-difluorotoluene precursor. This method is a well-established and reliable approach for the preparation of benzyl bromides.[1][2][3]

Experimental Workflow: Synthesis

G start 4-Ethoxy-2,3-difluorotoluene + CCl₄ reaction Reflux (Heat/Light) start->reaction reagents N-Bromosuccinimide (NBS) + AIBN (cat.) reagents->reaction workup Cool & Filter (Remove Succinimide) reaction->workup extraction Wash with NaHCO₃(aq) & Brine workup->extraction drying Dry over Na₂SO₄ extraction->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation purification Column Chromatography (Silica Gel, Hexanes/EtOAc) evaporation->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology
  • Reaction Setup: To a solution of 4-ethoxy-2,3-difluorotoluene in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile, add N-bromosuccinimide (NBS) (1.0-1.1 equivalents).

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4]

  • Reaction: Heat the mixture to reflux and irradiate with a light source (e.g., a sunlamp) to facilitate the initiation of the radical reaction.[5][6] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any residual HBr) and brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[8] Alternatively, for thermally stable compounds, vacuum distillation can be employed.[9]

Spectroscopic Characterization: A Predictive Analysis

Due to the absence of publicly available experimental spectra for this compound, the following sections provide a detailed prediction of its key spectroscopic features based on the analysis of analogous compounds and established spectroscopic principles.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethoxy group, the benzylic protons, and the aromatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
-O-CH₂-CH₃ 1.4 - 1.5Triplet (t)JH,H = 7.0
-O-CH₂ -CH₃4.0 - 4.2Quartet (q)JH,H = 7.0
Ar-CH₂ -Br4.5 - 4.7Singlet (s) or very narrow tripletJH,F ≈ 1-2 (long-range)
Ar-H (H-5)6.9 - 7.1Doublet of doublets (dd)JH5,H6 = 8-9, JH5,F3 = 4-6
Ar-H (H-6)7.2 - 7.4Triplet or Doublet of doubletsJH6,H5 = 8-9, JH6,F2 = 8-10

Rationale:

  • Ethoxy Group: The chemical shifts for the ethoxy protons are standard, with the methylene protons deshielded by the adjacent oxygen atom.[10]

  • Benzylic Protons: The benzylic protons are significantly deshielded by the adjacent bromine atom and the aromatic ring, typically appearing in the 4.5-4.7 ppm range.[11] Long-range coupling to the fluorine at position 3 may result in a slight broadening or a very narrow triplet.

  • Aromatic Protons: The aromatic region will be complex due to H-H and H-F couplings.[12][13] The electron-donating ethoxy group will shield the aromatic protons relative to unsubstituted benzene, while the electron-withdrawing fluorine and bromine atoms will have a deshielding effect. The precise chemical shifts and coupling patterns are best confirmed by 2D NMR experiments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
-O-CH₂-C H₃14 - 16Singlet
-O-C H₂-CH₃64 - 66Singlet
Ar-C H₂-Br30 - 35Singlet or doublet (small JC,F)
Aromatic Carbons110 - 160Doublets or doublets of doublets

Rationale:

  • Ethoxy and Benzylic Carbons: The chemical shifts for the ethoxy carbons are typical.[14] The benzylic carbon will be in the range of 30-35 ppm.

  • Aromatic Carbons: The aromatic region will show six distinct signals due to the lack of symmetry. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JC,F) of approximately 240-260 Hz. Carbons two or three bonds away from fluorine will show smaller couplings (²JC,F and ³JC,F).[15][16] The carbon attached to the ethoxy group (C-4) will be significantly deshielded.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[17][18][19]

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
F-2-135 to -145Doublet of doublets (dd)JF2,F3 = 18-22, JF2,H6 = 8-10
F-3-150 to -160Doublet of doublets (dd)JF2,F3 = 18-22, JF3,H5 = 4-6

Rationale:

  • Chemical Shifts: The chemical shifts are predicted based on values for similar difluorobenzene derivatives.[20][21] The exact positions will be influenced by the ethoxy and bromomethyl substituents.

  • Coupling Constants: A significant ortho F-F coupling (³JF,F) of 18-22 Hz is expected.[22][23] Additionally, coupling to the ortho and meta aromatic protons will be observed.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H stretch (aromatic)3050 - 3100
C-H stretch (aliphatic)2850 - 3000
C=C stretch (aromatic)1580 - 1620, 1450 - 1500
C-O stretch (aryl ether)1230 - 1270 (asymmetric), 1020 - 1075 (symmetric)
C-F stretch1100 - 1300
C-Br stretch600 - 700
CH₂ bend (benzylic)~1430

Rationale:

The predicted absorption bands are based on well-established correlations for the respective functional groups.[24][25][26][27] The C-F and C-Br stretches are particularly diagnostic.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a characteristic fragmentation pattern.

m/z Predicted Fragment Comments
250/252[M]⁺Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1).
171[M - Br]⁺Loss of the bromine radical to form the stable 4-ethoxy-2,3-difluorobenzyl cation. This is expected to be the base peak.
143[M - Br - C₂H₄]⁺Subsequent loss of ethylene from the ethoxy group.
91[C₇H₇]⁺Tropylium ion, a common fragment in the mass spectra of benzyl compounds, although less likely to be prominent here due to the substituents.[28][29]

Rationale:

The fragmentation of benzyl bromides is typically dominated by the facile cleavage of the C-Br bond to form a resonance-stabilized benzyl cation.[30][31][32] The isotopic signature of bromine provides a clear indication of its presence in the molecule.

Conclusion: A Predictive Framework for a Versatile Building Block

This technical guide provides a comprehensive, albeit predictive, spectroscopic and synthetic profile for this compound. By leveraging established principles and data from analogous structures, researchers in drug discovery and organic synthesis are equipped with a robust framework for the synthesis, purification, and characterization of this valuable fluorinated building block. The detailed protocols and predicted spectroscopic data serve as a practical resource to accelerate the incorporation of this and similar motifs into novel molecular entities with potentially enhanced therapeutic properties.

References

  • ResearchGate. How does one separate Benzyl bromide from the reaction mixture? (2014). Available at: [Link]

  • Chen, H., Shen, L., & Lin, Y. (2011). Benzylic Bromination of Toluene Derivatives with Boron Tribromide.
  • Google Patents. US6133468A - Method for preparing substituted benzyl bromides.
  • Google Patents. US4191621A - Process for the production of substituted benzal and benzyl bromides.
  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.
  • Quick Company. “A Process For Purification Of Substituted Benzyl Halides”. Available at: [Link]

  • Organic Spectroscopy International. Mass spectroscopy...........bromomethyl benzene (benzyl bromide). (2014). Available at: [Link]

  • UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Fragment ion. Available at: [Link]

  • Loemker, J. E., et al. (1967). A precise determination of the H-H and H-F couplings in fluorobenzene. Molecular Physics, 13(5), 433-438.
  • Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. Available at: [Link]

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  • ResearchGate. Carbon-fluorine coupling constants, n J CF. | Download Scientific Diagram. Available at: [Link]

  • Chegg. Solved Synthesize benzyl bromide from toulene with a reagent | Chegg.com. (2018). Available at: [Link]

  • SpectraBase. 1,4-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

  • ResearchGate. Generation and IR spectroscopic study of benzyl radical. (2025). Available at: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

  • Journal of the American Chemical Society. Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Available at: [Link]

  • SpectraBase. 1,2-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

  • Sciencemadness.org. Improved Synthesis of Benzyl Bromide by Free Radical Bromination. (2014). Available at: [Link]

  • NIST WebBook. Benzene, (bromomethyl)-. Available at: [Link]

  • ResearchGate. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... | Download Table. Available at: [Link]

  • ResearchGate. PIMS spectra recorded during the decomposition of benzyl bromide at... - ResearchGate. Available at: [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). Available at: [Link]

  • Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. (2025). Available at: [Link]

  • ResearchGate. a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl... - ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content. Available at: [Link]

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). Available at: [Link]

  • University of Wisconsin-Platteville. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). Available at: [Link]

  • University of Cambridge. Chemical shifts. Available at: [Link]

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  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • St. Olaf College. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • European Patent Office. Process for benzylic bromination - EP 1057801 A2. (2000). Available at: [Link]

  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Available at: [Link]

  • Wikipedia. Benzyl bromide. Available at: [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Scientific Update. Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022). Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

  • University of Glasgow. Selectivity of Aryl and Benzylic Bromination. Available at: [Link]

  • Thieme. Flow Chemistry in Organic Synthesis. Available at: [Link]

  • Google Patents. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.

Sources

A Technical Guide to the Mass Spectrometry Fragmentation of 4-Ethoxy-2,3-difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-ethoxy-2,3-difluorobenzyl bromide. In the absence of direct experimental data in publicly available literature, this guide synthesizes established principles of mass spectrometry for halogenated aromatic compounds, ethers, and benzyl bromides to construct a theoretical framework for its fragmentation behavior under electron ionization (EI) and electrospray ionization (ESI). This document serves as a predictive resource for researchers working with this and structurally related molecules, offering insights into expected fragmentation pathways, the rationale behind these pathways, and a foundational protocol for experimental verification.

Introduction: The Structural Context of this compound

This compound is a substituted aromatic compound with a molecular weight of 251.07 g/mol and an empirical formula of C₉H₉BrF₂O. Its structure incorporates several key functional groups that dictate its fragmentation behavior in mass spectrometry: a difluorinated benzene ring, an ethoxy group, and a benzylic bromide. Each of these moieties contributes to a unique and predictable fragmentation pattern, which, when understood, can be a powerful tool for structural elucidation and purity assessment. The presence of bromine, with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in distinctive M and M+2 peaks for bromine-containing fragments.

Predicted Electron Ionization (EI) Fragmentation Pathways

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure. For this compound, the following fragmentation pathways are anticipated:

Initial Ionization and Key Primary Fragmentations

Upon electron impact, the molecule will lose an electron to form the molecular ion, [M]⁺•. Due to the presence of multiple functional groups, the initial charge localization can vary. The aromatic ring and the oxygen of the ethoxy group are likely sites of initial electron loss.

A primary and highly probable fragmentation event is the cleavage of the C-Br bond, which is relatively weak. This will result in the loss of a bromine radical (•Br) to form a stable benzylic carbocation.

  • Loss of Bromine Radical: The most significant initial fragmentation is expected to be the loss of the bromine radical (•Br), leading to the formation of the 4-ethoxy-2,3-difluorobenzyl cation. This fragment will be observed at m/z 171.

Fragmentation of the Ethoxy Group

The ethoxy group is susceptible to fragmentation through several established pathways for aromatic ethers.[1][2][3]

  • Loss of an Ethyl Radical: A common fragmentation for ethoxy-substituted aromatics is the cleavage of the O-CH₂ bond, leading to the loss of an ethyl radical (•C₂H₅). This would result in a fragment ion at m/z 222 (for the bromine-containing fragment).

  • Loss of Ethene (McLafferty-like rearrangement): A rearrangement reaction can lead to the elimination of a neutral ethene molecule (C₂H₄), resulting in a hydroxylated benzyl bromide fragment. This would produce a fragment ion at m/z 223.

Fragmentation of the Aromatic Ring and Fluorine Loss

Fluorinated aromatic compounds can exhibit the loss of fluorine radicals or hydrogen fluoride.[4][5]

  • Loss of Fluorine: Subsequent fragmentation of the primary ions may involve the loss of a fluorine radical (•F), leading to further daughter ions. For instance, the m/z 171 ion could lose a fluorine atom to produce a fragment at m/z 152.

  • Formation of Tropylium-like Ions: While the classic tropylium ion is observed at m/z 91 for simple alkylbenzenes, the substitution pattern on the aromatic ring of this compound will likely lead to substituted tropylium-like ions at different m/z values.[6][7]

Summary of Predicted EI Fragments
m/z Predicted Fragment Ion Formation Pathway
250/252[C₉H₉BrF₂O]⁺•Molecular Ion
222/224[C₇H₅BrF₂O]⁺Loss of •C₂H₅
223/225[C₇H₆BrF₂O]⁺•Loss of C₂H₄
171[C₉H₉F₂O]⁺Loss of •Br
143[C₇H₆F₂O]⁺Loss of •Br and C₂H₄
152[C₉H₉FO]⁺Loss of •Br and •F

Predicted Electrospray Ionization (ESI) Fragmentation

Electrospray ionization is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

Protonation and MS¹ Spectrum

In positive ion mode ESI, this compound is expected to form a protonated molecule, [M+H]⁺, at m/z 251/253. The primary site of protonation would likely be the oxygen atom of the ethoxy group.

Collision-Induced Dissociation (CID) in MS/MS

Upon subjecting the [M+H]⁺ ion to collision-induced dissociation, the following fragmentation pathways are plausible:

  • Loss of HBr: A likely fragmentation pathway for the protonated molecule is the neutral loss of hydrogen bromide (HBr), resulting in a fragment ion at m/z 171.

  • Loss of Ethene: Similar to EI, the loss of a neutral ethene molecule from the ethoxy group is a probable fragmentation pathway, leading to a fragment at m/z 223/225.

  • Combined Losses: Sequential losses, such as the loss of ethene followed by the loss of HBr, could also be observed.

Visualization of Fragmentation Pathways

Predicted EI Fragmentation Pathway

EI_Fragmentation M [M]⁺• m/z 250/252 F1 [M - Br]⁺ m/z 171 M->F1 - •Br F2 [M - C₂H₅]⁺ m/z 222/224 M->F2 - •C₂H₅ F3 [M - C₂H₄]⁺• m/z 223/225 M->F3 - C₂H₄ F4 [M - Br - C₂H₄]⁺ m/z 143 F1->F4 - C₂H₄ ESI_Fragmentation MH [M+H]⁺ m/z 251/253 F1_ESI [M+H - HBr]⁺ m/z 171 MH->F1_ESI - HBr F2_ESI [M+H - C₂H₄]⁺ m/z 223/225 MH->F2_ESI - C₂H₄

Sources

An In-depth Technical Guide to 4-Ethoxy-2,3-difluorobenzyl bromide (CAS number 181806-55-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-2,3-difluorobenzyl bromide is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical research. Its unique structural features, combining a difluorinated benzene ring with an ethoxy group and a reactive benzyl bromide moiety, make it a valuable building block for the synthesis of complex organic molecules. The presence of fluorine atoms can profoundly influence the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the properties, synthesis, applications, and safe handling of this compound.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be estimated based on its structure and data from closely related compounds.

PropertyValueReference(s)
CAS Number 181806-55-3
Molecular Formula C₉H₉BrF₂O[1]
Molecular Weight 251.07 g/mol [1]
Appearance Likely a solid or liquid[1]
Boiling Point Not reported; similar compounds have high boiling points (e.g., 3,5-Difluorobenzyl bromide: 65 °C at 4.5 mmHg)[2]
Melting Point Not reported
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran.

Spectroscopic Data

  • ¹H NMR: The spectrum would be expected to show signals for the ethoxy group (a triplet and a quartet), aromatic protons (complex multiplets), and the benzylic methylene protons (a singlet).

  • ¹³C NMR: The spectrum would display distinct signals for the ethoxy carbons, the aromatic carbons (with C-F couplings), and the benzylic carbon.

  • IR Spectroscopy: Characteristic absorption bands would be expected for C-H (aromatic and aliphatic), C-O, C-F, and C-Br stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the bromine atom.

Synthesis

The synthesis of this compound would likely proceed via the bromination of the corresponding 4-ethoxy-2,3-difluorotoluene. A common method for the benzylic bromination of toluene derivatives is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under light irradiation.

A general synthetic approach is outlined below:

Synthesis_of_4-Ethoxy-2,3-difluorobenzyl_bromide start 4-Ethoxy-2,3-difluorotoluene product This compound start->product Benzylic Bromination reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Solvent (e.g., CCl₄) Light (hν) or Heat

Figure 1: General synthetic scheme for this compound.

Representative Experimental Protocol for Benzylic Bromination (Adapted from similar syntheses)[3]

Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific synthesis of this compound. Appropriate safety precautions must be taken.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a light source (e.g., a UV lamp), dissolve 4-ethoxy-2,3-difluorotoluene in a suitable solvent such as carbon tetrachloride or ethyl acetate.

  • Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

  • Reaction Conditions: Heat the mixture to reflux while irradiating with the light source. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Applications in Organic Synthesis

This compound is a versatile reagent for introducing the 4-ethoxy-2,3-difluorobenzyl moiety into various molecules. The benzylic bromide is a good leaving group, making the compound an excellent electrophile in nucleophilic substitution reactions.

This functionality is particularly valuable in:

  • Drug Discovery: The introduction of the difluorobenzyl group can enhance the pharmacological properties of drug candidates. Fluorine's high electronegativity can influence a molecule's acidity, basicity, and dipole moment, affecting its binding to target proteins. Furthermore, the C-F bond is very stable, which can block metabolic pathways and increase the in vivo half-life of a drug.

  • Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can improve the efficacy and stability of pesticides and herbicides.

Representative Experimental Protocol: Alkylation of a Phenol

This protocol illustrates the use of a difluorobenzyl bromide in a typical O-alkylation reaction.

Alkylation_Workflow cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up and Purification A Dissolve Phenol and Base (e.g., K₂CO₃) in Solvent (e.g., DMF) B Add this compound A->B C Heat and Stir Reaction Mixture B->C D Quench with Water and Extract with Organic Solvent C->D E Wash, Dry, and Concentrate Organic Layer D->E F Purify by Column Chromatography E->F

Figure 2: Workflow for a typical O-alkylation reaction.

  • Reaction Setup: In a round-bottom flask, dissolve the starting phenol and a base (e.g., potassium carbonate, 1.5 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Alkylating Agent: To the stirred solution, add this compound (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to obtain the desired ether.

Safety and Handling

Based on the safety data for analogous difluorobenzyl bromides, this compound should be handled with caution as it is likely a corrosive and lachrymatory substance.

  • Hazard Statements (Anticipated):

    • H314: Causes severe skin burns and eye damage.[3]

    • H335: May cause respiratory irritation.

  • Precautionary Statements (Recommended):

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

    • P310: Immediately call a POISON CENTER or doctor/physician.[3]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Suppliers

This compound (CAS 181806-55-3) is a specialized chemical and may be available from a limited number of suppliers. It is recommended to inquire with the following types of chemical suppliers:

  • Custom synthesis and fine chemical providers.

  • Suppliers specializing in fluorinated building blocks.

  • Chemical directories and marketplaces.

Some potential suppliers for similar compounds or who may offer custom synthesis include:

  • Sigma-Aldrich (Merck)[1]

  • BLD Pharm[1]

  • Hyma Synthesis Pvt. Ltd.

It is advisable to contact these and other specialized chemical suppliers directly to inquire about the availability and pricing of CAS 181806-55-3.

Conclusion

This compound is a valuable and reactive building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its difluorinated ethoxybenzyl moiety can impart desirable properties to target molecules. While detailed experimental data for this specific compound is sparse, this guide provides a framework for its synthesis, handling, and application based on established chemical principles and data from closely related analogues. As with any reactive chemical, it is imperative to handle this compound with appropriate safety precautions in a controlled laboratory setting.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • † 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]

  • Flow Chemistry in Organic Synthesis. (2014). Thieme.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Leah4sci. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Leah4sci. (2014, March 6). Friedel-Crafts Alkylation Reaction Mechanism EAS Vid 6 [Video]. YouTube. [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. [Link]

  • Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.
  • Google Patents. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
  • Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

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stability and storage conditions for 4-ethoxy-2,3-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 4-Ethoxy-2,3-difluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted benzyl bromide derivative of increasing importance in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and advanced materials. As with many benzylic halides, its utility is intrinsically linked to its reactivity. This reactivity, however, also dictates its inherent instability and necessitates specific handling and storage protocols to ensure its integrity and prevent degradation. This guide provides a comprehensive overview of the chemical stability of this compound, outlines its primary degradation pathways, and establishes detailed, field-proven protocols for its optimal storage and handling. The recommendations provided herein are grounded in the established chemistry of benzyl halides and are designed to provide researchers with the knowledge necessary to maintain the quality and reactivity of this valuable reagent.

Introduction: The Chemical Profile of this compound

This compound belongs to the class of benzylic halides, which are characterized by a halogen atom attached to a carbon atom that is directly bonded to an aromatic ring. The benzylic position is particularly reactive due to the ability of the adjacent benzene ring to stabilize intermediates, such as carbocations or radicals, through resonance.[1] This inherent reactivity makes benzyl bromides, including the title compound, potent alkylating agents and versatile building blocks in organic synthesis.[2][3]

The substituents on the benzene ring—in this case, two fluorine atoms and an ethoxy group—further modulate the reactivity of the benzylic bromide. The electron-withdrawing nature of the fluorine atoms can influence the electrophilicity of the benzylic carbon, while the electron-donating ethoxy group can affect the overall electron density of the aromatic system. Understanding these structural nuances is critical to predicting the compound's stability and reactivity profile.

Chemical Stability and Degradation Pathways

The primary factor governing the stability of this compound is its susceptibility to nucleophilic substitution reactions. The bromide ion is an excellent leaving group, and the benzylic carbon is electrophilic, making the compound prone to reaction with various nucleophiles.

Hydrolysis: The Primary Degradation Pathway

The most common degradation pathway for this compound is hydrolysis, which occurs in the presence of water.[4][5] The reaction proceeds via nucleophilic substitution, where a water molecule attacks the benzylic carbon, leading to the displacement of the bromide ion. This results in the formation of 4-ethoxy-2,3-difluorobenzyl alcohol and hydrobromic acid (HBr). The generated HBr can further catalyze the degradation process.

Diagram 1: Hydrolysis of this compound

G A This compound C 4-Ethoxy-2,3-difluorobenzyl alcohol A->C Nucleophilic Attack B Water (H2O) B->C Reactant D Hydrobromic Acid (HBr) C->D Byproduct

Caption: The primary degradation pathway via hydrolysis.

Photolytic Decomposition

Similar to other benzyl halides, this compound is expected to be sensitive to light.[4][6] Exposure to UV light can induce homolytic cleavage of the carbon-bromine bond, generating a resonance-stabilized benzylic radical and a bromine radical.[1][7] These radical species are highly reactive and can initiate a cascade of secondary reactions, leading to the formation of various impurities and potentially polymerization.[4]

Thermal Instability

Elevated temperatures can significantly accelerate the degradation of this compound. Heat can promote both hydrolysis and decomposition reactions. Therefore, exposure to high temperatures should be strictly avoided during storage and handling.

Recommended Storage and Handling Protocols

To mitigate the degradation of this compound and ensure its long-term stability, the following storage and handling protocols are recommended. These are based on the general guidelines for benzyl bromides.[4][6][8][9]

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Store at 2-8°C.Reduces the rate of decomposition and hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents exposure to moisture and oxygen.
Light Store in a light-resistant container (e.g., amber glass bottle).Prevents photolytic decomposition.[4][6]
Container Use a tightly sealed, corrosion-resistant container.Prevents ingress of moisture and reaction with container material.[4]
Location Store in a cool, dry, and well-ventilated area away from incompatible materials.[4][6][8]Ensures safety and prevents accidental reactions.
Incompatible Materials

To prevent hazardous reactions and maintain the purity of the compound, avoid contact with the following materials:

  • Water and Moisture: Leads to hydrolysis.[4][5]

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.[8]

  • Bases (e.g., amines, hydroxides): Promotes elimination and substitution reactions.[8]

  • Alcohols: Can undergo nucleophilic substitution to form ethers.[8]

  • Metals (e.g., iron, aluminum): Can catalyze decomposition and polymerization.[4]

Experimental Protocol: Handling and Dispensing

The following protocol outlines the best practices for handling this compound in a laboratory setting to minimize exposure and prevent degradation.

Personal Protective Equipment (PPE)

Due to its lachrymatory and corrosive nature, appropriate PPE is mandatory.[10][11]

  • Eye Protection: Chemical splash goggles and a face shield.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[8]

  • Body Protection: A lab coat and, if necessary, an apron.

  • Respiratory Protection: Use in a well-ventilated chemical fume hood.[6] If the concentration in the air is high, a respirator may be necessary.[4]

Step-by-Step Dispensing Procedure
  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of incompatible materials.

  • Inert Atmosphere: If the compound is stored under an inert atmosphere, have a source of dry inert gas (argon or nitrogen) ready.

  • Equilibration: Allow the sealed container to equilibrate to room temperature before opening to prevent condensation of moisture from the air onto the cold compound.

  • Dispensing:

    • Carefully open the container in the fume hood.

    • Quickly dispense the required amount into a pre-weighed, dry, and inert-gas-flushed reaction vessel.

    • Use clean, dry, and non-metallic spatulas or syringes.

  • Resealing:

    • Immediately and tightly reseal the original container.

    • If the container has a septum, use a syringe to pierce it and maintain a positive pressure of inert gas.

    • For screw-cap bottles, consider wrapping the cap with paraffin film to ensure a tight seal.

  • Cleanup: Clean any spills immediately with an inert absorbent material (e.g., vermiculite or sand) and dispose of it as hazardous waste.[4] Wash all contaminated glassware and equipment promptly.

Diagram 2: Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Equilibrate Reagent prep2->prep3 handle1 Open Container prep3->handle1 handle2 Dispense Reagent handle1->handle2 handle3 Seal Container handle2->handle3 clean1 Clean Spills handle3->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Clean Equipment clean2->clean3

Caption: A workflow for the safe handling and dispensing of the reagent.

Conclusion

This compound is a reactive and valuable reagent in modern organic synthesis. Its stability is primarily challenged by its sensitivity to moisture, light, and heat. By understanding the underlying chemical principles of its degradation and adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure the integrity and reactivity of this compound, leading to more reliable and reproducible experimental outcomes. The implementation of these best practices is not only crucial for the success of the research but also for maintaining a safe laboratory environment.

References

  • Material Safety Data Sheet - Benzyl bromide, 98%. Cole-Parmer.

  • Benzyl bromide. Synquest Labs.

  • Benzyl-Bromide - Safety Data Sheet.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • Benzyl Bromide | C7H7Br | CID 7498. PubChem - NIH.

  • Material Safety Data Sheet - 4-Fluorobenzyl bromide, 97%. Cole-Parmer.

  • Reactions of Substituted Benzenes- Reaction at the Benzylic Position. Chemistry LibreTexts. (2021-12-12).

  • Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary.

  • A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions. Benchchem.

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. (2018-06-13).

  • 4-Ethoxy-2,6-difluorobenzyl bromide - SAFETY DATA SHEET.

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Ethoxy-2,3-difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Chemical Researchers and Drug Development Professionals

Introduction

4-Ethoxy-2,3-difluorobenzyl bromide is a substituted aromatic compound that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique substitution pattern, featuring both ethoxy and difluoro groups on the benzyl ring, allows for the introduction of this specific moiety into a target molecule, potentially influencing its biological activity, metabolic stability, and pharmacokinetic properties. However, the presence of the benzyl bromide functional group also imparts significant reactivity and potential hazards. Benzyl bromides are a well-known class of lachrymatory agents, meaning they can cause severe irritation to the eyes, mucous membranes, and respiratory tract.[1][2] This guide provides a comprehensive overview of the potential hazards associated with this compound and outlines essential safety precautions and handling procedures to ensure its safe use in a laboratory setting.

Hazard Identification and Risk Assessment

Toxicological Hazards:

  • Severe Irritation and Burns: Direct contact with the skin and eyes can cause severe irritation and chemical burns.[3][6] The lachrymatory nature of this compound means that even exposure to its vapors can lead to intense tearing, pain, and inflammation of the eyes.[1][2]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols is a significant risk and can cause irritation and potential damage to the respiratory tract, leading to symptoms such as coughing, shortness of breath, and inflammation of the larynx and bronchi.[7] In severe cases, inhalation can lead to chemical pneumonitis and pulmonary edema.[3]

  • Ingestion: Ingestion of this compound can cause severe burns to the mouth, throat, and gastrointestinal tract.[3]

Physical and Chemical Hazards:

  • Combustibility: While not highly flammable, substituted benzyl bromides are typically combustible liquids and can ignite if exposed to a source of ignition at temperatures above their flash point.[7][8]

  • Reactivity: This compound is reactive and can undergo decomposition when exposed to moisture, heat, or incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[7][8] Decomposition can release hazardous fumes, including hydrogen bromide and hydrogen fluoride.[4] Contact with metals may lead to the generation of flammable hydrogen gas.[9]

  • Lachrymator: As a lachrymatory agent, it has excellent warning properties, with irritation occurring at concentrations well below those that are lethal.[2]

The following diagram illustrates the key hazard classifications for substituted benzyl bromides, which should be considered applicable to this compound.

Hazard_Diamond Health 3 Flammability 2 Instability 1 Special COR

Caption: NFPA 704 Hazard Diamond indicating high health hazard, moderate flammability, and slight instability. "COR" denotes a corrosive hazard.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and appropriate personal protective equipment, is essential for minimizing exposure to this compound.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a well-ventilated chemical fume hood to prevent the inhalation of vapors.[6][10] The fume hood sash should be kept as low as possible during operations.[11]

  • Eyewash Stations and Safety Showers: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of where the chemical is handled.[12]

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical for preventing direct contact. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionRationale
Eyes and Face Chemical safety goggles and a face shield.Provides protection from splashes and vapors. Standard safety glasses are insufficient.[12]
Hands Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated.[7]
Body A lab coat, preferably one that is chemical-resistant.Protects the skin and personal clothing from splashes.[7]
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary for certain operations, such as cleaning up large spills.Provides an additional layer of protection against inhalation of vapors.[12]

Experimental Workflow: A Step-by-Step Protocol for a Typical Alkylation Reaction

The following protocol outlines a generalized procedure for using this compound in an alkylation reaction, integrating key safety checkpoints.

Alkylation_Workflow cluster_Prep Preparation cluster_Reaction Reaction Setup cluster_Workup Workup and Purification cluster_Cleanup Cleanup and Disposal Prep_1 Don appropriate PPE Prep_2 Ensure fume hood is operational Prep_1->Prep_2 Prep_3 Gather all necessary reagents and equipment Prep_2->Prep_3 React_1 Weigh substrate and solvent in the fume hood Prep_3->React_1 Proceed to reaction React_2 Add base to the reaction mixture React_1->React_2 React_3 Slowly add this compound dropwise React_2->React_3 React_4 Monitor the reaction progress React_3->React_4 Workup_1 Quench the reaction carefully React_4->Workup_1 Reaction complete Workup_2 Perform extraction and washing Workup_1->Workup_2 Workup_3 Dry and concentrate the product Workup_2->Workup_3 Workup_4 Purify the product (e.g., chromatography) Workup_3->Workup_4 Cleanup_1 Decontaminate glassware Workup_4->Cleanup_1 Product isolated Cleanup_2 Dispose of waste in designated containers Cleanup_1->Cleanup_2 Cleanup_3 Clean the work area Cleanup_2->Cleanup_3

Caption: A generalized workflow for a safe alkylation reaction using this compound.

Detailed Steps:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware and reagents within the fume hood.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the substrate in an appropriate solvent.

    • Add the base to the reaction mixture.

    • Slowly add a pre-weighed amount of this compound to the reaction mixture dropwise using a syringe or dropping funnel. An exothermic reaction may occur, so careful control of the addition rate is crucial.

    • Monitor the reaction by a suitable technique (e.g., TLC or LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, carefully quench any remaining reactive species according to standard laboratory procedures.

    • Perform aqueous workup, including extraction and washing, to isolate the crude product.

    • Dry the organic layer over a suitable drying agent and concentrate it under reduced pressure.

    • Purify the crude product using an appropriate method, such as column chromatography.

  • Cleanup and Disposal:

    • Decontaminate all glassware that has been in contact with this compound by rinsing with a suitable solvent (e.g., acetone) in the fume hood.

    • Dispose of all chemical waste, including unused reagent, reaction residues, and contaminated materials, in clearly labeled, sealed containers according to institutional and local regulations.

    • Thoroughly clean the work area within the fume hood.

Storage and Incompatibility

Proper storage of this compound is essential to maintain its stability and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[8][10] A corrosives-compatible storage cabinet is recommended.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines.[4][7] It is also corrosive to many metals.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationFirst Aid and Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][13]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[4][13]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
Spill Evacuate the area and alert others. If the spill is small, it can be absorbed with an inert material (e.g., sand or vermiculite) and placed in a sealed container for disposal. For larger spills, contact your institution's environmental health and safety department.[3]

Conclusion

This compound is a valuable reagent in organic synthesis, but its hazardous properties necessitate a high level of caution and adherence to strict safety protocols. By understanding the potential risks and implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can safely utilize this compound to advance their scientific endeavors. A culture of safety, grounded in a thorough understanding of chemical hazards and prudent laboratory practices, is paramount for the well-being of all laboratory personnel.[14][15]

References

  • Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl Bromide. PubChem. Retrieved from [Link]

  • Ellison, D. H. (2022). Irritating and Lachrymatory Agents. In Handbook of Chemical and Biological Warfare Agents (3rd ed.). CRC Press.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • National Research Council. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • American Chemical Society. (2022, June 3). Emergencies in the Chemistry Laboratory | ACS College Safety Video #6 [Video]. YouTube. [Link]

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Methodological & Application

O-alkylation of phenols with 4-ethoxy-2,3-difluorobenzyl bromide protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Facile O-alkylation of Phenols using 4-ethoxy-2,3-difluorobenzyl bromide for Advanced Drug Discovery Intermediates

Abstract

The synthesis of aryl ethers is a cornerstone of medicinal chemistry, with fluorinated motifs playing an increasingly critical role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This application note provides a comprehensive, field-proven protocol for the O-alkylation of phenols using this compound. The methodology is based on the robust Williamson ether synthesis, a classic SN2 reaction, optimized for high efficiency and yield.[1][2] We will delve into the mechanistic underpinnings, provide a detailed step-by-step experimental guide, discuss troubleshooting strategies, and outline essential safety precautions for handling the lachrymatory benzyl bromide reagent. This guide is designed for researchers in organic synthesis and drug development seeking a reliable method for accessing novel fluorinated aryl ether building blocks.

Introduction and Scientific Rationale

The introduction of substituted benzyl ethers is a common strategy for protecting hydroxyl groups or for creating core structural components in complex molecules.[3] The specific use of a 2,3-difluoro substitution pattern on the benzyl ring is of high interest, as fluorine atoms can significantly alter a molecule's acidity, lipophilicity, and metabolic stability. The Williamson ether synthesis remains the most straightforward and widely adopted method for preparing both symmetrical and asymmetrical ethers due to its broad scope and versatility.[1]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The first and critical step is the deprotonation of a phenol using a suitable base to generate a highly nucleophilic phenoxide anion.[5] This anion then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the desired carbon-oxygen ether bond.[1] The choice of base and solvent is paramount to the success of this reaction, as they directly influence the reaction rate and the potential for competing side reactions.[6]

Reaction Mechanism and Key Considerations

The O-alkylation of a phenol with a benzyl bromide follows the SN2 pathway, as illustrated below.

Williamson_Ether_Synthesis Phenol Phenol (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Product Aryl Ether Product (Ar-O-CH₂-Ar') Phenoxide->Product SN2 Attack SideProduct C-Alkylation Product Phenoxide->SideProduct Competing C-Alkylation AlkylHalide This compound Salt Salt Byproduct (e.g., KBr) Product->Salt Forms

Caption: General mechanism for the Williamson ether synthesis.

Causality Behind Experimental Choices:

  • Choice of Base: A moderately weak base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal for deprotonating most phenols.[6] These bases are easily handled and generally provide excellent yields for O-alkylation. For less acidic phenols, a stronger base such as sodium hydride (NaH) may be required, though this increases the risk of side reactions and requires more stringent anhydrous conditions.[6]

  • Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are preferred.[1] These solvents effectively solvate the cation (e.g., K⁺) of the phenoxide salt, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the SN2 reaction. Protic solvents like water or alcohols are avoided as they can solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity and favoring undesired C-alkylation.[5]

  • Competing Reactions: The primary competing reaction is C-alkylation, where the phenoxide anion attacks the benzyl bromide via one of its ortho or para ring carbons.[5] This is generally minimized by using polar aprotic solvents. Another potential side reaction is E2 elimination of the alkyl halide, but this is negligible for benzyl bromides as they lack a β-hydrogen.[2]

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Supplier Recommendation
Substituted PhenolVariesVariesSigma-Aldrich, >98%
This compoundN/A251.07Custom Synthesis
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21Sigma-Aldrich, >99%
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09Sigma-Aldrich, <50 ppm H₂O
Ethyl Acetate (EtOAc), ACS Grade141-78-688.11Fisher Scientific
Hexanes, ACS Grade110-54-3 (mix)VariesFisher Scientific
Saturated Sodium Bicarbonate Solution (aq.)N/AN/ALab-prepared
Brine (Saturated NaCl Solution, aq.)N/AN/ALab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Sigma-Aldrich
Silica Gel, 230-400 mesh63231-67-460.08SiliCycle

Detailed Experimental Protocol

This protocol describes the reaction of a generic phenol (1.0 mmol scale). Reagent quantities should be adjusted proportionally for different scales.

Workflow Overview

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 mmol, 1.0 equiv) and anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

    • Seal the flask with a rubber septum and purge with dry nitrogen gas for 5 minutes.

    • Add anhydrous DMF (5 mL) via syringe. Stir the resulting suspension at room temperature for 15 minutes to facilitate phenoxide formation.

  • Addition of Alkylating Agent:

    • In a separate vial, dissolve this compound (276 mg, 1.1 mmol, 1.1 equiv) in anhydrous DMF (2 mL).

    • Add the benzyl bromide solution dropwise to the stirring phenol/carbonate suspension via syringe over 2 minutes.

    • Rationale: A slight excess of the alkylating agent ensures complete consumption of the valuable phenol starting material.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature (or heat to 50-60 °C for less reactive phenols).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes. A typical eluent system is 20-30% ethyl acetate in hexanes. The product spot should appear, and the phenol starting material spot should diminish.

    • Self-Validation: The reaction is considered complete when the phenol spot is no longer visible by TLC (typically 2-6 hours).

  • Aqueous Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Rationale: This step removes the DMF solvent and inorganic salts into the aqueous phase.

    • Combine the organic layers and wash with deionized water (2 x 15 mL) and then with brine (1 x 15 mL). The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification:

    • Purify the crude material using flash column chromatography on silica gel.

    • Equilibrate the column with an appropriate solvent system (e.g., starting with 5% EtOAc/Hexanes and gradually increasing polarity).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to afford the purified aryl ether.

  • Characterization:

    • Determine the final yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Expected Results & Troubleshooting

The efficiency of the reaction can be influenced by the electronic nature of the phenol.

Phenol SubstrateSubstituent TypeExpected Reaction Time (RT)Expected YieldTroubleshooting Notes
4-Cresol (electron-donating)EDG (-CH₃)2-4 hours>90%Reaction is typically fast. If sluggish, ensure K₂CO₃ is anhydrous.
Phenol (unsubstituted)-H3-5 hours85-95%Standard conditions are generally effective.
4-Nitrophenol (electron-withdrawing)EWG (-NO₂)1-2 hours>95%The highly acidic phenol forms the phenoxide rapidly. The reaction is very clean.
2,6-Di-tert-butylphenolSterically Hindered12-24 hours (at 80 °C)<30%SN2 attack is sterically hindered. May require stronger conditions (NaH, 80 °C) but elimination and C-alkylation become more probable.[6]

Safety Precautions

! CRITICAL: Benzyl bromide and its derivatives are potent lachrymators and irritants. All handling must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[7][8]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[9] In case of skin contact, wash immediately with soap and plenty of water.[10] In case of eye contact, rinse cautiously with water for several minutes.[11]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[8]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench any residual reagent carefully before disposal.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

Sources

N-alkylation of heterocyclic amines using 4-ethoxy-2,3-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: N-Alkylation of Heterocyclic Amines using 4-Ethoxy-2,3-difluorobenzyl bromide

For Research Use Only.

Introduction: The Strategic Importance of Fluorinated Benzyl Moieties in Medicinal Chemistry

The introduction of fluorinated organic molecules has become a cornerstone in modern drug discovery. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated synthons highly valuable. This compound is a bespoke alkylating agent designed for the facile introduction of the 4-ethoxy-2,3-difluorobenzyl group onto nucleophilic centers. This moiety is of particular interest as it combines the metabolic blocking potential of fluorine atoms with the hydrogen bond accepting capability of an ethoxy group, offering a nuanced tool for modulating drug-receptor interactions.

This application note provides a comprehensive guide to the N-alkylation of heterocyclic amines with this compound. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a reliable method for the synthesis of novel chemical entities for applications in pharmaceutical and agrochemical research.

Reaction Principle: A Classic SN2 Mechanism

The N-alkylation of a heterocyclic amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the heterocyclic amine acts as a nucleophile, attacking the electrophilic benzylic carbon of the this compound. This concerted step leads to the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond. A non-nucleophilic base is typically employed to quench the hydrobromic acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products amine R-Het-NH ts [R-Het-N---H---CH₂---Br]⁻      |         |      H         Ar(F₂)OEt amine->ts Nucleophilic Attack base Base bromide Br-CH₂-Ar(F₂)OEt bromide->ts product R-Het-N-CH₂-Ar(F₂)OEt ts->product Bond Formation bromide_ion Br⁻ ts->bromide_ion Leaving Group Departure baseH Base-H⁺

Caption: SN2 mechanism for N-alkylation.

Experimental Protocols

This section details a general experimental procedure for the N-alkylation of a representative heterocyclic amine with this compound.

Protocol 1: N-Alkylation of Imidazole

Materials:

  • Imidazole

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.[1][2][3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

  • Acetonitrile is flammable and toxic; handle with care.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-alkylated imidazole.

Experimental_Workflow start Start reactants 1. Combine Heterocyclic Amine, K₂CO₃, and Acetonitrile start->reactants add_bromide 2. Add this compound reactants->add_bromide reflux 3. Heat to Reflux (4-8h) add_bromide->reflux monitor 4. Monitor by TLC reflux->monitor workup 5. Cool, Filter, and Concentrate monitor->workup Reaction Complete extraction 6. EtOAc Extraction and Washes workup->extraction dry_concentrate 7. Dry and Concentrate extraction->dry_concentrate purify 8. Flash Column Chromatography dry_concentrate->purify product Pure N-Alkylated Product purify->product

Caption: Experimental workflow for N-alkylation.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of various heterocyclic amines with this compound.

Heterocyclic AmineBaseSolventTemp (°C)Time (h)Expected Yield
ImidazoleK₂CO₃ACN824-8>85%
PyrazoleK₂CO₃ACN826-12>80%
1,2,4-TriazoleK₂CO₃DMF1008-16>75%
BenzimidazoleCs₂CO₃DMF1006-12>90%
PurineK₂CO₃DMF12012-24>60% (mixture of N7/N9 isomers)

Results and Discussion

The N-alkylation of heterocyclic amines with this compound is a highly efficient transformation. The choice of base and solvent is crucial for optimal results. For less acidic heterocycles, a stronger base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) may be necessary. However, care must be taken as NaH is highly reactive and requires handling under an inert atmosphere.[4]

Potential Side Reactions:

  • Over-alkylation: In cases where the heterocyclic amine has more than one nucleophilic nitrogen, a mixture of mono- and di-alkylated products may be observed. Using a stoichiometric amount of the alkylating agent can help to minimize this.

  • O-alkylation: For heterocyclic amines containing tautomeric amide-like structures (e.g., uracil), O-alkylation can be a competing side reaction.[4] The choice of base and solvent can influence the N/O selectivity.

Troubleshooting:

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature or using a stronger base/more polar solvent combination. Ensure all reagents and solvents are anhydrous, as water can quench the base and hydrolyze the alkylating agent.

  • Difficult Purification: If the product is difficult to separate from the starting material, consider a post-reaction derivatization of the unreacted amine to facilitate separation. For instance, unreacted primary or secondary amines can be removed by washing with a dilute solution of copper(II) sulfate.[5]

Conclusion

This compound is a versatile and efficient reagent for the N-alkylation of a wide range of heterocyclic amines. The protocols provided in this application note offer a reliable starting point for the synthesis of novel fluorinated compounds. The reaction is generally high-yielding and amenable to a variety of substrates, making it a valuable tool for researchers in drug discovery and development.

References

  • Vertex AI Search. (2013).
  • State of New Jersey. BENZYL BROMIDE HAZARD SUMMARY. NJ.gov.
  • Thermo Fisher Scientific. (2010).
  • Acros Organics. (2010).
  • BenchChem. (2025).
  • Sciencemadness.org. (2022).
  • Loba Chemie. (2013). BENZYL BROMIDE FOR SYNTHESIS MSDS.
  • National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
  • ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir.
  • Royal Society of Chemistry. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
  • ResearchGate. (n.d.). Room Temperature N-Heterocyclic Carbene Manganese Catalyzed Selective N-Alkylation of Anilines with Alcohols | Request PDF.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?
  • ChemistryViews. (2023).
  • ACS Publications. (n.d.). Catalytic N-Alkylation of (Hetero)
  • Master Organic Chemistry. (2017).
  • PubMed. (n.d.).
  • National Institutes of Health. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
  • MDPI. (n.d.).
  • GSK. (n.d.).
  • ACS Publications. (n.d.).
  • YouTube. (2022). How to purify Amine? Grad student asked me.
  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
  • BenchChem. (2025). An In-depth Technical Guide to 4-Fluorobenzyl Bromide: Properties, Synthesis, and Reactivity.
  • ResearchGate. (n.d.). N-alkylation of (hetero)
  • National Institutes of Health. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • National Institutes of Health. (2016).
  • ARKIVOC. (2001). alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)
  • Sigma-Aldrich. (n.d.). 3-Ethoxy-2,4-difluorobenzyl bromide.
  • Sigma-Aldrich. (n.d.). 4-Fluorobenzyl bromide 97%.
  • BLD Pharm. (n.d.). 1017778-22-1|3-Ethoxy-2,4-difluorobenzyl bromide.
  • PubChem. (n.d.). 4-Fluorobenzyl bromide.

Sources

Application Notes and Protocols: The Strategic Use of 4-Ethoxy-2,3-difluorobenzyl Bromide in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, yet challenges such as off-target effects and acquired resistance necessitate the continuous exploration of novel chemical scaffolds. The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The 4-ethoxy-2,3-difluorobenzyl moiety has emerged as a valuable building block in this pursuit, offering a unique combination of electronic and steric features that can be exploited to create highly potent and selective kinase inhibitors.

This document provides detailed application notes and protocols for the use of 4-ethoxy-2,3-difluorobenzyl bromide in the synthesis of a novel class of kinase inhibitors, with a focus on indazole-based scaffolds targeting cell cycle kinases such as Bub1. These protocols are designed for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation targeted therapeutics.

The Role of the 4-Ethoxy-2,3-difluorobenzyl Moiety in Kinase Inhibition

The 4-ethoxy-2,3-difluorobenzyl group imparts several advantageous properties to a kinase inhibitor scaffold:

  • Enhanced Binding Affinity: The difluoro substitution pattern on the phenyl ring creates a unique electronic environment that can lead to favorable interactions within the ATP-binding pocket of the target kinase. These interactions can include dipole-dipole forces and hydrogen bonding with specific amino acid residues.

  • Improved Metabolic Stability: The presence of fluorine atoms can block sites of oxidative metabolism, leading to a longer in vivo half-life and improved pharmacokinetic profile of the drug candidate.

  • Modulation of Physicochemical Properties: The ethoxy group can be used to fine-tune the lipophilicity and solubility of the final compound, which are critical parameters for oral bioavailability and cell permeability.

Featured Application: Synthesis of an Indazole-Based Bub1 Kinase Inhibitor

This section details the synthesis of a representative indazole-based kinase inhibitor, N-(4-ethoxy-2,3-difluorobenzyl)-2-[1-(4-ethoxy-2,3-difluorobenzyl)-1H-indazol-3-yl]-5-methoxy-N-(pyridin-4-yl)pyrimidin-4-amine, a compound class identified as potent Bub1 kinase inhibitors.[1][2] The key step in this synthesis is the N-alkylation of an indazole precursor with this compound.

Synthetic Workflow Overview

The overall synthetic strategy involves the preparation of a functionalized indazole core, followed by a crucial N-alkylation step using this compound to introduce the key structural motif.

G cluster_0 Core Synthesis cluster_1 Key Alkylation Step cluster_2 Final Product A Indazole Precursor C Coupled Indazole-Pyrimidine Core A->C Coupling Reaction B Functionalized Pyrimidine B->C E N-Alkylation C->E D This compound D->E F Target Kinase Inhibitor E->F

Figure 1: Synthetic workflow for an indazole-based kinase inhibitor.

Experimental Protocols

Protocol 1: N-Alkylation of the Indazole Core with this compound

This protocol describes a general procedure for the N-alkylation of a substituted indazole-pyrimidine core, a key step in the synthesis of the target Bub1 kinase inhibitor.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Coupled Indazole-Pyrimidine Core≥95%Synthesized in-house
This compound≥97%Commercial Source
Cesium Carbonate (Cs₂CO₃)Anhydrous, ≥99%Commercial Source
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
Brine (saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial Source
Silica Gel230-400 meshCommercial Source

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the coupled indazole-pyrimidine core (1.0 eq).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.2 M). Add cesium carbonate (Cs₂CO₃) (1.5 eq) to the solution.

  • Addition of Alkylating Agent: Slowly add a solution of this compound (1.2 eq) in anhydrous DMF to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexane and ethyl acetate to afford the pure N-alkylated product.

Expected Outcome:

This N-alkylation reaction is expected to proceed in good to excellent yields (typically 70-90%), providing the target kinase inhibitor with the key 4-ethoxy-2,3-difluorobenzyl moiety installed on the indazole nitrogen.

Data Presentation: Representative Reaction Parameters
ParameterValue
Reactants
Indazole-Pyrimidine Core1.0 eq
This compound1.2 eq
Reagents
BaseCesium Carbonate (1.5 eq)
SolventAnhydrous DMF
Conditions
TemperatureRoom Temperature
Reaction Time12-18 hours
Yield 70-90% (typical)

Causality and Experimental Choices

  • Choice of Base: Cesium carbonate is a mild and effective base for the N-alkylation of indazoles. Its use minimizes side reactions that can occur with stronger bases.

  • Solvent Selection: Anhydrous DMF is an excellent polar aprotic solvent for this type of SN2 reaction, as it effectively solvates the cesium cation, leaving the carbonate anion more nucleophilic.

  • Reaction Temperature: Conducting the reaction at room temperature is generally sufficient and helps to prevent potential side reactions or degradation of sensitive functional groups.

Trustworthiness and Self-Validation

The described protocol is a robust and reproducible method for the synthesis of indazole-based kinase inhibitors. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC and LC-MS, allowing for clear determination of the reaction endpoint. The final product can be fully characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Conclusion

The use of this compound is a valuable strategy in the synthesis of novel kinase inhibitors. The protocols and insights provided in this document are intended to empower researchers to explore new chemical space in the quest for more effective and selective targeted therapies. The unique properties conferred by the 4-ethoxy-2,3-difluorobenzyl moiety make it a compelling building block for the development of next-generation kinase inhibitors.

References

  • Hitchcock, et al. (2017). Substituted benzylindazoles for use as bub1 kinase inhibitors in the treatment of hyperproliferative diseases. U.S.
  • Tsou et al. (2001). Preparation of irreversible erb,B1, 2, 4 kinase inhibitors. J Med. Chem, 44, 2719-2734.
  • Mengel, et al. (2017). USE AS BUB1 KINASE INHIBITORS IN THE TREATMENT OF HYPERPROLIFERATIVE DISEASES. U.S.

Sources

Application Notes and Protocols for the Preparation and Use of 4-Ethoxy-2,3-difluorobenzyl (EODFB) Ethers as Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups remain a cornerstone of success. The ideal protecting group should be readily introduced, stable to a wide range of reaction conditions, and selectively removable under mild conditions that do not affect other functional groups within the molecule. Benzyl ethers have long been a workhorse for the protection of hydroxyl groups due to their general stability.[1] However, the ever-increasing complexity of synthetic targets necessitates the development of new protecting groups with tailored stability profiles to achieve orthogonality and streamline synthetic routes.

This document provides a comprehensive guide to the preparation and application of the 4-ethoxy-2,3-difluorobenzyl (EODFB) ether, a promising protecting group for alcohols. The presence of two fluorine atoms and an ethoxy group on the benzyl moiety imparts unique electronic properties, influencing its stability and cleavage characteristics. These notes are intended for researchers, scientists, and drug development professionals seeking to expand their repertoire of protecting group strategies.

Rationale for the 4-Ethoxy-2,3-difluorobenzyl (EODFB) Protecting Group

The design of the EODFB group is rooted in the principle of electronic tuning of the benzyl ring to modulate its reactivity. The key features and their anticipated effects are:

  • Electron-donating Ethoxy Group: The 4-ethoxy group increases the electron density of the aromatic ring, which is anticipated to facilitate oxidative cleavage methods, similar to the well-established p-methoxybenzyl (PMB) group.[2]

  • Electron-withdrawing Fluorine Atoms: The two fluorine atoms at the 2- and 3-positions have an inductive electron-withdrawing effect. This is expected to increase the stability of the EODFB ether under certain acidic conditions and potentially modulate its reactivity towards catalytic hydrogenolysis. Studies on a related fluorinated benzyl ether, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, have shown that the fluoride substituent provides stability towards oxidizing conditions, rendering it orthogonal to the PMB group.[3]

This combination of opposing electronic effects suggests that the EODFB group may offer a unique stability profile, providing a valuable tool for orthogonal protection strategies in complex syntheses. Research on various fluorinated benzyl ethers has also indicated their potential to enhance NMR resolution in the analysis of complex molecules like oligosaccharides.[4]

Synthesis of the Key Precursor: 4-Ethoxy-2,3-difluorobenzyl Alcohol

The preparation of EODFB-protected alcohols commences with the synthesis of the key precursor, 4-ethoxy-2,3-difluorobenzyl alcohol. The following three-step sequence is a reliable route starting from commercially available 2,3-difluorophenol.

Synthesis_Workflow A 2,3-Difluorophenol B 1-Ethoxy-2,3-difluorobenzene A->B Ethylation (EtI, K2CO3) C 4-Ethoxy-2,3-difluorobenzaldehyde B->C ortho-Lithiation & Formylation (n-BuLi, DMF) D 4-Ethoxy-2,3-difluorobenzyl Alcohol C->D Reduction (NaBH4)

Figure 1: Synthetic workflow for 4-ethoxy-2,3-difluorobenzyl alcohol.

Protocol 1: Synthesis of 1-Ethoxy-2,3-difluorobenzene

This step involves a standard Williamson ether synthesis to introduce the ethyl group.

Materials:

  • 2,3-Difluorophenol

  • Iodoethane (EtI) or Bromoethane (EtBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2,3-difluorophenol (1.0 equiv) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5 - 2.0 equiv).

  • Add iodoethane or bromoethane (1.2 - 1.5 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-ethoxy-2,3-difluorobenzene, which can be purified by vacuum distillation if necessary.

Protocol 2: ortho-Lithiation and Formylation to 4-Ethoxy-2,3-difluorobenzaldehyde

This crucial step utilizes the directing effect of the ethoxy group to achieve regioselective formylation at the C4 position. The fluorine atoms also act as moderate directing metalating groups.[5]

Materials:

  • 1-Ethoxy-2,3-difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Caution: This reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents.

  • Dissolve 1-ethoxy-2,3-difluorobenzene (1.0 equiv) in anhydrous THF or Et₂O and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 - 1.2 equiv) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add anhydrous DMF (1.5 - 2.0 equiv) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude 4-ethoxy-2,3-difluorobenzaldehyde can be purified by column chromatography on silica gel.

Protocol 3: Reduction to 4-Ethoxy-2,3-difluorobenzyl Alcohol

A standard sodium borohydride reduction is effective for converting the aldehyde to the desired benzyl alcohol.

Materials:

  • 4-Ethoxy-2,3-difluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-ethoxy-2,3-difluorobenzaldehyde (1.0 equiv) in methanol or ethanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.0 - 1.5 equiv) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully add 1 M HCl to quench the excess NaBH₄ and adjust the pH to ~6-7.

  • Remove the bulk of the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-ethoxy-2,3-difluorobenzyl alcohol, which can be purified by recrystallization or column chromatography.

Preparation of 4-Ethoxy-2,3-difluorobenzyl Bromide

For the protection of alcohols via the Williamson ether synthesis, the corresponding benzyl bromide is the preferred electrophile.

Protocol 4: Bromination of 4-Ethoxy-2,3-difluorobenzyl Alcohol

A common method for this transformation is the Appel reaction.

Materials:

  • 4-Ethoxy-2,3-difluorobenzyl alcohol

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Caution: Perform the reaction in a well-ventilated fume hood.

  • Dissolve 4-ethoxy-2,3-difluorobenzyl alcohol (1.0 equiv) and carbon tetrabromide (1.2 - 1.5 equiv) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine (1.2 - 1.5 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by column chromatography on silica gel (eluting with a non-polar solvent system, e.g., hexanes/ethyl acetate) to afford this compound.

Protection of Alcohols as EODFB Ethers

The introduction of the EODFB group onto a hydroxyl function is typically achieved via the Williamson ether synthesis.[6]

Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection A R-OH B R-O-EODFB A->B EODFB-Br, Base (e.g., NaH, KH) in THF or DMF C R-O-EODFB D R-OH C->D Cleavage Conditions (e.g., H2/Pd-C or DDQ)

Figure 2: General scheme for protection and deprotection.

Protocol 5: General Procedure for the Protection of a Primary Alcohol

Materials:

  • Alcohol substrate

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium hydride (KH), 30% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Caution: NaH and KH are highly reactive and flammable. Handle with care under an inert atmosphere.

  • Wash the required amount of NaH (1.2 - 1.5 equiv) with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes under an inert atmosphere.

  • Suspend the oil-free NaH in anhydrous DMF or THF.

  • Cool the suspension to 0 °C and add a solution of the alcohol (1.0 equiv) in the same anhydrous solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting alkoxide solution back to 0 °C and add a solution of this compound (1.1 - 1.3 equiv) in the same anhydrous solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight, or until TLC analysis indicates complete reaction.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude EODFB ether by column chromatography on silica gel.

Deprotection of EODFB Ethers

The cleavage of the EODFB group can be accomplished by standard methods used for benzyl ethers, namely catalytic hydrogenolysis and oxidative cleavage. The choice of method will depend on the other functional groups present in the molecule.

Protocol 6: Deprotection by Catalytic Hydrogenolysis

This is a mild and general method for benzyl ether cleavage.[1]

Materials:

  • EODFB-protected alcohol

  • Palladium on carbon (Pd/C), 10%

  • Methanol (MeOH), Ethanol (EtOH), or Ethyl acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the EODFB-protected alcohol in a suitable solvent (MeOH, EtOH, or EtOAc).

  • Add 10% Pd/C (5-10 mol% by weight relative to the substrate).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1 atm, using a balloon).

  • Stir the reaction mixture vigorously at room temperature until TLC analysis shows complete deprotection.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

An alternative to using hydrogen gas is catalytic transfer hydrogenation , which can be advantageous in some cases.[1][7] This involves using a hydrogen donor such as formic acid or ammonium formate in the presence of Pd/C.

Protocol 7: Deprotection by Oxidative Cleavage with DDQ

The electron-donating ethoxy group should render the EODFB group susceptible to oxidative cleavage with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This method is particularly useful when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups (e.g., alkenes, alkynes, or other protecting groups like Cbz).[8]

Materials:

  • EODFB-protected alcohol

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Water or a buffer solution (e.g., phosphate buffer pH 7)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the EODFB-protected alcohol in a mixture of dichloromethane and water (e.g., 10:1 or 20:1 v/v).

  • Add DDQ (1.2 - 1.5 equiv) portion-wise at room temperature. The reaction mixture will typically turn dark.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution until the color of the organic layer is no longer dark, then wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the deprotected alcohol.

Stability and Orthogonality

The stability of a protecting group is paramount in its utility. The EODFB group is expected to exhibit a stability profile that makes it a valuable orthogonal partner to other common protecting groups.

Condition CategoryReagent/ConditionExpected Stability of EODFB EtherRationale/Comments
Acidic Mild Acetic AcidGenerally StableSimilar to standard benzyl ethers.
Strong Protic Acids (e.g., HBr, HI)CleavageProtonation of the ether oxygen followed by nucleophilic attack. The electron-withdrawing fluorine atoms may slightly decrease the rate of cleavage compared to a standard benzyl ether.
Lewis Acids (e.g., BCl₃, BBr₃)CleavageStrong Lewis acids are known to cleave benzyl ethers.
Basic Strong Bases (e.g., NaH, KOH)StableEthers are generally stable to strong bases.
Organometallics (e.g., R-Li, R-MgBr)StableEthers are common solvents for these reagents.
Reductive Catalytic Hydrogenolysis (H₂/Pd-C)CleavableStandard deprotection method for benzyl ethers.
Dissolving Metal (e.g., Na/NH₃)CleavableStandard deprotection method for benzyl ethers.
Hydride Reagents (e.g., LiAlH₄, DIBAL-H)StableEthers are generally stable to hydride reducing agents.
Oxidative DDQ, CANCleavableThe 4-ethoxy group should facilitate oxidative cleavage. The fluorine atoms may increase stability relative to the PMB group, potentially allowing for selective cleavage in the presence of a PMB group under carefully controlled conditions.
Other Oxidants (e.g., PCC, Swern)StableThe benzylic ether is generally stable to common alcohol oxidation conditions.
Fluoride TBAFStableThe C-O ether bond is stable to fluoride ions, allowing for orthogonality with silyl protecting groups.

Conclusion

The 4-ethoxy-2,3-difluorobenzyl (EODFB) ether represents a valuable addition to the synthetic chemist's toolbox of protecting groups. Its preparation from readily available starting materials and its predictable installation via the Williamson ether synthesis make it an accessible option. The true utility of the EODFB group lies in its unique stability profile, which is influenced by the opposing electronic effects of the ethoxy and difluoro substituents. This allows for selective deprotection through either catalytic hydrogenolysis or oxidative cleavage, offering orthogonality with a range of other common protecting groups. Researchers are encouraged to explore the application of the EODFB group in their synthetic endeavors, particularly in complex molecule synthesis where nuanced control over protecting group stability is essential for success.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • Horita, K.; Yoshioka, T.; Tanaka, T.; Oikawa, Y.; Yonemitsu, O. On the Selectivity of Deprotection of Benzyl and p-Methoxybenzyl Ethers with DDQ or CAN. Tetrahedron1986, 42 (11), 3021–3028.
  • Bieg, T.; Szeja, W.
  • Oikawa, Y.; Yoshioka, T.; Yonemitsu, O. Specific Removal of O-Methoxybenzyl Protecting Group by DDQ Oxidation. Tetrahedron Lett.1982, 23 (8), 885–888.
  • Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.
  • Manabe, S.; Ito, Y. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. J. Org. Chem.2009, 74 (6), 2486–2493.
  • Khoabane, N. M.; et al. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Curr. Org. Synth.2022, 19, 1.
  • Schall, A.; Reiser, O. The formylation of arylmetal reagents. In Science of Synthesis; Thieme: Stuttgart, 2007; Vol. 25, p 585.
  • Organic Chemistry Portal. Benzyl Ethers. [Link] (accessed Jan 17, 2026).

  • Williamson, A. W.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
  • House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin, Inc.: Menlo Park, CA, 1972.
  • Organic Chemistry Portal. Williamson Ether Synthesis. [Link] (accessed Jan 17, 2026).

  • Comins, D. L.; Brown, J. D. A convenient method for the ortho-formylation of phenols. Tetrahedron Lett.1981, 22 (42), 4213-4216.
  • Snieckus, V. Directed ortho metalation.

Sources

Application Notes and Protocols for the Nucleophilic Substitution Reactions of 4-Ethoxy-2,3-difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorinated motifs can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4] 4-Ethoxy-2,3-difluorobenzyl bromide emerges as a highly valuable and reactive intermediate for introducing this privileged structural unit.

This benzylic halide combines several key features:

  • A Reactive Electrophilic Center: The bromomethyl group serves as an excellent electrophile for substitution reactions.

  • Difluoro Substitution: The presence of two vicinal fluorine atoms on the aromatic ring creates a unique electronic environment, influencing the molecule's overall properties.

  • Ethoxy Group: The para-ethoxy group can modulate solubility and provides an additional point for potential metabolic interaction or hydrogen bonding.

This guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles. It details the underlying mechanistic principles and offers field-proven protocols for its application in synthesis, empowering researchers to leverage this building block in the creation of novel and complex molecules.

Pillar 1: Mechanistic Rationale - The SN2 Pathway

As a primary benzylic halide, this compound predominantly reacts with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism.[2] This pathway is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs.

Key Characteristics of the SN2 Reaction:

  • Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate (benzyl bromide) and the nucleophile.[2][5] The rate law is expressed as: Rate = k[R-Br][Nu:].

  • Backside Attack: The nucleophile approaches the carbon atom from the side opposite to the leaving group (180°). This trajectory minimizes steric hindrance and allows for optimal orbital overlap between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the substrate's C-Br σ* Lowest Unoccupied Molecular Orbital (LUMO).[5]

  • Stereochemistry: For chiral substrates, this backside attack results in a predictable inversion of stereochemistry (a Walden inversion). While the benzylic carbon in this compound is not a stereocenter, this principle is fundamental to the SN2 mechanism.

  • Solvent Effects: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or acetone are ideal for SN2 reactions. They can solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, leaving it "naked" and highly reactive.[3]

The electron-withdrawing nature of the two fluorine atoms via the inductive effect slightly increases the partial positive charge on the benzylic carbon, enhancing its electrophilicity and susceptibility to nucleophilic attack.[6]

Diagram: The SN2 Reaction Mechanism

The following diagram illustrates the concerted, one-step process of nucleophilic attack and leaving group departure characteristic of the SN2 pathway.

Caption: General SN2 mechanism for this compound.

Pillar 2: Reactions with Nucleophiles - Protocols and Applications

The high reactivity of the benzylic C-Br bond allows this compound to react with a wide variety of nucleophiles. Below are protocols and considerations for common transformations.

Reactions with O-Nucleophiles: Ether Synthesis

The reaction with alcohols or phenols, known as the Williamson ether synthesis, is a robust method for forming ether linkages.[7] The reaction requires a base to deprotonate the hydroxyl group, forming a more potent alkoxide or phenoxide nucleophile.

  • Typical Bases: Sodium hydride (NaH) for unactivated alcohols, or milder bases like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) for more acidic phenols.[1][7]

  • Solvents: Anhydrous DMF, acetonitrile, or acetone.

Representative Protocol: O-Alkylation of 4-Methoxyphenol

This protocol describes the synthesis of 1-((4-ethoxy-2,3-difluorobenzyl)oxy)-4-methoxybenzene.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
This compound251.071.26 g5.01.0
4-Methoxyphenol124.140.68 g5.51.1
Potassium Carbonate (K₂CO₃)138.211.38 g10.02.0
N,N-Dimethylformamide (DMF)73.0925 mL--

Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (0.68 g) and potassium carbonate (1.38 g).

  • Solvent Addition: Add anhydrous DMF (25 mL) to the flask.

  • Reagent Addition: Add a solution of this compound (1.26 g) in DMF (5 mL) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into 100 mL of cold water. An off-white precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, washing thoroughly with water (3 x 30 mL).

  • Purification: Dry the crude solid under vacuum. If necessary, purify further by recrystallization from ethanol/water or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).

Reactions with N-Nucleophiles: Amine Synthesis

Direct alkylation of primary or secondary amines is a straightforward method for synthesizing secondary and tertiary amines, respectively.[7][8] A common challenge is over-alkylation, where the product amine, which is also nucleophilic, reacts further with the benzyl bromide.[8] This can often be mitigated by using an excess of the starting amine or by using a hindered, non-nucleophilic base.

  • Typical Bases: A weak inorganic base like K₂CO₃ or an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) is often used to scavenge the HBr byproduct.[8]

  • Solvents: Acetonitrile, DMF, or Dichloromethane (DCM).

Representative Protocol: N-Alkylation of Morpholine

This protocol details the synthesis of 4-(4-ethoxy-2,3-difluorobenzyl)morpholine.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
This compound251.071.26 g5.01.0
Morpholine87.120.87 g (1.0 mL)10.02.0
Potassium Carbonate (K₂CO₃)138.211.04 g7.51.5
Acetonitrile (MeCN)41.0530 mL--

Procedure:

  • Setup: In a 100 mL round-bottom flask, combine morpholine (1.0 mL) and potassium carbonate (1.04 g) in acetonitrile (30 mL).

  • Reagent Addition: Add this compound (1.26 g) to the stirred suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Work-up: Upon completion, filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be further purified by column chromatography if needed.

Reactions with S-Nucleophiles: Thioether Synthesis

Thiols are excellent nucleophiles, and their corresponding thiolates (formed with a base) are even more reactive. The synthesis of thioethers (sulfides) proceeds readily and often under milder conditions than O-alkylation.

  • Typical Bases: K₂CO₃, NaOH, or TEA.

  • Solvents: Ethanol, DMF, or THF.

Representative Protocol: S-Alkylation of Thiophenol

This protocol describes the synthesis of (4-ethoxy-2,3-difluorobenzyl)(phenyl)sulfane.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
This compound251.071.26 g5.01.0
Thiophenol110.180.58 g (0.55 mL)5.21.05
Triethylamine (TEA)101.190.77 g (1.05 mL)7.51.5
Tetrahydrofuran (THF)72.1125 mL--

Procedure:

  • Setup: Dissolve thiophenol (0.55 mL) and triethylamine (1.05 mL) in anhydrous THF (25 mL) in a flask under a nitrogen atmosphere.

  • Reagent Addition: Add this compound (1.26 g) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The formation of triethylammonium bromide may be observed as a white precipitate.

  • Work-up: Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Isolation & Purification: Dissolve the residue in diethyl ether (40 mL), wash with 1M NaOH (20 mL), water (20 mL), and brine (20 mL). Dry the organic phase over MgSO₄, filter, and evaporate the solvent to yield the product. Purify by column chromatography if necessary.

Pillar 3: Self-Validating Systems & Data

The success of these protocols relies on careful execution and monitoring. Each step is designed to ensure high conversion and minimize side products.

Diagram: General Experimental Workflow

This diagram outlines the logical flow from reaction setup to the final, purified product, a self-validating process for any of the described protocols.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification A Combine Nucleophile & Base in Anhydrous Solvent B Add 4-Ethoxy-2,3-difluorobenzyl Bromide Solution A->B Under N2 atmosphere C Stir at Defined Temperature (RT or Heated) B->C D Monitor Progress via TLC/LC-MS C->D Until starting material is consumed E Quench Reaction / Aqueous Wash D->E F Extract with Organic Solvent E->F G Dry & Concentrate F->G H Column Chromatography or Recrystallization G->H Crude Product I Characterize Final Product (NMR, MS, etc.) H->I Purified Product

Caption: A standardized workflow for nucleophilic substitution reactions.

Summary of Reaction Conditions
Nucleophile ClassExample NucleophileBaseTypical SolventProduct Class
O-Nucleophiles Phenols, AlcoholsK₂CO₃, NaHDMF, MeCNEthers
N-Nucleophiles Secondary AminesK₂CO₃, TEAMeCN, THFTertiary Amines
S-Nucleophiles Thiols, ThiophenolsTEA, NaOHTHF, EtOHThioethers (Sulfides)
C-Nucleophiles Sodium Cyanide-DMSO, DMFNitriles

Conclusion

This compound is a potent and versatile electrophile for the construction of complex molecular architectures. Its reactions are governed by the well-understood SN2 mechanism, allowing for predictable and high-yielding transformations with a diverse range of O-, N-, and S-based nucleophiles. The protocols provided herein serve as a robust starting point for researchers aiming to incorporate the 4-ethoxy-2,3-difluorobenzyl moiety into their target structures, facilitating advancements in drug discovery, agrochemicals, and materials science.

References

  • Title: 7.5: Directing Effects Source: Chemistry LibreTexts, 2022. URL: [Link]

  • Source: Google Patents (EP0599688A1), 1994.
  • Title: The Role of Fluorinated Aromatics in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD., 2025. URL: [Link]

  • Title: Organic base catalyzed O-alkylation of phenols under solvent-free condition Source: ResearchGate, 2025. URL: [Link]

  • Title: 7.1: Nucleophilic Substitution Reaction Overview Source: Chemistry LibreTexts, 2021. URL: [Link]

  • Title: An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base Source: ResearchGate, 2025. URL: [Link]

  • Title: Dec 1 2017 Chem 261 Notes Source: University of Calgary, 2017. URL: [Link] (Note: This is a representative link to course notes on the topic).

  • Title: O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution Source: ResearchGate, 2025. URL: [Link]

  • Title: 8.3. Factors affecting rate of nucleophilic substitution reactions Source: Organic Chemistry 1: An open textbook. URL: [Link]

  • Title: Fluorine in drug discovery: Role, design and case studies Source: International Journal of Pharmacy and Pharmaceutical Science, 2025. URL: [Link]

  • Title: The SN2 Reaction Mechanism Source: Master Organic Chemistry, 2012. URL: [Link]

Sources

The Elusive Building Block: 4-Ethoxy-2,3-difluorobenzyl Bromide in the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Extensive research into the synthesis and application of 4-ethoxy-2,3-difluorobenzyl bromide for the preparation of biologically active compounds has revealed a significant information gap in publicly accessible scientific literature, including peer-reviewed journals and patent databases. While numerous structurally related isomers, such as various di- and trifluorobenzyl bromides, are well-documented as crucial intermediates in medicinal chemistry, specific data concerning the 4-ethoxy-2,3-difluoro isomer remains conspicuously absent.

This application note, therefore, pivots from a detailed protocol-driven guide to a broader scientific discussion. It will outline the probable synthetic strategies for obtaining this novel reagent, predict its reactivity based on established principles of organic chemistry, and explore its potential applications by drawing parallels with structurally similar and well-characterized building blocks. The aim is to provide researchers, scientists, and drug development professionals with a foundational understanding and a strategic framework for potentially utilizing this compound in future research endeavors.

Introduction: The Rationale for Fluorinated Benzyl Halides in Drug Discovery

Fluorine-containing organic molecules have become indispensable in modern medicinal chemistry. The introduction of fluorine atoms into a drug candidate can profoundly influence its physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Specifically, fluorinated benzyl bromides serve as versatile electrophilic synthons for introducing the fluorobenzyl moiety into a wide range of molecular scaffolds. This moiety is a common feature in many classes of biologically active compounds, including kinase inhibitors, where it can engage in crucial interactions within the ATP-binding pocket of the target enzyme.

The hypothetical This compound combines the electronic effects of two vicinal fluorine atoms with the steric and electronic influence of an ethoxy group. This unique substitution pattern could offer novel structure-activity relationships (SAR) by modulating the electronic and conformational properties of the benzyl group, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.

Proposed Synthetic Pathways to this compound

While no direct synthesis for this compound has been reported, a plausible multi-step synthetic route can be postulated based on established organic transformations. The key would be the synthesis of the precursor, 4-ethoxy-2,3-difluorotoluene .

Synthesis of the Toluene Precursor

A potential route to 4-ethoxy-2,3-difluorotoluene could commence from a commercially available difluoroaniline or difluoronitrobenzene derivative. For instance, a synthesis could be envisioned starting from 2,3-difluoroaniline.

Synthetic Pathway to4-Ethoxy-2,3-difluorotoluene A 2,3-Difluoroaniline B Intermediate Diazonium Salt A->B NaNO2, H2SO4 (Diazotization) C 2,3-Difluoro-iodobenzene B->C KI (Sandmeyer-type Reaction) D 2,3-Difluoro-4-nitrophenol C->D HNO3, H2SO4 (Nitration) E 4-Ethoxy-2,3-difluoronitrobenzene D->E EtI, K2CO3 (Williamson Ether Synthesis) F 4-Ethoxy-2,3-difluoroaniline E->F Fe, HCl or H2, Pd/C (Reduction) G 4-Ethoxy-2,3-difluorotoluene F->G 1. NaNO2, HBF4 2. H3PO2 (Sandmeyer-type Deamination)

Figure 1: Proposed multi-step synthesis of 4-ethoxy-2,3-difluorotoluene.

This proposed pathway involves a series of well-established reactions, including diazotization, Sandmeyer-type reactions, nitration, Williamson ether synthesis, and reduction. Each step would require careful optimization of reaction conditions to achieve satisfactory yields.

Benzylic Bromination

Once the 4-ethoxy-2,3-difluorotoluene precursor is obtained, the final step would be a benzylic bromination. This is typically achieved using a radical initiator and a bromine source, such as N-bromosuccinimide (NBS).

Benzylic Bromination Start 4-Ethoxy-2,3-difluorotoluene Product This compound Start->Product NBS, AIBN (initiator) CCl4, reflux (Radical Bromination)

Figure 2: Proposed benzylic bromination to yield the target compound.

The success of this reaction would depend on the stability of the resulting benzylic radical, which is influenced by the electronic effects of the aromatic substituents. The electron-withdrawing nature of the fluorine atoms might slightly deactivate the benzylic position towards radical formation, potentially requiring more forcing conditions.

Predicted Reactivity and Physicochemical Properties

The reactivity of this compound is expected to be characteristic of a typical benzyl bromide, serving as a potent electrophile in SN2 reactions. The presence of the fluorine and ethoxy groups will modulate its reactivity and physicochemical properties.

PropertyPredicted CharacteristicRationale
Electrophilicity HighThe benzylic carbon is activated for nucleophilic attack.
Lipophilicity (LogP) Moderately HighThe presence of the ethoxy and difluoro groups will increase lipophilicity compared to benzyl bromide.
Polarity ModerateThe C-F and C-O bonds introduce polarity.
Stability ModerateBenzyl bromides are generally lachrymators and sensitive to moisture and light.

Potential Applications in the Synthesis of Biologically Active Compounds: A Focus on Kinase Inhibitors

Given the prevalence of substituted benzyl moieties in kinase inhibitors, this compound is a promising candidate for the synthesis of novel inhibitors targeting various protein kinases implicated in cancer and other diseases.

General Synthetic Strategy for Kinase Inhibitors

A common strategy for synthesizing kinase inhibitors involves the N-alkylation of a heterocyclic core with a substituted benzyl bromide.

Kinase Inhibitor Synthesis A Heterocyclic Core (e.g., pyrimidine, purine, pyrazole) C Novel Kinase Inhibitor Candidate A->C Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, ACN) (N-Alkylation) B This compound B->C

Figure 3: General workflow for synthesizing kinase inhibitors using this compound.

This versatile reaction allows for the introduction of the novel 4-ethoxy-2,3-difluorobenzyl group onto various heterocyclic scaffolds, enabling the rapid generation of a library of compounds for biological screening. The unique electronic and steric properties of this substituent could lead to inhibitors with novel binding modes and improved pharmacological profiles.

Conclusion and Future Directions

While direct experimental data for the synthesis and application of this compound is currently unavailable in the public domain, this application note provides a roadmap for its potential synthesis and utilization. The proposed synthetic pathways are based on well-established chemical principles, and the predicted reactivity and potential applications are grounded in the extensive use of similar fluorinated building blocks in medicinal chemistry.

Future research in this area should focus on:

  • Executing and optimizing the proposed synthetic route to obtain and characterize this compound.

  • Synthesizing a library of diverse molecules by reacting it with various nucleophiles, particularly heterocyclic cores relevant to kinase inhibition.

  • Evaluating the biological activity of the resulting compounds to explore the structure-activity relationships conferred by the 4-ethoxy-2,3-difluorobenzyl moiety.

The exploration of this novel building block holds the potential to unlock new avenues in the design and development of innovative therapeutics.

References

As this application note is based on postulated pathways and analogous compounds due to the absence of direct literature on the topic, a formal reference list to specific protocols for this compound cannot be provided. The synthetic strategies and principles discussed are fundamental concepts in organic chemistry and medicinal chemistry, and information on these can be found in standard textbooks and review articles in these fields. For specific examples of the utility of related fluorinated benzyl bromides, researchers are encouraged to consult scientific databases such as Scopus, Reaxys, and the patent literature.

introducing the 4-ethoxy-2,3-difluorobenzyl moiety in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Incorporation of the 4-Ethoxy-2,3-difluorobenzyl Moiety in Drug Discovery

Abstract

The strategic application of fluorine in medicinal chemistry has become a cornerstone of modern drug design, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of lead compounds.[1] This guide provides a detailed exploration of the 4-ethoxy-2,3-difluorobenzyl moiety, a functional group engineered to leverage the unique benefits of vicinal difluorination in concert with an electron-donating ethoxy substituent. We present the underlying scientific rationale for its use, detailed protocols for the synthesis of key building blocks, and methods for its incorporation into diverse molecular scaffolds. By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals seeking to enhance potency, metabolic stability, and overall drug-like properties in their discovery programs.

Introduction: The Strategic Value of Polysubstituted Benzyl Moieties

In the landscape of drug design, the modification of molecular scaffolds with specific functional groups is a critical strategy for optimizing biological activity and pharmacokinetic profiles.[2][3] The benzyl group is a ubiquitous fragment in pharmaceuticals, but its susceptibility to metabolic oxidation can often limit its utility. The introduction of fluorine atoms is a well-established tactic to block metabolic pathways and modulate electronic properties, thereby potentially increasing a compound's half-life and binding affinity.[1][4]

The 4-ethoxy-2,3-difluorobenzyl moiety represents a sophisticated evolution of this strategy. It combines several key features:

  • Vicinal Difluoro Substitution (2,3-F₂): This arrangement creates a significant dipole moment and alters the electronic nature of the aromatic ring. The ortho-fluorine can influence the conformation of the benzyl group and engage in favorable orthogonal multipolar interactions with the target protein, while also serving as a metabolic shield.

  • Para-Ethoxy Group (4-EtO): The ethoxy group at the para position is an electron-donating group that can modulate the pKa of other functionalities on the molecule. It can also serve as a hydrogen bond acceptor and influence solubility and permeability.[5] Furthermore, its presence can provide an additional vector for optimizing target engagement.

The combination of these substituents creates a unique chemical entity that can offer significant advantages over simpler halogenated or alkoxylated analogues, making it a valuable tool for addressing challenges in lead optimization.

Anticipated Physicochemical and Pharmacokinetic Impact

The introduction of the 4-ethoxy-2,3-difluorobenzyl group is intended to predictably alter a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The rationale behind these anticipated changes is grounded in established medicinal chemistry principles.[6][7]

Table 1: Predicted Effects of the 4-Ethoxy-2,3-difluorobenzyl Moiety on Drug Properties

PropertyPredicted ImpactRationale
Lipophilicity (LogP) Moderate IncreaseThe addition of the ethoxy and two fluoro groups generally increases lipophilicity, which can enhance membrane permeability.[2]
Metabolic Stability Significant IncreaseThe C-F bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism (e.g., hydroxylation) at the 2 and 3 positions. This is a common strategy to block metabolic hotspots.[7]
Aqueous Solubility VariableWhile overall lipophilicity increases, the ether oxygen and fluorine atoms can act as hydrogen bond acceptors, potentially mitigating a drastic loss in solubility.
Target Binding Affinity Potential IncreaseThe fluorine atoms can form productive non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein backbones or side chains. The fixed dipole of the ring can also lead to more favorable electrostatic interactions within the binding pocket.[1]
pKa Modulation Moderate InfluenceThe electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby basic centers (e.g., amines), which can affect drug absorption and distribution.
Oral Bioavailability Potential ImprovementEnhanced metabolic stability and optimized permeability are key factors that often lead to improved oral bioavailability.[8][9]

Synthesis of a Key Building Block: 4-Ethoxy-2,3-difluorobenzaldehyde

A versatile precursor for introducing the desired moiety is the corresponding aldehyde, which can be used in reductive aminations, Wittig reactions, and other C-C bond-forming reactions. The synthesis begins with the formylation of 1,2-difluorobenzene, followed by a nucleophilic aromatic substitution (SNAr) to install the ethoxy group.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Ethoxylation (SNAr) DFB 1,2-Difluorobenzene DFBA 2,3-Difluorobenzaldehyde DFB->DFBA n-BuLi, DMF THF, -65°C to -30°C DFBA_2 2,3-Difluorobenzaldehyde Product 4-Ethoxy-2,3-difluorobenzaldehyde DFBA_2->Product NaOEt, EtOH Reflux G Core_OH Core-OH / Core-NH₂ Product_Ether Core-O-Benzyl Core_OH->Product_Ether O-Alkylation (Protocol 4.1) Base (K₂CO₃) Solvent (DMF) Product_Amine Core-NH-Benzyl Core_OH->Product_Amine Reductive Amination (Protocol 4.2) Reducing Agent (NaBH(OAc)₃) Solvent (DCE) Benzyl_Halide 4-Ethoxy-2,3-difluorobenzyl Bromide Benzyl_Halide->Product_Ether Benzyl_Aldehyde 4-Ethoxy-2,3-difluorobenzaldehyde Benzyl_Aldehyde->Product_Amine G cluster_0 Parent Molecule cluster_1 Analogue Parent Lead Compound (Core-OH) Analogue Analogue 1 (Core-O-[4-EtO-2,3-F₂-Bn]) Parent->Analogue Introduce Moiety (Protocol 4.1) Parent_Data IC₅₀: 500 nM HLM Stability: 20 min t½ Conclusion Potency & Stability Greatly Improved Analogue->Conclusion Analogue_Data IC₅₀: 15 nM HLM Stability: >120 min t½

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Application Notes and Protocols for Catalytic Coupling Reactions of 4-ethoxy-2,3-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Navigating the Catalytic Landscape of a Unique Benzyl Bromide

4-ethoxy-2,3-difluorobenzyl bromide is a structurally intriguing and synthetically valuable building block. Its unique substitution pattern, featuring a moderately electron-donating ethoxy group and two strongly electron-withdrawing fluorine atoms on the aromatic ring, presents both opportunities and challenges in catalytic cross-coupling reactions. The interplay of these electronic effects, coupled with the inherent reactivity of the benzylic bromide, governs its behavior in forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds—key transformations in the synthesis of novel pharmaceuticals and functional materials.

This comprehensive guide provides detailed application notes and robust protocols for the successful implementation of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions with this compound. Beyond a mere recitation of steps, this document delves into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents, empowering researchers to not only replicate these methods but also to troubleshoot and adapt them for their specific synthetic challenges.

The Electronic Dichotomy of this compound: A Mechanistic Perspective

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is primarily dictated by the ease of oxidative addition of the C(sp³)–Br bond to a low-valent palladium(0) center. This crucial step is influenced by the electronic nature of the aromatic ring.

  • Electron-Donating Ethoxy Group: The 4-ethoxy group increases electron density on the aromatic ring through resonance, which can facilitate the oxidative addition step.

  • Electron-Withdrawing Difluoro Groups: Conversely, the 2,3-difluoro substituents exert a strong inductive electron-withdrawing effect, which can decelerate the oxidative addition process.

This electronic push-pull system necessitates a carefully optimized catalytic system to achieve high efficiency and selectivity. The choice of a sufficiently electron-rich and sterically appropriate phosphine ligand is paramount to promote the desired reactivity at the palladium center.

Suzuki-Miyaura Coupling: Forging Diaryl- and Heteroarylmethane Scaffolds

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp³) bonds, enabling the synthesis of a wide array of diaryl- and heteroarylmethane derivatives. For a substrate like this compound, the selection of an appropriate palladium catalyst, ligand, and base is critical to navigate the substrate's unique electronic landscape.

Causality in Protocol Design for Suzuki-Miyaura Coupling
  • Catalyst and Ligand Selection: A palladium(II) precatalyst, such as Pd(OAc)₂, in combination with a bulky, electron-rich phosphine ligand is often preferred. Ligands like SPhos or XPhos are known to accelerate both the oxidative addition and reductive elimination steps in cross-coupling reactions.[1] For benzyl bromides, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) have also shown considerable success.[2] The steric bulk of these ligands promotes the formation of the active monoligated Pd(0) species, while their electron-donating nature enhances the rate of oxidative addition.

  • Base and Solvent System: A moderately strong base is required to facilitate the transmetalation step of the catalytic cycle. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective choices.[2] A biphasic solvent system, such as THF/water or DMF/water, is commonly employed to dissolve both the organic and inorganic reaction components.[2]

Protocol for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Palladium Precatalyst Pd(OAc)₂ (2 mol%)Readily available and efficient precatalyst.
Ligand SPhos (4 mol%)Bulky, electron-rich ligand to promote oxidative addition.
Base K₃PO₄ (2.0 equiv.)Effective base for transmetalation with boronic acids.
Solvent Toluene/H₂O (10:1)Biphasic system to dissolve all reactants.
Temperature 80 °CProvides sufficient thermal energy for the reaction to proceed.
Reaction Time 12-24 hTypical duration for complete conversion.

Step-by-Step Protocol:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Add the palladium precatalyst (Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (SPhos, 0.04 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (toluene/H₂O, 10:1) via syringe.

  • Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)-Br(L_n) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdIIAr R-Pd(II)-Ar(L_n) Transmetalation->PdIIAr ArBOH2 ArB(OH)₂ + Base ArBOH2->Transmetalation RedElim Reductive Elimination PdIIAr->RedElim RedElim->Pd0 Product R-Ar RedElim->Product This compound (R-Br) This compound (R-Br) Arylboronic Acid (ArB(OH)₂) Arylboronic Acid (ArB(OH)₂) Sonogashira_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)-Br(L_n) OxAdd->PdII Alkyne_Activation Alkyne Activation PdII->Alkyne_Activation PdIIAlkyne R-Pd(II)-C≡C-R'(L_n) Alkyne_Activation->PdIIAlkyne Alkyne R'-C≡CH + Base Alkyne->Alkyne_Activation RedElim Reductive Elimination PdIIAlkyne->RedElim RedElim->Pd0 Product R-C≡C-R' RedElim->Product This compound (R-Br) This compound (R-Br) Terminal Alkyne (R'-C≡CH) Terminal Alkyne (R'-C≡CH) Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)-Br(L_n) OxAdd->PdII Amine_Coordination Amine Coordination & Deprotonation PdII->Amine_Coordination PdIIAmide R-Pd(II)-NR'R''(L_n) Amine_Coordination->PdIIAmide Amine R'R''NH + Base Amine->Amine_Coordination RedElim Reductive Elimination PdIIAmide->RedElim RedElim->Pd0 Product R-NR'R'' RedElim->Product This compound (R-Br) This compound (R-Br) Amine (R'R''NH) Amine (R'R''NH)

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Troubleshooting & Optimization

minimizing side products in reactions with 4-ethoxy-2,3-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-ethoxy-2,3-difluorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile fluorinated building block. Our goal is to provide you with the in-depth technical insights and field-proven protocols necessary to optimize your reactions, minimize the formation of common side products, and ensure the integrity of your synthesis.

Introduction: Understanding the Reactivity Profile

This compound is a valuable reagent in medicinal chemistry and materials science, prized for its ability to introduce a unique fluorinated ethoxy-phenyl motif. Its primary reactive site is the benzylic carbon, which is highly susceptible to nucleophilic attack. However, like all benzylic halides, its reactivity is a double-edged sword. The same electronic features that facilitate desired SN2 reactions also create pathways for competing side reactions, primarily elimination (E2) and hydrolysis. The electron-donating ethoxy group activates the aromatic ring, while the electron-withdrawing fluorine atoms modulate the electrophilicity of the benzylic carbon.[1] Understanding this balance is critical for successful application.

This guide provides direct answers to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My reaction yield is low, and TLC/LC-MS analysis shows a significant, less polar side product that doesn't correspond to my starting material.

Probable Cause: You are likely observing the formation of an elimination product, 4-ethoxy-2,3-difluoro-α-methylstyrene, via an E2 mechanism. This side reaction is highly competitive with the desired SN2 pathway, especially under suboptimal conditions.[2]

Causality: The E2 pathway is favored by strong, sterically hindered bases and elevated temperatures. The base abstracts a proton from the benzylic carbon, leading to the simultaneous expulsion of the bromide leaving group and the formation of a double bond.[3]

Solutions:

  • Choice of Base: Avoid bulky or excessively strong bases like potassium tert-butoxide if your nucleophile is not strongly basic itself. For O- or N-alkylation, consider milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). If a strong base is required, sodium hydride (NaH) is often a better choice as it is non-nucleophilic and less sterically demanding.[4]

  • Temperature Control: Perform the reaction at the lowest effective temperature. Start by adding the base and benzyl bromide at 0 °C and then allow the reaction to slowly warm to room temperature. Avoid refluxing unless absolutely necessary, as higher temperatures significantly favor elimination over substitution.[5]

  • Solvent Selection: Use a polar aprotic solvent like THF, DMF, or acetonitrile. These solvents solvate the cation of the base but do not participate in the reaction, favoring the SN2 pathway.

Question 2: I've isolated my product, but NMR analysis reveals a persistent impurity with a singlet around 4.5-4.7 ppm and a broad singlet that exchanges with D₂O. What is it and how do I prevent it?

Probable Cause: This impurity is almost certainly 4-ethoxy-2,3-difluorobenzyl alcohol, the product of hydrolysis.

Causality: Benzyl bromides are susceptible to hydrolysis by water, which can act as a nucleophile.[6][7] This can occur if there is residual moisture in your starting materials or solvent, or during an aqueous workup procedure if the reaction has not gone to completion.

Solutions:

  • Anhydrous Conditions: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Workup Procedure: When quenching the reaction, ensure it has gone to completion by TLC or LC-MS. If unreacted benzyl bromide remains, a non-aqueous workup or quenching with a scavenger may be necessary before adding water. For removal of unreacted benzyl bromide, adding a small amount of a scavenger amine like triethylamine can convert it to a water-soluble quaternary ammonium salt, which is easily removed during extraction.[8]

Question 3: My nucleophile is a primary amine, and I am getting a mixture of the desired secondary amine and a significant amount of a tertiary amine side product.

Probable Cause: This is a classic case of over-alkylation. The desired secondary amine product is itself a nucleophile and can compete with the starting primary amine for the remaining this compound.

Causality: The newly formed secondary amine often has similar or even slightly higher nucleophilicity compared to the starting primary amine, leading to a second alkylation event.

Solutions:

  • Stoichiometry Control: Use a significant excess of the primary amine (3-5 equivalents). This ensures that the benzyl bromide is more likely to encounter a molecule of the starting amine rather than the product, statistically favoring mono-alkylation.

  • Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the excess amine. This maintains a low instantaneous concentration of the electrophile, further reducing the probability of a second alkylation.

  • Protecting Groups: If feasible, consider using a protecting group strategy. Protect the primary amine, perform the reaction, and then deprotect to yield the desired mono-alkylation product.

Visualizing Reaction Pathways

To effectively troubleshoot, it is crucial to visualize the competing chemical pathways.

reaction_pathways cluster_start Reactants cluster_desired Desired Pathway (SN2) cluster_side Side Reactions start This compound + Nucleophile (Nu:⁻) product Desired Alkylated Product (R-Nu) start->product Low Temp Mild Base hydrolysis Hydrolysis Product (Benzyl Alcohol) start->hydrolysis Presence of H₂O elimination Elimination Product (Styrene Derivative) start->elimination High Temp Strong/Bulky Base

Caption: Competing reaction pathways for this compound.

FAQs: Proactive Experimental Design

Q: What are the ideal storage conditions for this compound? A: It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. Due to its sensitivity to moisture, storing it in a desiccator is recommended.

Q: Which analytical techniques are best for monitoring these reactions? A: Thin-Layer Chromatography (TLC) is excellent for real-time monitoring of the consumption of starting material and the appearance of products. For more detailed analysis and identification of side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. Proton NMR (¹H NMR) is essential for final product characterization and for identifying impurities like the corresponding benzyl alcohol.

Q: I am having trouble removing unreacted benzyl bromide during purification. What do you recommend? A: If the product is stable, distillation under reduced pressure can remove the more volatile benzyl bromide.[9] However, for non-volatile products, column chromatography is the most effective method. A gradient elution from a non-polar solvent (like hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) will typically elute the unreacted benzyl bromide first.[8] As mentioned previously, quenching with a scavenger amine post-reaction can also be an effective strategy before aqueous workup.[8]

Q: Can the solvent itself cause side reactions? A: Yes. While generally a good solvent, using N,N-Dimethylformamide (DMF) with strong bases like sodium hydride (NaH) can sometimes lead to the formation of amine-based impurities that are difficult to remove and may interfere with subsequent steps.[10] If you observe unexpected, persistent impurities when using DMF, consider switching to an alternative polar aprotic solvent like THF or acetonitrile.

Recommended Reaction Conditions Summary

The optimal conditions are highly dependent on the nucleophile. The following table provides a starting point for minimizing common side products.

Nucleophile TypeRecommended BaseSolventTemperatureKey Consideration
Phenols (O-alkylation) K₂CO₃, Cs₂CO₃Acetonitrile, AcetoneRT to 50 °CMild bases are sufficient and minimize elimination.
Alcohols (O-alkylation) NaHTHF, DMF0 °C to RTEnsure strictly anhydrous conditions to prevent hydrolysis.[4]
Thiols (S-alkylation) K₂CO₃, Et₃NTHF, CH₂Cl₂0 °C to RTThiols are excellent nucleophiles; mild conditions work well.
Amines (N-alkylation) K₂CO₃ or excess amineAcetonitrile, THFRTUse excess amine (3-5 eq.) to prevent over-alkylation.
Carbanions (C-alkylation) NaH, LDA, n-BuLiTHF, Diethyl Ether-78 °C to RTTemperature control is critical to prevent side reactions with the base.

Protocol: O-Alkylation of 4-Fluorophenol

This protocol provides a detailed, self-validating methodology for a common application, incorporating best practices to minimize side product formation.

Objective: To synthesize 1-ethoxy-2,3-difluoro-4-((4-fluorophenoxy)methyl)benzene with high purity.

Materials:

  • This compound (1.0 eq)

  • 4-Fluorophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (1.5 eq)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorophenol (1.1 eq) and powdered K₂CO₃ (1.5 eq).

    • Expertise Note: Using a slight excess of the nucleophile ensures the complete consumption of the benzyl bromide. Finely powdered K₂CO₃ provides a larger surface area for the reaction.

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous acetonitrile via syringe to create a suspension (concentration ~0.1-0.5 M).

  • Reagent Addition: In a separate dry vial, dissolve this compound (1.0 eq) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the stirring suspension in the flask at room temperature over 10-15 minutes.

    • Trustworthiness Note: Slow addition helps to control any potential exotherm and maintains a low concentration of the electrophile, minimizing side reactions.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) every hour. The reaction is typically complete within 2-6 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup: Once the starting benzyl bromide is consumed, cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can often be of high purity. If necessary, purify further by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

Troubleshooting Flowchart

Use this logical guide to diagnose and solve experimental issues.

troubleshooting_flowchart start Reaction Complete. Analyze Crude Product. q1 Is the main impurity less polar than the product? start->q1 sol1 Probable Cause: Elimination (E2) Solution: - Lower reaction temperature - Use a milder/less bulky base (e.g., K₂CO₃ instead of t-BuOK) q1->sol1 Yes q2 Is there an impurity at δ ≈ 4.6 ppm in ¹H NMR? q1->q2 No end Issue Resolved or Further Characterization Needed sol1->end sol2 Probable Cause: Hydrolysis Solution: - Use anhydrous solvents/reagents - Run under inert atmosphere - Ensure full conversion before workup q2->sol2 Yes q3 Are there multiple products with increasing polarity/mass? q2->q3 No sol2->end sol3 Probable Cause: Over-alkylation Solution: - Use excess nucleophile (3-5x) - Add benzyl bromide slowly - Consider a protecting group strategy q3->sol3 Yes q3->end No sol3->end

Caption: A step-by-step guide to troubleshooting common side reactions.

References

  • University of Calgary. (n.d.). Ch 11 : Eliminations of benzylic systems. University of Calgary Chemistry Department. [Link]

  • Colgan, A. C., Müller-Bunz, H., & McGarrigle, E. M. (2014). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. The Journal of Organic Chemistry, 79(15), 7277–7281. [Link]

  • ResearchGate. (2021). Isotope experiment of benzyl bromide with water‐¹⁸O. [Link]

  • ResearchGate. (2012). Removing Benzyl bromide. [Link]

  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?[Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]

  • Keefer, R. M., & Andrews, L. J. (1962). Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl. Journal of the American Chemical Society, 84(18), 3635–3638. [Link]

  • Saunders Jr., W. H., & Williams, R. A. (1961). Mechanisms of Elimination Reactions. II. Rates of Elimination from Some Substituted 2-Phenylethyl Bromides and 2-Phenylethyldimethylsulfonium Bromides. Journal of the American Chemical Society, 83(4), 887-891. [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Google Patents. (2017).
  • ResearchGate. (2021). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Fluorinated Intermediates: The Role of 1-Bromo-4-ethoxy-2,3-difluorobenzene. [Link]

  • BITS Pilani. (n.d.). Elimination Reactions. [Link]

  • van der Vorm, S., Hansen, T., Overkleeft, H. S., & van der Marel, G. A. (2018). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Molecules, 23(8), 1848. [Link]

  • Science of Synthesis. (n.d.). Flow Chemistry in Organic Synthesis. [Link]

  • Google Patents. (2011). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.

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Technical Support Center: Overcoming Steric Hindrance in 4-Ethoxy-2,3-difluorobenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-ethoxy-2,3-difluorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in reactions involving this sterically hindered electrophile. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you overcome common experimental hurdles and achieve your synthetic goals.

Introduction: The Challenge of Steric Hindrance

This compound is a valuable building block in medicinal chemistry and materials science. However, its structure presents a significant challenge for nucleophilic substitution reactions. The presence of a fluorine atom at the ortho (C2) position to the benzylic methylene group creates substantial steric hindrance. This bulkiness shields the electrophilic carbon, impeding the approach of nucleophiles and significantly slowing down the rate of desired Sₙ2 reactions.[1][2][3]

This guide will walk you through the common issues arising from this steric impediment and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why are my reactions with this compound so slow compared to benzyl bromide?

A1: The primary reason is steric hindrance. The fluorine atom at the C2 (ortho) position physically blocks the "backside attack" trajectory required for a standard Sₙ2 reaction.[2][3] This increases the activation energy of the reaction, leading to a much slower rate. Additionally, the electron-withdrawing nature of the two fluorine atoms can slightly destabilize the transition state, further contributing to the reduced reaction rate.

Q2: Am I at risk of forming side products?

A2: While Sₙ2 reactions are slowed, the conditions used to force the reaction (e.g., strong bases, high temperatures) can sometimes promote side reactions. With very strong and bulky bases, elimination (E2) to form a styrene derivative is a possibility, though less common for benzylic systems. If your nucleophile has multiple reactive sites, you might also observe reactions at unintended positions.

Q3: Is an Sₙ1 reaction pathway possible?

A3: An Sₙ1 pathway is generally unfavorable for this substrate. Sₙ1 reactions proceed through a carbocation intermediate. The two electron-withdrawing fluorine atoms on the benzene ring would destabilize the resulting benzylic carbocation, making its formation energetically costly.[4] Therefore, reaction conditions should be optimized to favor the Sₙ2 mechanism.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or No Conversion to the Desired Product

Q: I have combined my nucleophile with this compound, but after several hours, TLC/LC-MS analysis shows mostly unreacted starting material. What's going wrong?

A: This is the most common issue and is almost always due to the high activation energy barrier caused by steric hindrance. The nucleophile is struggling to reach the electrophilic carbon.

Core Causality Diagram

cluster_problem Problem cluster_cause Primary Cause cluster_reason Underlying Reason Problem Low / No Conversion Cause High Activation Energy (Ea) Cause->Problem results in slow rate Reason Steric Hindrance from ortho-Fluoro Group Reason->Cause impedes nucleophile approach

Caption: The causal relationship between steric hindrance and low reaction conversion.

Solutions & Optimization Strategies

Your goal is to make the reaction conditions more favorable for overcoming the energy barrier without promoting side reactions.

1. Enhance Solvent Effects: The choice of solvent is critical. Polar aprotic solvents are highly recommended as they can significantly accelerate Sₙ2 reactions.[1][4] They solvate the counter-ion of the nucleophile but leave the nucleophile itself "naked" and more reactive.

  • Recommendation: Switch to or ensure you are using a dry, high-purity polar aprotic solvent.

  • Examples: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN).

2. Increase Reaction Temperature: Increasing the temperature provides the system with more kinetic energy to overcome the activation barrier.

  • Action: Gradually increase the reaction temperature in 10-20 °C increments.

  • Caution: Monitor the reaction closely for the appearance of degradation or elimination byproducts. A typical starting point is 60-80 °C, but some reactions may require temperatures up to 120 °C or higher.

3. Utilize a Catalyst: For reactions involving an ionic nucleophile (e.g., a salt), a phase-transfer catalyst (PTC) can be exceptionally effective.[5][6] A PTC acts as a shuttle, carrying the nucleophile from an aqueous or solid phase into the organic phase where the electrophile is located, thereby increasing the effective concentration and reactivity of the nucleophile.[7][8]

  • Recommendation: Add a catalytic amount (1-10 mol%) of a quaternary ammonium or phosphonium salt.

  • Common PTCs: Tetrabutylammonium bromide (TBAB), Tetrabutylammonium iodide (TBAI), Hexadecyltributylphosphonium bromide.

StrategyRationaleTypical Starting Conditions
Solvent Change Increase nucleophile reactivity.Anhydrous DMF or DMSO
Temperature Increase Provide energy to overcome Ea.Heat to 80 °C, monitor hourly.
Phase-Transfer Catalysis Increase effective nucleophile concentration.Add 5 mol% TBAB to the reaction.
Problem 2: Reaction Works, But Yields Are Consistently Low (<50%)

Q: My reaction proceeds, but I can never isolate more than 50% of my desired product. The remaining mass seems to be a complex mixture or unreacted starting material.

A: This suggests that while the reaction is occurring, it is either incomplete or competing with a degradation pathway.

Troubleshooting Workflow

G start Low Yield Observed check_sm Is Starting Material (SM) Present in Final Mixture? start->check_sm yes_sm Yes check_sm->yes_sm TLC/LCMS analysis no_sm No check_sm->no_sm TLC/LCMS analysis incomplete_rxn Incomplete Reaction yes_sm->incomplete_rxn degradation Product/SM Degradation no_sm->degradation sol_incomplete Solution: - Increase reaction time - Increase temperature cautiously - Add catalyst (PTC) incomplete_rxn->sol_incomplete sol_degradation Solution: - Lower reaction temperature - Use a milder base - Check nucleophile stability degradation->sol_degradation

Caption: Decision workflow for troubleshooting low-yield reactions.

Solutions & Optimization Strategies

1. For Incomplete Reactions: If significant starting material remains, the strategies are similar to those for no conversion, but with a focus on pushing the equilibrium.

  • Increase Reaction Time: Sterically hindered reactions can be slow. Extend the reaction time to 24 or even 48 hours, monitoring periodically.

  • Use a More Reactive Nucleophile: If possible, consider using a less bulky or more inherently nucleophilic reagent. For example, if using an alcohol, using its corresponding sodium or potassium alkoxide (generated with NaH or KH) will be much more effective.

2. To Prevent Degradation: If the starting material is consumed but the product yield is low, your conditions may be too harsh.

  • Lower the Temperature: High heat can degrade sensitive functional groups. Try running the reaction for a longer time at a lower temperature.

  • Optimize Base Choice: If using a base to deprotonate your nucleophile, ensure it is not too strong or nucleophilic itself. A strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a good choice in a solvent like DMF.

Detailed Experimental Protocol: A Case Study

Protocol: O-Alkylation of a Phenol using Phase-Transfer Catalysis

This protocol describes a robust method for reacting this compound with a generic phenol, a common transformation that is often hampered by the issues described above.

Objective: To synthesize a diaryl ether from a hindered benzyl bromide and a phenol.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Acetonitrile (MeCN), anhydrous (sufficient to make a 0.2 M solution)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous acetonitrile via syringe.

  • Add this compound (1.0 eq) and tetrabutylammonium bromide (0.05 eq) to the stirring suspension.

  • Heat the reaction mixture to 80 °C (reflux) and maintain for 16-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the benzyl bromide spot is a key indicator.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts, washing the filter cake with a small amount of ethyl acetate. c. Concentrate the filtrate under reduced pressure. d. Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure ether product.

Rationale for Protocol Choices:

  • K₂CO₃: A moderately strong, non-nucleophilic base that is sufficient to deprotonate the phenol without causing significant side reactions.

  • TBAB: The phase-transfer catalyst is crucial for transporting the phenoxide anion into the organic phase to react with the sterically shielded electrophile.[9]

  • Acetonitrile at Reflux: Provides a polar aprotic environment and sufficient thermal energy to overcome the steric barrier.

References

  • Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]

  • Liu, X., et al. (2017). Steric Effects of Solvent Molecules on SN2 Substitution Dynamics. The Journal of Physical Chemistry Letters. [Link]

  • Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. [Link]

  • Kim, Y., et al. (2009). Steric effects and solvent effects on SN2 reactions. The Journal of Physical Chemistry A. [Link]

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. (2014). International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023). Chemistry LibreTexts. [Link]

  • Factors affecting rate of nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Research and Therapy. [Link]

  • Phase-transfer catalyst. (n.d.). Wikipedia. [Link]

  • Phase Transfer Catalysis. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

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Technical Support Center: Purification of Products from 4-ethoxy-2,3-difluorobenzyl bromide Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of alkylation products derived from 4-ethoxy-2,3-difluorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable compounds. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Work-up and Preliminary Purification

A robust purification strategy begins with a well-executed reaction work-up. The goal is to remove inorganic salts, highly polar impurities, and, if possible, unreacted starting materials before proceeding to more demanding techniques like chromatography.

Q1: My reaction is complete. What is the best general work-up procedure before I attempt purification?

A1: The optimal work-up isolates your crude product in a suitable organic solvent while removing the bulk of inorganic byproducts and highly polar reagents.

  • Step 1: Quench the Reaction. Once TLC or LC-MS confirms the consumption of your limiting reagent, the reaction should be quenched. For reactions run in aprotic polar solvents like THF or MeCN, this is typically done by adding a saturated aqueous solution of ammonium chloride (NH₄Cl)[1]. This protonates any remaining strong bases and helps to dissolve inorganic salts. Avoid quenching with plain water if you have used reactive metals like NaH, as this can be dangerously exothermic.

  • Step 2: Liquid-Liquid Extraction. Transfer the quenched reaction mixture to a separatory funnel. Extract your product into an organic solvent in which it is highly soluble and which is immiscible with water, such as ethyl acetate or dichloromethane (DCM). Perform the extraction three times to ensure maximum recovery of the product.

  • Step 3: Wash the Organic Layer. Sequentially wash the combined organic layers.

    • A wash with saturated aqueous sodium bicarbonate (NaHCO₃) will neutralize any residual acid.

    • A final wash with saturated aqueous sodium chloride (brine) helps to remove residual water from the organic layer and break up emulsions.

  • Step 4: Dry and Concentrate. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation). Keep the bath temperature low to prevent thermal degradation of your product[2].

Section 2: Troubleshooting Column Chromatography

Silica gel column chromatography is the most common technique for purifying products from these reactions. However, the presence of fluorine atoms and the structural similarity between starting materials and products can present unique challenges.

Q2: My product and the unreacted this compound have very similar Rf values on TLC. How can I improve their separation?

A2: This is a frequent challenge, as the polarity of your product may not be drastically different from the starting benzyl bromide. The key is to exploit subtle differences in their interactions with the stationary phase.

  • Optimize the Mobile Phase:

    • Reduce Polarity: Benzyl bromide is relatively non-polar. It will have a high Rf value even in solvent systems with low polarity, such as 100% hexanes or a high hexane-to-ethyl acetate ratio[3]. Your product, being the result of alkylation, is likely more polar. Start with a very non-polar eluent (e.g., 5% ethyl acetate in hexanes) to allow the benzyl bromide to elute quickly from the column while the product remains near the top.[4]

    • Use a Different Solvent System: If hexanes/ethyl acetate is not effective, try a system with a different selectivity, such as dichloromethane/hexanes or toluene/ethyl acetate. Toluene can have beneficial π-π stacking interactions with the aromatic rings, sometimes altering selectivity.

  • Employ Gradient Elution: Start with a low-polarity mobile phase to elute the non-polar benzyl bromide completely. Once the starting material is off the column (as monitored by TLC of the fractions), gradually increase the solvent polarity to elute your desired product.[2]

  • Improve Column Packing and Loading: Use a long, thin column for difficult separations, as this increases the number of theoretical plates. Load your crude product onto the column in a minimal amount of solvent to ensure a tight starting band.

Q3: My product is streaking or tailing on the silica gel column. What is the cause and how can I fix it?

A3: Peak tailing is often caused by strong, undesirable interactions between your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[2] This is particularly common for basic compounds like amines.

  • For Basic Products (e.g., N-alkylation of amines):

    • Add a Basic Modifier: Add a small amount (0.5-1%) of triethylamine (TEA) or pyridine to your mobile phase. This competitively binds to the acidic silanol groups, preventing your basic product from sticking to the column and resulting in sharper peaks.

  • For Acidic Products (e.g., C-alkylation of a 1,3-dicarbonyl):

    • Add an Acidic Modifier: If your product is acidic, tailing can be suppressed by adding a small amount (0.5-1%) of acetic acid or formic acid to the eluent. This keeps the compound in its protonated, less polar state.

  • General Troubleshooting:

    • Use Deactivated Silica: Consider using silica gel that has been end-capped or treated to reduce the number of free silanol groups.

    • Check for Overloading: Tailing can also occur if the column is overloaded with crude material. As a rule of thumb, use a silica-to-crude-product mass ratio of at least 50:1 for moderately difficult separations.

Section 3: Alternative and Complementary Purification Strategies

Q4: My product is a solid, but my initial attempts at column chromatography gave low yields. Is recrystallization a viable alternative?

A4: Absolutely. If your product is a solid and has moderate to high purity after the initial work-up (>85-90%), recrystallization is an excellent and often superior method for achieving high purity on a multi-gram scale.[5]

  • Choosing a Solvent System: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Test small amounts of your crude solid in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof).

    • A good two-solvent system consists of a "soluble" solvent and a "poor" solvent that are miscible. Dissolve the compound in a minimal amount of the hot "soluble" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Add a few more drops of the "soluble" solvent to clarify, then allow it to cool slowly.

  • Recrystallization Protocol:

    • Dissolve the crude solid in the minimum amount of boiling solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.

Q5: How can I remove a large excess of unreacted this compound without resorting to chromatography?

A5: Unreacted benzyl bromide can be removed by converting it into a more easily separable compound. This is known as chemical scavenging.

  • Amine Scavenging: Add a nucleophilic amine like triethylamine to the crude reaction mixture and stir for several hours. The triethylamine will react with the excess benzyl bromide to form a quaternary ammonium salt (benzyltriethylammonium bromide).[4] This salt is highly polar and can be easily removed by washing the organic solution with water.[4]

  • Thiol Scavenging: Similarly, polymer-supported or silica-bound thiols can be used to scavenge electrophiles like benzyl bromides. The functionalized resin is added to the crude mixture, and after the reaction is complete, it is simply filtered off.

Section 4: Impurity Identification and Prevention

Q6: Besides the starting materials, what are the most common side products in this alkylation, and how can I identify them?

A6: Understanding potential side reactions is key to troubleshooting and optimizing your synthesis. The primary side products often arise from reactions with the solvent, base, or trace water.

Impurity NameFormation PathwayKey Analytical Signatures (¹H NMR & MS)
4-ethoxy-2,3-difluorobenzyl alcohol Hydrolysis of the benzyl bromide by trace water, especially under basic conditions.¹H NMR: Disappearance of the benzylic -CH₂Br signal (~4.5 ppm) and appearance of a -CH₂OH signal (~4.7 ppm) and a broad -OH singlet. MS: Molecular ion corresponding to the alcohol.
Bis(4-ethoxy-2,3-difluorobenzyl) ether Reaction of the benzyl alcohol byproduct with another molecule of benzyl bromide under the basic reaction conditions.¹H NMR: Complex aromatic region and multiple benzylic -CH₂- signals. MS: Molecular ion corresponding to the ether dimer.
Over-alkylation Product Occurs if the nucleophile has multiple reactive sites (e.g., a primary amine being converted to a tertiary amine).¹H NMR: Disappearance of N-H protons, integration changes in the alkyl region. MS: Molecular ion corresponding to the addition of a second benzyl group.
Elimination Byproducts Less common for benzyl halides but possible with very strong, hindered bases.¹H NMR: Appearance of signals in the vinyl region (5-7 ppm).[6]

Q7: How can I adjust my reaction conditions to minimize the formation of these impurities?

A7: A proactive approach to purity involves optimizing the reaction itself.

  • Ensure Anhydrous Conditions: To prevent hydrolysis to the benzyl alcohol, thoroughly dry your solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Control Stoichiometry: Use a slight excess of the limiting reagent that is easier to remove. If the nucleophile is easily removed (e.g., by an acid wash), using a slight excess of it can help drive the reaction to completion and consume all the benzyl bromide.

  • Choice of Base and Solvent: The choice of base and solvent is critical. For instance, in O-alkylation reactions, using a non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF can prevent side reactions that might occur with hydroxide bases.[7] For N-alkylations, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) is often preferred.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of side products.

Section 5: Final Purity Assessment

Q8: My product looks clean by TLC. What analytical techniques should I use to definitively confirm its purity?

A8: TLC is a good qualitative tool, but for a definitive assessment of purity, a combination of spectroscopic methods is required.

  • NMR Spectroscopy:

    • ¹H NMR: This is the primary tool for structural confirmation and purity assessment. A clean spectrum with correct integrations and coupling constants is a strong indicator of purity. The absence of signals corresponding to starting materials or the impurities listed in the table above is crucial.

    • ¹⁹F NMR: As you are working with a difluorinated compound, ¹⁹F NMR is an exceptionally powerful and clean technique for assessing purity.[8] The target molecule will have a distinct set of signals in the ¹⁹F spectrum. The presence of any other fluorine-containing signals indicates impurities. Quantitative ¹⁹F NMR (qNMR) can even be used to determine the exact purity against a known standard.[9]

  • Mass Spectrometry (MS): LC-MS or GC-MS can confirm the molecular weight of your product and help identify any lower-level impurities that may not be visible by NMR.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard. A single sharp peak, ideally accounting for >98% of the total integrated area, confirms high purity.

Visual Workflow and Pathway Diagrams

PurificationWorkflow cluster_purification Primary Purification crude Crude Reaction Mixture (Product, SMs, Salts, Byproducts) workup Aqueous Work-up (Quench, Extract, Wash, Dry) crude->workup concentrated Concentrated Crude Product workup->concentrated chromatography Column Chromatography concentrated->chromatography   Product is an oil or   complex mixture recrystallization Recrystallization (for solids) concentrated->recrystallization Product is a solid    analysis Purity & Identity Check (NMR, LC-MS, HPLC) chromatography->analysis recrystallization->analysis product Pure Alkylated Product analysis->product Purity Confirmed

ImpurityFormation start This compound (R-Br) product Desired Product (R-Nu) start->product + Nu-H / Base alcohol Benzyl Alcohol Byproduct (R-OH) start->alcohol + H₂O nucleophile Nucleophile (Nu-H) water H₂O (Trace) base Base ether Dimer Byproduct (R-O-R) alcohol->ether + R-Br / Base

References
  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture? [Online discussion]. Available at: [Link]

  • Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology. Retrieved from [Link]

  • Google Patents. (2020). US11655423B2 - Process for separating alkylation product, alkylation reaction and separation process, and related apparatus.
  • Supporting Information for relevant publication. (n.d.). General experimental procedures. (Please note: This is a placeholder for a specific scientific paper's supporting information, which commonly contains such procedures.
  • Google Patents. (2017). CN107098791B - Preparation method of benzyl bromide.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. Retrieved from [Link]

  • Lawley, P. D., & Brookes, P. (1974). Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines. Biochemical Journal, 141(3), 833–843.
  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Reddit. (2022). separating benzyl bromide. r/chemistry. Retrieved from [Link]

  • Reddit. (2022). separating benzyl bromide and product spots on tlc. r/chemhelp. Retrieved from [Link]

  • IUCr Journals. (2025). Crystal structure and Hirshfeld surface analysis of an etoxazole metabolite designated R4. Retrieved from [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2006). Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. Journal of the American Chemical Society, 128(38), 12424–12425. Retrieved from [Link]

  • Lee, S. K. (2010). Spectroscopic analysis of 2,3-difluorobenzyl radical. Journal of the Korean Physical Society, 56(4), 1143-1147.
  • BizNGO. (2020). A Short Guide to Common Testing Methods for Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]

  • IUCrData. (2025). Crystal structure and Hirshfeld surface analysis of an etoxazole metabolite designated R4. Retrieved from [Link]

  • Kihlberg, J., & Bundle, D. R. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 86(14), 9576–9585. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. [Online discussion]. Retrieved from [Link]

  • Kihlberg, J., & Bundle, D. R. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. ACS Publications. Retrieved from [Link]

  • Dalvit, C., & Vulpetti, A. (2019). A beginner's guide to 19F NMR and its role in drug screening. Drug Discovery Today, 24(7), 1433-1442. Retrieved from [Link]

  • ChemRxiv. (2025). qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. Preprint. Retrieved from [Link]

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Technical Support Center: Improving Solubility of 4-Ethoxy-2,3-difluorobenzyl Bromide in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-ethoxy-2,3-difluorobenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this reagent in various reaction media. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the solubility characteristics of this compound and the initial steps to overcome common issues.

Q1: What are the expected solubility properties of this compound?

A: Based on its molecular structure, this compound is a moderately polar organic compound. The difluorinated benzene ring and the bromide atom contribute to its electrophilic and somewhat non-polar character, while the ethoxy group introduces some polarity. Therefore, it is expected to be poorly soluble in highly polar protic solvents like water but should exhibit good solubility in a range of common polar aprotic and non-polar organic solvents. Challenges often arise when a reaction requires a solvent system where the benzyl bromide and a polar, ionic co-reactant have mismatched solubility profiles.

Q2: My reaction is sluggish, and I see suspended solid material. Is poor solubility the cause?

A: Very likely. Visual inspection is the first diagnostic step.[1] If you observe undissolved solid starting material, a cloudy or heterogeneous mixture where a homogeneous solution is expected, it is a strong indicator that poor solubility is limiting your reaction.[1] This issue is a common cause of low reaction rates, incomplete conversions, and reduced yields.[1]

Q3: What is the simplest approach to improve the solubility of my compound?

A: The most direct strategy is to optimize the solvent system based on the principle of "like dissolves like".[1] Since this compound is a moderately polar organic molecule, solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), or Dimethylformamide (DMF) are excellent starting points. If your reaction allows, switching from a solvent where solubility is poor to one with a more compatible polarity is the most effective initial step.[1]

Q4: What is a co-solvent and how can it help?

A: A co-solvent is a secondary solvent added in a smaller amount to the primary reaction solvent to enhance the solubility of a reactant.[2][3][4] Co-solvents work by altering the overall polarity of the solvent system, making it more favorable for the solute to dissolve.[1][5] For example, if your primary solvent is relatively non-polar to dissolve an organic catalyst, but your benzyl bromide is not fully soluble, adding a small amount of a miscible, more polar co-solvent like THF or DMSO can create a medium that accommodates both species.[5]

Section 2: Troubleshooting Guide: Step-by-Step Solutions

This guide provides a systematic workflow for diagnosing and solving solubility issues with this compound during an experiment.

Problem: this compound Fails to Dissolve, Resulting in a Heterogeneous Reaction Mixture.

Follow this workflow to systematically address the problem.

G cluster_start Initial State cluster_methods Troubleshooting Methods cluster_outcomes Expected Outcome start Problem: Incomplete Dissolution of Benzyl Bromide method1 Method 1: Solvent System Optimization start->method1 Start Here method2 Method 2: Physical Dissolution Aids method1->method2 If solubility is still kinetically limited end Result: Homogeneous Solution & Optimized Reaction method1->end If successful method3 Method 3: Advanced Catalytic Techniques method2->method3 If reactants are in immiscible phases method2->end If successful method3->end If successful PTC cluster_phases Phase-Transfer Catalysis Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aqueous Phase Aqueous Phase Organic Phase Organic Phase Nu_aq Nucleophile (Nu⁻) Q_aq Catalyst (Q⁺X⁻) Nu_aq->Q_aq Ion Exchange QNu_aq Ion Pair (Q⁺Nu⁻) Q_aq->QNu_aq QNu_org Q⁺Nu⁻ QNu_aq->QNu_org Phase Transfer RBr_org R-Br (Benzyl Bromide) Product_org Product (R-Nu) RBr_org->Product_org SN2 Reaction QNu_org->RBr_org QX_org Q⁺X⁻ Product_org->QX_org QX_org->Q_aq Catalyst Regeneration

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

  • Catalyst Selection: Choose a suitable PTC. Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) and phosphonium salts are common choices. [6][7]2. Reaction Setup:

    • Dissolve the this compound in a non-polar organic solvent (e.g., Toluene, DCM).

    • Separately, dissolve your nucleophilic reagent (e.g., Sodium Cyanide) in water.

    • Add the PTC to the biphasic mixture (typically 1-10 mol%).

  • Execution: Stir the biphasic mixture vigorously to maximize the interfacial surface area where the catalyst can transport the nucleophile. The reaction rate is often dependent on the stirring speed.

  • Benefit: PTC eliminates the need to find a single solvent for two immiscible reactants, thereby greening the process by reducing the need for hazardous polar aprotic solvents. [8][6]

Section 3: Data & Reference Tables

Table 1: Properties of Common Organic Solvents

This table provides a reference for selecting an appropriate solvent based on polarity and boiling point.

SolventTypePolarity IndexBoiling Point (°C)Common Uses & Notes
Hexane Non-polar0.169For dissolving very non-polar compounds.
Toluene Non-polar2.4111Good for non-polar reactants; higher boiling point.
Dichloromethane (DCM) Polar Aprotic3.140Excellent general-purpose solvent for organic compounds. Volatile.
Tetrahydrofuran (THF) Polar Aprotic4.066Widely used for its ability to dissolve a range of compounds.
Acetone Polar Aprotic5.156Dissolves a wide range of organic compounds. [5]
Acetonitrile (MeCN) Polar Aprotic5.882Common in reactions involving salts and organic electrophiles. [9]
Dimethylformamide (DMF) Polar Aprotic6.4153Powerful solvent with a high boiling point.
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2189A powerful solvent for a wide variety of organic compounds and some inorganic salts. [3][5]
Ethanol Polar Protic4.378Often used as a co-solvent to increase the solubility of non-polar compounds in water. [5]
Water Polar Protic10.2100For dissolving salts and highly polar compounds. [5]

References

  • Cosolvent - Wikipedia. Available at: [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences. Available at: [Link]

  • Phase transfer catalyst in organic synthesis. Available at: [Link]

  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - PubMed. Available at: [Link]

  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Available at: [Link]

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. Available at: [Link]

  • 13.07: Substitution of benzylic and allylic halides - Chemistry LibreTexts. Available at: [Link]

  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - ICReDD. Available at: [Link]

  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides | Request PDF - ResearchGate. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

  • Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes - Cambridge University Press & Assessment. Available at: [Link]

  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]

  • Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - Journal of the American Chemical Society - ACS Figshare. Available at: [Link]

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Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions with 4-Ethoxy-2,3-difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting strategies, and frequently asked questions (FAQs) for the successful cross-coupling of 4-ethoxy-2,3-difluorobenzyl bromide. Our goal is to empower you with the knowledge to navigate the nuances of this specific substrate and achieve high-yielding, reproducible results.

Introduction to the Substrate: Understanding the Reactivity of this compound

The successful cross-coupling of this compound hinges on understanding its unique electronic and steric properties. The presence of two electron-withdrawing fluorine atoms on the aromatic ring can influence the oxidative addition step in palladium- or nickel-catalyzed reactions. Conversely, the electron-donating ethoxy group can also modulate the electron density of the aromatic system. The benzylic C(sp³)-Br bond is inherently reactive, but careful catalyst selection is paramount to prevent unwanted side reactions such as homocoupling (Wurtz-type coupling) and hydrodehalogenation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am starting a new project with this compound. What are the recommended starting points for catalyst selection for different cross-coupling reactions?

A1: Excellent question. The choice of catalyst system is critical and depends on the desired transformation. Below is a table summarizing our recommended starting points for Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings.

Coupling Reaction Recommended Palladium Source Recommended Ligand Recommended Base Typical Solvent Key Considerations
Suzuki-Miyaura (C-C) Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G3Buchwald ligands (e.g., XPhos, SPhos, JohnPhos)[1][2][3]K₃PO₄, K₂CO₃, Cs₂CO₃[3][4]Dioxane/H₂O, Toluene, DMF[2][4]Boronic acid stability is crucial; consider using boronic esters (e.g., pinacol esters) to minimize protodeboronation.[3]
Buchwald-Hartwig (C-N) Pd(OAc)₂, Pd₂(dba)₃Sterically hindered biaryl phosphine ligands (e.g., BrettPhos, RuPhos)[5]NaOt-Bu, LHMDS, K₃PO₄[5][6]Toluene, Dioxane, THF[7][8]Base selection is critical and substrate-dependent. Stronger bases like NaOt-Bu often lead to higher reaction rates.[6]
Negishi (C-C) Pd(PPh₃)₄, Ni(acac)₂, NiCl₂(dppe)PPh₃, dppe, or ligandless (for some Ni catalysts)[9][10]None (organozinc reagent is the nucleophile)THF, DioxaneOrganozinc reagents are moisture and air-sensitive, requiring strictly anhydrous and inert conditions.[11]
Q2: My Suzuki-Miyaura coupling with this compound is giving low yields. What are the likely causes and how can I troubleshoot this?

A2: Low yields in Suzuki-Miyaura couplings with benzylic bromides are a common challenge. Here’s a logical troubleshooting workflow:

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

In-depth Explanation:

  • Catalyst Activity: Palladium(0) is the active catalytic species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions promote its reduction. The use of modern Buchwald-type ligands and pre-catalysts (e.g., XPhos Pd G3) can circumvent issues with catalyst activation and stability.[1][4]

  • Reagent Quality: The purity and stability of the boronic acid are paramount.[3] Boronic acids can undergo decomposition (protodeboronation), especially in the presence of water.[3] Using freshly opened reagents or converting the boronic acid to a more stable pinacol (BPin) or MIDA ester can mitigate this.[3] Ensure your base is anhydrous and finely powdered for optimal reactivity.[4]

  • Reaction Conditions: Thoroughly degas your solvent to remove oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[3] The reaction temperature should be optimized; too low may result in slow conversion, while too high can lead to degradation.[12]

  • Side Reactions: The primary side reactions to consider are homocoupling of the benzyl bromide and hydrodehalogenation. These can often be suppressed by using the appropriate ligand and maintaining a strictly inert atmosphere.

Q3: I am attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation of my benzyl bromide. What is causing this and how can I prevent it?

A3: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the benzyl bromide is reduced to the corresponding toluene derivative.[12][13] This occurs when a hydride source is present in the reaction mixture.

Causality and Prevention:

  • Hydride Source: The amine coupling partner or certain solvents can act as a hydride source. The β-hydride elimination from the palladium-amido complex is a known pathway that can lead to reductive elimination of the arene.[13]

  • Base Selection: While strong, non-nucleophilic bases like NaOt-Bu are often preferred for their high reactivity, they can sometimes promote side reactions.[6] Switching to a weaker base like K₃PO₄ or Cs₂CO₃ might reduce the rate of hydrodehalogenation, although it may also slow down the desired C-N bond formation.

  • Ligand Choice: The choice of ligand is crucial.[5] Sterically hindered and electron-rich biaryl phosphine ligands, such as BrettPhos or RuPhos, are designed to promote the reductive elimination step (C-N bond formation) over competing pathways like β-hydride elimination.[5]

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.

Caption: Competing pathways in the Buchwald-Hartwig amination cycle.

Experimental Protocols: A Starting Point

These protocols are intended as a robust starting point and may require optimization for your specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of this compound with an arylboronic acid.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).[4]

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[4]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[4]

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[4]

  • Reaction Execution: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography.[4]

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of this compound with a primary or secondary amine.

  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%) and NaOt-Bu (1.5 equiv.) to an oven-dried reaction vial with a stir bar.

  • Inert Atmosphere & Reagent Addition: Seal the vial, remove from the glovebox, and add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C).

  • Monitoring & Workup: Monitor the reaction as described above. Upon completion, cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health. Retrieved from [Link]

  • Mondal, A., Visser, P., Doze, A. M., Buter, J., & Feringa, B. L. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Science, 12(30), 10293-10299. Retrieved from [Link]

  • Fischer, C., & Fu, G. C. (2005). Catalytic enantioselective Negishi reactions of racemic secondary benzylic halides. Journal of the American Chemical Society, 127(12), 4594–4595. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic letters, 5(14), 2465–2468. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Cole, T. R., et al. (2021). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society, 143(31), 12049–12055. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • Organic Letters. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Retrieved from [Link]

  • Organic Letters. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Retrieved from [Link]

  • Mondal, A., et al. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. National Institutes of Health. Retrieved from [Link]

  • Catalysis Science & Technology. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]

  • Organometallics. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Retrieved from [Link]

Sources

Technical Support Center: Work-up Procedures for Quenching 4-Ethoxy-2,3-difluorobenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 4-ethoxy-2,3-difluorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights into the critical work-up phase of your experiments. As Senior Application Scientists, we understand that a successful synthesis is not just about the reaction itself, but also about a robust and well-understood work-up and purification strategy.

This center is structured to provide direct answers to common challenges and frequently asked questions, ensuring both the integrity of your product and the safety of your laboratory personnel.

Troubleshooting Guide: Navigating Common Work-up Issues

This section addresses specific problems you may encounter during the quenching and extraction of reactions involving this compound.

Question 1: After quenching my reaction, I'm observing a persistent emulsion during the aqueous work-up. How can I resolve this?

Answer: Emulsion formation is a common issue, particularly when dealing with reactions that generate fine precipitates or involve viscous organic layers. Here’s a systematic approach to breaking emulsions:

  • Initial, Gentle Inversions: When performing the extraction, use gentle inversions of the separatory funnel rather than vigorous shaking. This can prevent the formation of a tight emulsion in the first place.

  • Addition of Brine: A saturated aqueous solution of sodium chloride (brine) can help to break emulsions. The increased ionic strength of the aqueous phase helps to coalesce the dispersed organic droplets. Add a small volume of brine, gently swirl, and allow the layers to separate.

  • Filtration: If the emulsion is caused by fine solid particles, filtering the entire biphasic mixture through a pad of Celite® or glass wool can be effective.

  • Patience and Gravity: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.

  • Changing the Solvent: If emulsions persist, consider adding a small amount of a different organic solvent with a different density, such as diethyl ether or dichloromethane, to alter the properties of the organic phase.

Causality: Emulsions are stabilized by surfactants or fine solid particles at the interface of the organic and aqueous layers. Increasing the ionic strength of the aqueous phase disrupts the stability of these interfacial layers, promoting coalescence of the organic phase.

Question 2: I suspect my product, this compound, is hydrolyzing to the corresponding alcohol during the aqueous work-up. How can I minimize this?

Answer: Benzyl bromides, especially those with electron-donating groups like the ethoxy substituent, can be susceptible to hydrolysis, particularly under neutral or slightly basic conditions. The difluoro groups, being electron-withdrawing, may slightly mitigate this but caution is still warranted.

  • Use of a Mildly Acidic Quench: Quenching the reaction with a cold, dilute, and weak acid solution, such as saturated aqueous ammonium chloride (NH₄Cl), is often preferred over pure water or basic solutions.[1] The slightly acidic nature of the NH₄Cl solution can suppress the rate of hydrolysis.

  • Minimize Contact Time: Perform the aqueous work-up as quickly as possible. Do not let the reaction mixture sit in contact with the aqueous phase for extended periods.

  • Work at Low Temperatures: Conduct the quench and extractions at a reduced temperature (e.g., in an ice-water bath) to decrease the rate of all chemical reactions, including hydrolysis.[2]

  • Anhydrous Work-up: If your product is extremely sensitive to water, consider an anhydrous work-up. This could involve quenching with a solid agent, followed by filtration and direct purification of the organic solution. However, this is often less effective at removing inorganic byproducts.

Mechanistic Insight: The hydrolysis of benzyl bromide can proceed through an Sₙ1-like or Sₙ2-like mechanism.[3] By keeping the aqueous phase cool and slightly acidic, you disfavor the conditions that promote these nucleophilic substitution reactions with water.

Question 3: How can I effectively remove unreacted starting materials or byproducts without resorting to column chromatography initially?

Answer: A well-designed liquid-liquid extraction and wash sequence can significantly purify your crude product before chromatography.

  • Base Wash for Acidic Impurities: If your reaction could generate acidic byproducts (e.g., HBr), a wash with a weak base like 5% aqueous sodium bicarbonate (NaHCO₃) solution is effective.[2][4] Be sure to vent the separatory funnel frequently as CO₂ gas may be generated.

  • Acid Wash for Basic Impurities: If you've used basic reagents (e.g., amines, phosphines) that need to be removed, a wash with dilute hydrochloric acid (e.g., 1 M HCl) will protonate them, making them soluble in the aqueous layer.

  • Water and Brine Washes: Always follow any acid or base wash with a wash with deionized water to remove residual salts, and then a final wash with brine to help dry the organic layer.[4]

  • Chemical Quenching of Excess Reagent: In some cases, a specific chemical scavenger can be used. For instance, if you have unreacted benzyl bromide, adding a small amount of a nucleophilic amine like triethylamine followed by an acidic wash can convert it to a water-soluble quaternary ammonium salt.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the work-up of this compound reactions.

Q1: What is the best general-purpose quenching agent for reactions involving this compound?

A1: For most applications, a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) is an excellent first choice.[1] It is mildly acidic, which helps to prevent hydrolysis of the product, and is effective at quenching many reactive organometallic species.[6] For quenching reactions involving strong bases like NaH, dropwise addition of methanol followed by water or NH₄Cl is a common practice.[1]

Q2: What are the key safety precautions I should take during the work-up?

A2: this compound, like other benzyl bromides, should be handled with care as it is a lachrymator and can cause skin and eye burns.[7][8][9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][11]

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[10]

  • Quenching: Be aware of potential exotherms and gas evolution during quenching. Add the quenching solution slowly, with efficient stirring, and preferably at a reduced temperature.[1]

  • Waste Disposal: Dispose of all chemical waste in properly labeled containers according to your institution's guidelines.[7][8]

Q3: How do I choose the appropriate organic solvent for extraction?

A3: The choice of extraction solvent depends on the solvent used for the reaction and the polarity of your product.

  • Immiscibility with Water: The solvent must be immiscible with water. Common choices include ethyl acetate, diethyl ether, and dichloromethane (DCM).

  • Solubility of the Product: Your product should be highly soluble in the extraction solvent.

  • Boiling Point: A lower boiling point solvent is often preferred for easier removal during concentration.

  • Density: Be aware of the density of your solvent relative to water to know which layer to collect (e.g., ethyl acetate and diethyl ether are less dense than water, while DCM is denser).

Q4: My TLC analysis shows a new spot after work-up that I suspect is the hydrolyzed benzyl alcohol. How can I confirm this?

A4: You can confirm the identity of the new spot by co-spotting your crude product on a TLC plate with a known sample of the corresponding benzyl alcohol, if available. If the spots have the same Rf value, it strongly suggests hydrolysis has occurred. Alternatively, you can often separate the byproduct by column chromatography and characterize it by NMR or mass spectrometry.

Visualizing the Work-up Workflow

The following diagram illustrates a standard work-up procedure for a reaction involving this compound.

Workup_Workflow cluster_reaction Reaction Phase cluster_quench Quenching cluster_extraction Extraction & Washing cluster_drying_purification Drying & Purification reaction_mixture Crude Reaction Mixture (in organic solvent) quench Slowly add to cold aq. NH4Cl reaction_mixture->quench 1. separatory_funnel Transfer to Separatory Funnel quench->separatory_funnel 2. separate_layers Separate Layers separatory_funnel->separate_layers 3. wash_bicarb Wash with 5% NaHCO3 (aq) separate_layers->wash_bicarb 4. wash_water Wash with Water wash_bicarb->wash_water 5. wash_brine Wash with Brine wash_water->wash_brine 6. dry_organic Dry Organic Layer (e.g., Na2SO4) wash_brine->dry_organic 7. filter Filter dry_organic->filter 8. concentrate Concentrate in vacuo filter->concentrate 9. purify Purify (e.g., Chromatography) concentrate->purify 10.

Caption: A typical workflow for the quenching and extraction of a reaction mixture.

Data Summary: Quenching Agent Selection

Quenching AgentPrimary UseAdvantagesDisadvantages
Saturated aq. NH₄Cl General purpose, quenching organometallicsMildly acidic, minimizes product hydrolysis.[1]May not be sufficient for very reactive reagents.
Water (H₂O) General purposeReadily available, neutral.Can promote hydrolysis of sensitive products.[12]
5% aq. NaHCO₃ Neutralizing acidic byproductsMild base, quenches excess acid.[4]Can cause gas evolution (CO₂); basic pH may degrade product.
Dilute aq. HCl Neutralizing basic reagentsEffectively removes basic impurities.Strongly acidic, can cause side reactions.
Methanol (MeOH) Quenching reactive hydrides (e.g., NaH)Less vigorous reaction than with water.[1]Must be followed by an aqueous quench.

References

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Ethoxy-2,3-difluorobenzyl Bromide and Other Benzyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Benzyl halides are a cornerstone of synthetic chemistry, prized for their utility in introducing the versatile benzyl group. However, their reactivity is not uniform; it is exquisitely sensitive to the electronic character of substituents on the aromatic ring. This guide provides an in-depth, objective comparison of the reactivity of 4-ethoxy-2,3-difluorobenzyl bromide against a spectrum of other benzyl halides, supported by experimental data and mechanistic principles.

The Duality of Benzyl Halide Reactivity: SN1 and SN2 Pathways

The reactivity of benzyl halides in nucleophilic substitution reactions is governed by two primary mechanisms: SN1 and SN2.[1] The preferred pathway is a function of the substrate's structure, the nucleophile's strength, the solvent's polarity, and the leaving group's ability.

  • The SN1 Pathway: A two-step mechanism initiated by the departure of the halide leaving group to form a resonance-stabilized benzylic carbocation.[2][3] This intermediate is then captured by a nucleophile. Electron-donating groups (EDGs) on the aromatic ring significantly stabilize this carbocation, accelerating the SN1 rate.[2][4]

  • The SN2 Pathway: A single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, displacing the halide ion simultaneously.[5][6] This mechanism is favored for primary benzyl halides and is sensitive to steric hindrance around the reaction center.[1]

The interplay of these mechanisms is fundamental to understanding the reactivity of any substituted benzyl halide.

SN1_SN2_Mechanisms cluster_0 SN1 Pathway (Stepwise) cluster_1 SN2 Pathway (Concerted) start1 R-CH₂-Br ts1 Transition State 1 (C-Br bond breaking) start1->ts1 Slow, RDS inter Benzylic Carbocation (Resonance Stabilized) ts1->inter ts2 Transition State 2 (C-Nu bond forming) inter->ts2 Fast, +Nu⁻ prod1 R-CH₂-Nu ts2->prod1 start2 R-CH₂-Br ts3 Transition State [Nu---CH₂(R)---Br]⁻ start2->ts3 +Nu⁻ prod2 R-CH₂-Nu ts3->prod2 + Br⁻ Electronic_Effects compound This compound substituent_OEt 4-Ethoxy (-OEt) compound->substituent_OEt substituent_F 2,3-Difluoro (-F) compound->substituent_F effect_OEt_plusM Resonance Donation (+M) (Activating) substituent_OEt->effect_OEt_plusM Dominant effect_OEt_minusI Inductive Withdrawal (-I) (Deactivating, minor) substituent_OEt->effect_OEt_minusI effect_F_minusI Inductive Withdrawal (-I) (Strongly Deactivating) substituent_F->effect_F_minusI Dominant effect_F_plusM Resonance Donation (+M) (Deactivating, negligible) substituent_F->effect_F_plusM outcome Net Reactivity (Balanced S N 1/S N 2 Propensity) effect_OEt_plusM->outcome effect_F_minusI->outcome

Caption: Interplay of electronic effects in this compound.

Quantitative Comparison: Solvolysis Data

Solvolysis reactions, where the solvent acts as the nucleophile, are excellent probes for SN1 reactivity. The rate of these reactions is highly sensitive to the stability of the carbocation intermediate. A comprehensive study by Richard et al. on the solvolysis of various substituted benzyl chlorides provides a quantitative framework for comparison. [4][7] While direct kinetic data for this compound is not readily available in the literature, we can infer its relative reactivity by comparing the effects of its constituent substituents against known compounds.

CompoundSubstituent(s)Relative Solvolysis Rate (k/k₀)Predominant Effect(s)
Benzyl Bromide(None)1Baseline
4-Methoxybenzyl Bromide4-OCH₃~2200Strong +M (Activating)
4-Methylbenzyl Bromide4-CH₃~15Weak +I, Hyperconjugation (Activating)
This compound 4-OEt, 2-F, 3-F (Estimated) 5 - 50 Strong +M, countered by two strong -I
4-Fluorobenzyl Bromide4-F~0.7Dominant -I (Deactivating)
3,4-Difluorobenzyl Bromide3-F, 4-F~0.1Strong -I (Deactivating)
4-Nitrobenzyl Bromide4-NO₂~0.0001Strong -I, -M (Strongly Deactivating)

Data for bromides are estimated based on relative rates for corresponding chlorides in 20% acetonitrile/water at 25°C.[4][7]

Analysis:

  • Superiority over EWG-Substituted Halides: this compound is predicted to be significantly more reactive under SN1 conditions than halides bearing only electron-withdrawing groups (EWGs) like fluoro or nitro groups. The powerful resonance donation from the ethoxy group effectively counteracts the inductive withdrawal of the two fluorine atoms, preventing extreme destabilization of the carbocation.

  • Reduced Reactivity vs. EDG-Substituted Halides: Conversely, the presence of the two deactivating fluorine atoms makes it substantially less reactive than analogues with only strong electron-donating groups, such as 4-methoxybenzyl bromide.

  • Modulated Reactivity: This positions this compound as a reagent with finely tuned reactivity—more stable and less prone to rapid, uncontrolled reaction than highly activated systems, yet more amenable to SN1 conditions than deactivated systems.

Experimental Protocols for Reactivity Assessment

To empirically validate these predictions, the following self-validating experimental protocols can be employed.

Protocol 1: Kinetic Analysis of Solvolysis (SN1 Reactivity)

This method provides a quantitative measure of a compound's propensity to undergo SN1 substitution by monitoring the reaction rate in a polar, weakly nucleophilic solvent.

Methodology:

  • Solution Preparation: Prepare a 0.1 M stock solution of each benzyl halide in a high-purity solvent like acetonitrile. Prepare the reaction solvent (e.g., 80% ethanol / 20% water).

  • Reaction Initiation: Equilibrate the reaction solvent to a constant temperature (e.g., 25.0 °C) in a thermostatted vessel. Inject a small aliquot of the benzyl halide stock solution to initiate the reaction (final concentration ~1 mM).

  • Monitoring: At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by diluting into a mobile phase/solvent mixture suitable for HPLC analysis.

  • Quantification: Analyze the quenched aliquots by reverse-phase HPLC, monitoring the disappearance of the starting benzyl halide peak and the appearance of the product (benzyl alcohol/ether) peak.

  • Data Analysis: Plot the natural logarithm of the benzyl halide concentration versus time. The negative of the slope of this line yields the first-order rate constant, ksolv.

HPLC_Workflow prep Prepare Benzyl Halide Stock Solution (0.1 M in ACN) initiate Initiate Reaction (Inject stock solution) prep->initiate thermo Thermostat Reaction Solvent (e.g., 80% EtOH/H₂O at 25°C) thermo->initiate sample Withdraw & Quench Aliquots at Timed Intervals initiate->sample analyze Analyze via RP-HPLC (Monitor reactant & product peaks) sample->analyze plot Plot ln[Reactant] vs. Time analyze->plot calculate Calculate Rate Constant (k) from Slope plot->calculate

Caption: HPLC workflow for determining solvolysis rates. [4]

Protocol 2: Finkelstein Reaction (SN2 Reactivity)

This classic experiment provides a rapid, qualitative or semi-quantitative comparison of SN2 reactivity. The reaction of a benzyl bromide with sodium iodide in acetone results in the formation of a benzyl iodide and a sodium bromide precipitate, providing a visual endpoint. [8] Methodology:

  • Setup: In separate, identical, dry test tubes, place 1 mL of a 15% (w/v) solution of sodium iodide in anhydrous acetone.

  • Addition: To each test tube, add an equimolar amount (e.g., 2-3 drops) of a different benzyl halide. Stopper and shake the tubes to mix.

  • Observation (Room Temp): Start a timer for each tube and record the time required for the first appearance of a cloudy precipitate (NaBr).

  • Observation (Heated): For halides that do not react readily at room temperature, place the tubes in a warm water bath (e.g., 50 °C) and record the time to precipitation.

  • Analysis: The relative reactivity is inversely proportional to the time taken for the precipitate to form. A faster precipitation indicates higher SN2 reactivity.

Conclusion

The reactivity of this compound is a compelling case study in the nuanced control of chemical reactivity through substituent effects. It is neither hyper-reactive like benzyl halides bearing only strong electron-donating groups, nor is it inert like those with multiple strong electron-withdrawing groups.

  • The para-ethoxy group provides sufficient electronic stabilization to allow access to SN1 pathways under appropriate conditions.

  • The ortho- and meta-difluoro groups inductively temper this reactivity, enhancing the compound's stability and preventing the side reactions often associated with highly activated precursors.

This modulated reactivity makes this compound an ideal intermediate for synthetic applications requiring a careful balance of stability and reactivity. For drug development professionals, this translates to a reliable building block that can be predictably incorporated into complex molecular scaffolds, offering a unique electronic signature for tuning the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient.

References

  • Richard, J. P., et al. (n.d.). Stability Under Scrutiny: A Comparative Analysis of Substituted Benzyl Chlorides. Benchchem.
  • Brian, P. M. (n.d.). Synthesis and reactivity of different Benzyl derivative protecting groups. SEKU Repository.
  • Tang, T., et al. (2021). Hammett plots for activation of benzyl bromides by Co(i) complex. ResearchGate.
  • (2025). Nuanced behavior of fluorine. Chemistry Stack Exchange.
  • (2017). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange.
  • (2019). Why do the induction effects of fluorobenzene decrease electrophilic addition reactivity, conjugation effects increase selectivity? Chemistry Stack Exchange.
  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • (n.d.). A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Other Benzyl Halides. Benchchem.
  • Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary.
  • Brian, P. M. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Indonesian Journal of Chemistry.
  • (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. MDPI.
  • (n.d.). Hammett equation. Wikipedia.
  • (n.d.). Hammett equation. Oxford Reference.
  • (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. The Fact Factor.
  • Richard, J. P., et al. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central.
  • (2019). Substitution of benzylic and allylic halides. Chemistry LibreTexts.
  • (n.d.). Haloalkanes and Haloarenes. National Council of Educational Research and Training.
  • (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central.
  • Khan, J. (n.d.). Reactions at the benzylic position. Khan Academy.

Sources

A Comparative Guide to the Structural Confirmation of 4-Ethoxy-2,3-difluorobenzyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Fluorinated benzyl derivatives, such as those containing the 4-ethoxy-2,3-difluoro motif, are of significant interest due to the unique physicochemical and pharmacological properties imparted by the fluorine atoms. The unambiguous confirmation of their molecular structure is paramount for establishing structure-activity relationships (SAR), ensuring intellectual property protection, and meeting regulatory requirements.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comparative analysis of the primary analytical methodologies for the structural confirmation of 4-ethoxy-2,3-difluorobenzyl derivatives. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, offering not just procedural outlines but also the rationale behind experimental choices. While specific experimental data for 4-ethoxy-2,3-difluorobenzyl derivatives are not widely available in the public domain, this guide will leverage data from closely related analogs to provide a robust and practical framework for researchers.

The Analytical Triad: A Holistic Approach to Structural Confirmation

The definitive structural confirmation of a novel compound is rarely achieved through a single analytical technique. Instead, a synergistic approach employing multiple orthogonal methods is essential. For 4-ethoxy-2,3-difluorobenzyl derivatives, the "analytical triad" of NMR, MS, and X-ray Crystallography provides a comprehensive picture of the molecule's connectivity, mass, and three-dimensional arrangement in space.

cluster_0 Overall Analytical Strategy Start Synthesized Compound (4-ethoxy-2,3-difluorobenzyl derivative) NMR NMR Spectroscopy (1H, 13C, 19F, 2D) Start->NMR Connectivity & Environment MS Mass Spectrometry (HRMS) Start->MS Molecular Weight & Formula Xray X-ray Crystallography Start->Xray Absolute 3D Structure Structure Confirmed Structure NMR->Structure MS->Structure Xray->Structure

Caption: Overall analytical strategy for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation

NMR spectroscopy is arguably the most powerful and informative technique for determining the structure of organic molecules in solution. For fluorinated compounds like 4-ethoxy-2,3-difluorobenzyl derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is indispensable.

The Power of Multinuclear NMR

The presence of fluorine atoms provides a unique spectroscopic handle. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent probe of the local electronic environment.[1] The coupling between ¹⁹F and both ¹H and ¹³C nuclei provides crucial information about the connectivity of the molecule.

Key NMR Experiments for 4-Ethoxy-2,3-difluorobenzyl Derivatives:

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. Key signals to analyze include the ethoxy group (triplet and quartet), the benzylic protons (singlet or doublet depending on the substituent), and the aromatic protons (complex multiplets due to F-H coupling).

  • ¹³C NMR: Reveals the number of unique carbon environments. The signals for the aromatic carbons will be split due to C-F coupling, providing valuable assignment information. The benzylic carbon and the carbons of the ethoxy group will also have characteristic chemical shifts.[2]

  • ¹⁹F NMR: Directly observes the fluorine nuclei. For a 2,3-difluoro substitution pattern, two distinct fluorine signals are expected, each coupled to the other and to adjacent protons. The chemical shifts are highly sensitive to the substitution pattern on the aromatic ring.[3]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and for confirming the connectivity of the entire molecule. For instance, an HMBC experiment can show long-range correlations between the benzylic protons and the aromatic carbons, confirming the benzyl moiety.

Comparative NMR Data of Related Compounds

Since experimental data for simple 4-ethoxy-2,3-difluorobenzyl derivatives is scarce, the following table presents typical chemical shift ranges for analogous structures to guide spectral interpretation.

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Expected Multiplicity and Coupling (J, Hz)
¹H Ar-H (adjacent to F)6.8 - 7.5Multiplet (due to H-H and H-F coupling)
-O-CH₂ -CH₃3.9 - 4.2Quartet (³JHH ≈ 7 Hz)
-O-CH₂-CH₃ 1.3 - 1.5Triplet (³JHH ≈ 7 Hz)
Ar-CH₂ -X4.5 - 5.0Singlet or doublet (depending on X)
¹³C C -F140 - 165Doublet (¹JCF ≈ 240-260 Hz)
Ar-C (quaternary)120 - 150Varies (doublets or triplets due to C-F coupling)
Ar-C -H110 - 130Doublet or doublet of doublets (due to C-F coupling)
-O-CH₂ -CH₃60 - 70Singlet
Ar-CH₂ -X40 - 70Singlet or triplet (if coupled to F)
¹⁹F Ar-F -110 to -150Multiplet (due to F-F and F-H coupling)

Note: These are approximate values and can vary based on the specific derivative and solvent.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified 4-ethoxy-2,3-difluorobenzyl derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width to cover all signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to obtain a good signal-to-noise ratio, especially for quaternary carbons.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A wider spectral width is necessary compared to ¹H NMR.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish correlations and confirm assignments.

  • Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

cluster_1 NMR Workflow Prep Sample Preparation (5-10 mg in deuterated solvent) H1 1D ¹H NMR Prep->H1 C13 1D ¹³C NMR Prep->C13 F19 1D ¹⁹F NMR Prep->F19 TwoD 2D NMR (COSY, HSQC, HMBC) H1->TwoD C13->TwoD F19->TwoD Analysis Data Analysis & Interpretation TwoD->Analysis Structure Proposed Structure Analysis->Structure

Sources

19F NMR spectroscopy of compounds containing the 4-ethoxy-2,3-difluorobenzyl group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹⁹F NMR Spectroscopy of Compounds Containing the 4-ethoxy-2,3-difluorobenzyl Group

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of molecules incorporating the 4-ethoxy-2,3-difluorobenzyl group. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the theoretical underpinnings, practical experimental design, and comparative data analysis essential for the unambiguous characterization of this important chemical moiety.

The Strategic Importance of the 4-ethoxy-2,3-difluorobenzyl Moiety and ¹⁹F NMR

The introduction of fluorine atoms into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small steric footprint, and ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The 4-ethoxy-2,3-difluorobenzyl group is a prime example of a substituent used to fine-tune these properties, making its precise structural verification paramount.

¹⁹F NMR spectroscopy emerges as the definitive analytical tool for this purpose. The ¹⁹F nucleus possesses several advantageous characteristics for NMR analysis:

  • 100% Natural Abundance: Unlike ¹³C, the ¹⁹F isotope is 100% naturally abundant, providing exceptional sensitivity without the need for isotopic enrichment.[3]

  • High Gyromagnetic Ratio: The ¹⁹F nucleus is highly responsive to NMR measurements, ranking third in receptivity after tritium and protons.[4]

  • Wide Chemical Shift Dispersion: The chemical shifts in ¹⁹F NMR span a vast range (over 800 ppm), significantly reducing the likelihood of signal overlap, a common challenge in ¹H NMR.[4][5][6][7]

These features make ¹⁹F NMR an exceptionally powerful technique for identifying fluorine-containing compounds, even within complex mixtures, and for elucidating subtle structural details.[3][6][8]

Decoding the Spectrum: Predicted ¹⁹F NMR Signature of the 4-ethoxy-2,3-difluorobenzyl Group

The ¹⁹F NMR spectrum of a compound containing the 4-ethoxy-2,3-difluorobenzyl group is defined by two primary parameters: chemical shifts (δ) and spin-spin coupling constants (J).

Chemical Shifts (δ)

The two fluorine atoms, F-2 and F-3, are in chemically distinct (diastereotopic) environments. Consequently, they will produce two separate signals in the ¹⁹F NMR spectrum. The precise chemical shift of each fluorine is dictated by the electronic environment, which is influenced by the surrounding substituents on the aromatic ring.

  • Aromatic Fluorine Region: Fluorine atoms attached to an aromatic ring typically resonate in a specific region of the ¹⁹F NMR spectrum.[9]

  • Substituent Effects:

    • The electron-donating nature of the 4-ethoxy group increases electron density across the ring, particularly at the ortho and para positions. This will influence the shielding (and thus the chemical shift) of both F-2 and F-3.

    • The benzyl group at position 1 will also exert an electronic influence.

    • The mutual electronic interaction between the two adjacent fluorine atoms further differentiates their chemical shifts.

The interplay of these effects results in a unique chemical shift for each fluorine nucleus, making their assignment possible through 2D NMR experiments (e.g., ¹H-¹⁹F HMBC) or by comparison with structurally similar, known compounds.

Spin-Spin Coupling (J-Coupling)

The multiplicity (splitting pattern) of each fluorine signal provides a wealth of structural information through J-coupling. ¹⁹F nuclei couple strongly not only to each other but also to nearby protons.

  • Homonuclear Coupling (¹⁹F-¹⁹F): The two adjacent fluorine atoms will couple to each other, giving rise to a through-bond ortho coupling, ³JF2-F3. This coupling is typically in the range of 18-22 Hz for ortho-difluorobenzenes.[10] This coupling is a key diagnostic feature, as each fluorine signal will appear, at a minimum, as a doublet.

  • Heteronuclear Coupling (¹⁹F-¹H):

    • Coupling to Aromatic Protons: F-2 will couple to the aromatic proton H-6 (a four-bond coupling, ⁴JF2-H6), while F-3 will couple to H-5 (a three-bond ortho coupling, ³JF3-H5) and H-6 (a four-bond meta coupling, ⁴JF3-H6).

    • Coupling to Benzylic Protons: Both F-2 and F-3 will exhibit through-space or through-bond coupling to the benzylic methylene protons (-CH₂-). These are typically four-bond couplings (⁴JHF) and are smaller in magnitude.

The combination of these couplings means that each fluorine signal will be a complex multiplet, often a "doublet of doublets of triplets" or a more intricate pattern if all couplings are resolved. Running a ¹H-decoupled ¹⁹F NMR experiment can simplify this complexity, collapsing the multiplets into a pair of doublets, confirming the F-F coupling.

Table 1: Predicted ¹⁹F NMR Parameters for the 4-ethoxy-2,3-difluorobenzyl Moiety
ParameterNuclei InvolvedExpected Value / PatternRationale & Notes
Chemical Shift (δ) F-2, F-3Two distinct signals approx. -130 to -150 ppmThe specific shifts are highly dependent on the rest of the molecule and solvent. The key is the presence of two unique signals in the aromatic fluorine region.
Homonuclear Coupling ³JF2-F318 – 22 HzA large ortho F-F coupling constant is a hallmark of this substitution pattern. Each signal will be split into a doublet by this interaction.
Heteronuclear Coupling ³JF3-H58 – 12 HzA typical ortho H-F coupling constant.
Heteronuclear Coupling ⁴JF2-H6, ⁴JF3-H64 – 8 HzTypical meta H-F coupling constants.
Heteronuclear Coupling ⁴JF-H(benzyl)1 – 3 HzSmaller, long-range coupling to the benzylic protons.

A Self-Validating Protocol for Quantitative ¹⁹F NMR Acquisition

Acquiring high-quality, reproducible, and quantitative ¹⁹F NMR data requires careful attention to experimental parameters. The causality behind each choice is critical for ensuring data integrity.

Step-by-Step Experimental Methodology
  • Sample Preparation:

    • Solvent: Dissolve the sample (typically 5-10 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃, DMSO-d₆, or CD₃CN) that fully solubilizes the compound. Ensure the solvent does not have signals that overlap with the region of interest.

    • Internal Standard (for qNMR): For quantitative analysis, add a known amount of a fluorinated internal standard that has a simple, sharp signal in a clear region of the spectrum (e.g., trifluorotoluene or α,α,α-trifluoroacetophenone).

    • Filtering: Filter the sample through a glass wool plug into a clean, dry NMR tube to remove any particulate matter.

  • Spectrometer Setup & Calibration:

    • Tuning and Matching: Tune and match the NMR probe to the ¹⁹F frequency to ensure maximum signal transmission and sensitivity.

    • Shimming: Shim the magnetic field on the sample to achieve optimal field homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameter Optimization (The "Why"):

    • Pulse Sequence: Use an inverse-gated ¹H decoupling sequence (zgig in Bruker terminology). Causality: This sequence decouples protons only during signal acquisition, preventing the Nuclear Overhauser Effect (NOE), which can artificially enhance signal integrals and ruin quantitation.[11] For simple qualitative identification, a standard ¹H-decoupled pulse sequence is sufficient.

    • Relaxation Delay (d1): This is the most critical parameter for quantitation. Measure the longitudinal relaxation time (T₁) of the fluorine signals of interest using an inversion-recovery experiment. Set the relaxation delay d1 to be at least 5 times the longest T₁ value (e.g., if the longest T₁ is 5 seconds, set d1 ≥ 25 seconds).[11][12][13] Causality: A sufficient delay ensures all fluorine nuclei have fully returned to thermal equilibrium before the next pulse. Failure to do so results in signal saturation and inaccurate integrals.

    • Pulse Angle: Use a 90° pulse angle to maximize the signal for each scan.[13][14]

    • Spectral Width (sw): Set a wide spectral width (e.g., 200-250 ppm) centered on the aromatic fluorine region (~ -120 ppm).[14] Causality: The wide chemical shift range of ¹⁹F requires a large sweep width to avoid signal folding or baseline distortion.[4]

    • Acquisition Time (aq): Set a reasonably long acquisition time (e.g., 1-2 seconds) to ensure adequate digital resolution for resolving fine coupling patterns.

    • Number of Scans (ns): Adjust the number of scans to achieve an adequate signal-to-noise ratio (S/N > 100:1 for good quantitation).

  • Data Processing:

    • Apply a gentle exponential multiplication (line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio.

    • Perform careful Fourier transformation, followed by manual phase correction and baseline correction to ensure accurate signal integration.

Diagram: ¹⁹F qNMR Experimental Workflow

G prep Sample Preparation (Solvent + Internal Std.) tune Probe Tuning & Shimming prep->tune Load Sample t1_exp T1 Measurement (Inversion-Recovery) tune->t1_exp Calibrate set_params Set Acquisition Parameters (d1 ≥ 5*T1, 90° Pulse, zgig) t1_exp->set_params Determine d1 acquire Data Acquisition set_params->acquire Execute process Data Processing (FT, Phasing, Baseline) acquire->process analyze Analysis (Integration & Interpretation) process->analyze

Caption: Workflow for acquiring quantitative ¹⁹F NMR data.

Comparative Analysis: The Unique Fingerprint of the 4-ethoxy-2,3-difluorobenzyl Group

The true diagnostic power of ¹⁹F NMR is revealed when comparing the spectrum of the target moiety to other, structurally similar fluorinated benzyl groups. Each isomer presents a distinct and unambiguous spectral signature.

Table 2: Comparative ¹⁹F NMR Data for Difluorobenzyl Isomers and Analogs
MoietyStructure# of ¹⁹F SignalsApprox. δ (ppm)Key Diagnostic J-Coupling
4-ethoxy-2,3-difluorobenzyl EtO-Ph(F,F)-CH₂-2 -130 to -150³JFF (ortho) ≈ 20 Hz
2,4-difluorobenzyl F-Ph(F)-CH₂-2-105 to -115³JFF (ortho) ≈ 20 Hz
2,5-difluorobenzyl F-Ph(F)-CH₂-2-115 to -125⁴JFF (meta) ≈ 4-8 Hz
3,4-difluorobenzyl F,F-Ph-CH₂-2-135 to -145³JFF (ortho) ≈ 20 Hz
4-(Trifluoromethyl)benzyl CF₃-Ph-CH₂-1 -60 to -65 None (Singlet)

Key Differentiators:

  • vs. 2,5-difluorobenzyl: The most telling difference is the magnitude of the F-F coupling. The target group's large ortho coupling (~20 Hz) is easily distinguished from the small meta coupling (~4-8 Hz) of the 2,5-isomer.

  • vs. Trifluoromethylbenzyl: This common alternative is immediately identifiable by its single ¹⁹F signal located in a completely different, upfield region of the spectrum (-60 to -65 ppm).[9][15]

  • vs. Other Difluoro Isomers (2,4- and 3,4-): While these also show two signals with large ortho coupling, their specific chemical shifts will differ from the 4-ethoxy-2,3-difluoro pattern due to the absence of the electron-donating ethoxy group. Unambiguous assignment would rely on the precise chemical shifts and the full analysis of the ¹H-¹⁹F coupling patterns.

Diagram: Structural Isomers and Their NMR Signatures

G A 4-ethoxy-2,3-difluoro B 2,5-difluoro A->B Different JFF magnitude C 4-(Trifluoromethyl) A->C Different # of signals & chemical shift region A_spec 2 Signals ³JFF ≈ 20 Hz A->A_spec B->C Different # of signals & chemical shift region B_spec 2 Signals ⁴JFF ≈ 6 Hz B->B_spec C_spec 1 Signal (Singlet) C->C_spec

Caption: Differentiating fluorobenzyl groups by ¹⁹F NMR.

Conclusion

¹⁹F NMR spectroscopy is an indispensable, high-resolution tool for the structural verification of complex molecules containing the 4-ethoxy-2,3-difluorobenzyl group. Its high sensitivity and wide chemical shift dispersion provide a clear analytical window, free from the spectral crowding that can plague ¹H NMR. By carefully considering both chemical shifts and, most critically, the magnitudes of homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) coupling constants, researchers can unambiguously confirm the identity, purity, and structure of their target compounds. The adoption of rigorous, quantitative experimental protocols, particularly the use of inverse-gated decoupling and adequate relaxation delays, further extends the utility of this technique from simple identification to precise quantification. This level of analytical certainty is crucial in the fields of drug discovery and development, where absolute structural integrity is non-negotiable. The principles and comparative data outlined in this guide provide a robust framework for leveraging ¹⁹F NMR to its full potential.

References

  • Application of 19 F quantitative NMR to pharmaceutical analysis. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Substituent effects in fluoromethylnaphthalenes by 19F nuclear magnetic resonance. (n.d.). Canadian Journal of Chemistry. Retrieved January 18, 2026, from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • 19F NMR of Pharmaceuticals. (2021). YouTube. Retrieved January 18, 2026, from [Link]

  • Applications of (19)F-NMR in Fragment-Based Drug Discovery. (2016). PubMed. Retrieved January 18, 2026, from [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. (2023). MDPI. Retrieved January 18, 2026, from [Link]

  • 19 f chemical shifts and coupling constants. (n.d.). Slideshare. Retrieved January 18, 2026, from [Link]

  • 19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. Retrieved January 18, 2026, from [Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery. (2016). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. (2018). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. Retrieved January 18, 2026, from [Link]

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017). ACG Publications. Retrieved January 18, 2026, from [Link]

  • 19F NMR as a tool in chemical biology. (2021). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. (2012). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Spectroscopic separation of mixed organic fluorine compounds by 2D 19F–19F TOCSY. (n.d.). JEOL. Retrieved January 18, 2026, from [Link]

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A Comparative Guide to the Stability of the 4-ethoxy-2,3-difluorobenzyl (Edf-benzyl) Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The stability of these temporary functionalities under diverse reaction conditions is a critical parameter that dictates their suitability for a given synthetic strategy. Among the plethora of choices for protecting hydroxyl groups, benzyl ethers are workhorses of the field, prized for their general robustness. This guide provides an in-depth technical comparison of the 4-ethoxy-2,3-difluorobenzyl (Edf-benzyl) protecting group with commonly employed alternatives, supported by established chemical principles and experimental data.

The Rationale for Fluorination: Tuning the Stability of Benzyl Ethers

The stability of a benzyl ether is intrinsically linked to the electronic properties of the aromatic ring. Electron-donating substituents, such as the methoxy group in the widely used p-methoxybenzyl (PMB) ether, increase the electron density of the ring and stabilize the benzylic carbocation intermediate formed during acidic or oxidative cleavage. This renders the PMB group more labile than the unsubstituted benzyl (Bn) group under these conditions.[1] Conversely, electron-withdrawing groups are expected to destabilize the benzylic carbocation, thereby increasing the stability of the protecting group towards acidic and oxidative cleavage.

The 4-ethoxy-2,3-difluorobenzyl group is a fascinating case study in this electronic tuning. The two fluorine atoms at the 2- and 3-positions are strongly electron-withdrawing through the inductive effect, which is anticipated to significantly enhance the stability of this protecting group. The 4-ethoxy group, while electron-donating through resonance, is expected to have its effect attenuated by the adjacent fluorine atom. This electronic tug-of-war suggests that the Edf-benzyl group will exhibit a unique stability profile, potentially offering advantages in specific synthetic contexts.

Comparative Stability Analysis

The ideal protecting group should be readily introduced, stable to a wide range of reaction conditions, and cleavable under specific and mild conditions.[2] The following sections compare the expected and known stabilities of the Edf-benzyl group against standard benzyl-type protecting groups under various reaction manifolds.

Table 1: Comparative Stability of Benzyl-Type Protecting Groups
Protecting GroupStructureAcidic ConditionsBasic ConditionsOxidative Cleavage (e.g., DDQ, CAN)Reductive Cleavage (e.g., H₂, Pd/C)
Benzyl (Bn)

Generally StableStableGenerally StableLabile
p-Methoxybenzyl (PMB) *

LabileStableLabile Labile
2,4-Dimethoxybenzyl (DMB)

Very LabileStableVery Labile Labile
4-ethoxy-2,3-difluorobenzyl (Edf-benzyl) (Structure not available in public sources)Predicted: Very Stable Predicted: Stable Predicted: Stable Predicted: Labile
Acidic Stability

The cleavage of benzyl ethers in acidic media proceeds through the formation of a stabilized benzylic carbocation.[1] The rate of this reaction is highly dependent on the stability of this intermediate.

  • Bn: Stable to most acidic conditions, except for very strong acids.

  • PMB & DMB: The electron-donating methoxy groups stabilize the benzylic carbocation, making these groups significantly more acid-labile than the unsubstituted benzyl group. DMB is more labile than PMB due to the presence of two methoxy groups.[1]

  • Edf-benzyl (Predicted): The powerful electron-withdrawing inductive effect of the two fluorine atoms is expected to significantly destabilize the benzylic carbocation. This would render the Edf-benzyl group highly resistant to acidic cleavage, likely surpassing the stability of the simple benzyl group.

Basic Stability

Benzyl ethers are generally stable to a wide range of basic conditions, a feature that contributes to their widespread use. There is no reason to expect the Edf-benzyl group to deviate from this behavior.

Oxidative Stability

Oxidative cleavage of electron-rich benzyl ethers, such as PMB and DMB, is a cornerstone of their utility, allowing for their selective removal in the presence of other protecting groups. This cleavage is typically effected by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).

  • Bn: Generally stable to oxidative cleavage conditions used for PMB and DMB ethers.[3]

  • PMB & DMB: The electron-rich aromatic ring is susceptible to oxidation, facilitating cleavage.[4]

  • Edf-benzyl (Predicted): The electron-withdrawing fluorine atoms are predicted to render the aromatic ring electron-deficient, thus making it resistant to oxidative cleavage by standard reagents like DDQ. This is supported by a study on a 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, where the fluorine substituent was introduced specifically to confer stability towards oxidizing agents, achieving orthogonality with the PMB group.[5]

Reductive Stability

A key feature of benzyl ethers is their susceptibility to cleavage by catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon). This provides a mild and highly specific deprotection method.

  • Bn, PMB, DMB: All are readily cleaved by catalytic hydrogenolysis.

  • Edf-benzyl (Predicted): The C-O bond of the benzyl ether is the site of reductive cleavage. While the electronic environment of the aromatic ring can influence the rate of this reaction, it is expected that the Edf-benzyl group will also be cleaved under standard hydrogenolysis conditions. The presence of the fluorine atoms is unlikely to inhibit this process.

Experimental Protocols

The following are generalized protocols for the introduction and cleavage of benzyl-type protecting groups.

Protection of an Alcohol with a Benzyl-Type Halide (Williamson Ether Synthesis)

This is a common and versatile method for the formation of benzyl ethers.[4][6]

Diagram of Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_products Products & Workup Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide Solvent1 Anhydrous Solvent (e.g., THF, DMF) Solvent1->Alkoxide BenzylHalide Edf-Benzyl Halide (or other Benzyl Halide) ProtectedAlcohol Protected Alcohol (R-O-Edf) BenzylHalide->ProtectedAlcohol Solvent2 Anhydrous Solvent Solvent2->ProtectedAlcohol Workup Aqueous Workup & Purification ProtectedAlcohol->Workup Crude Product FinalProduct Final Protected Alcohol Workup->FinalProduct Purified Product Alkoxide->ProtectedAlcohol SN2 Reaction Catalytic_Hydrogenolysis cluster_reactants Reactants cluster_reagents Reagents cluster_products Products & Workup ProtectedAlcohol Protected Alcohol (R-O-Bn type) Reaction Hydrogenolysis ProtectedAlcohol->Reaction Solvent Solvent (e.g., EtOH, EtOAc) Solvent->Reaction Catalyst Catalyst (e.g., Pd/C) Catalyst->Reaction Hydrogen Hydrogen Source (H₂ gas or transfer agent) Hydrogen->Reaction DeprotectedAlcohol Deprotected Alcohol (R-OH) Workup Filtration & Purification DeprotectedAlcohol->Workup Crude Product FinalProduct Final Deprotected Alcohol Workup->FinalProduct Purified Alcohol Reaction->DeprotectedAlcohol Cleavage

Sources

A Comparative Guide to Alternatives for 4-Ethoxy-2,3-difluorobenzyl Bromide in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise installation of substituted benzyl moieties is a frequent necessity. Molecules like 4-ethoxy-2,3-difluorobenzyl bromide have emerged as valuable building blocks, offering a unique combination of electronic and steric properties. The para-ethoxy group serves as an electron-donating feature, while the ortho and meta difluoro substituents provide a strong electron-withdrawing influence, creating a distinct reactivity profile. This guide provides a comprehensive analysis of viable alternatives to this compound, complete with comparative data and experimental protocols to inform your selection of the optimal reagent for specific synthetic challenges.

The Synthetic Utility of Substituted Benzyl Bromides

This compound is primarily employed as an electrophile in nucleophilic substitution reactions. Its utility stems from the lability of the benzylic bromide, which is readily displaced by a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. The substituents on the aromatic ring are not merely passive spectators; they critically modulate the reactivity of the benzylic carbon and the properties of the final product.

The core application of such reagents is the introduction of the 4-ethoxy-2,3-difluorobenzyl group into a target molecule. This can be crucial for:

  • Modulating Pharmacokinetic Properties: The lipophilicity and metabolic stability of a drug candidate can be fine-tuned by the addition of this group.

  • Exploring Structure-Activity Relationships (SAR): The unique electronic environment created by the ethoxy and difluoro groups allows for a nuanced exploration of how substituent changes impact biological activity.

  • Synthesis of Agrochemicals and Materials: The specific substitution pattern may be required for the synthesis of advanced materials or next-generation agrochemicals.

Comparative Analysis of Alternative Reagents

The choice of a benzylating agent is dictated by the specific requirements of the synthesis, including the nature of the nucleophile, desired reaction conditions, and tolerance of other functional groups. Below is a comparison of several alternatives to this compound.

ReagentKey Features & AdvantagesDisadvantagesTypical Applications
This compound Highly reactive benzylic bromide. The difluoro substitution can enhance metabolic stability.Can be lachrymatory and require careful handling. May be overly reactive for some substrates.Introduction of the 4-ethoxy-2,3-difluorobenzyl moiety for SAR studies.
4-Ethoxy-2,3-difluorobenzyl Chloride More stable and less lachrymatory than the bromide counterpart. Easier to handle and store.Less reactive than the bromide, may require harsher reaction conditions or a catalyst (e.g., NaI).Suitable for large-scale synthesis where stability and handling are priorities.
4-Ethoxy-2,3-difluorobenzyl Alcohol A stable, crystalline solid that is not a lachrymator. Can be activated under Mitsunobu conditions or converted to a leaving group in situ.Requires activation, adding a step to the synthetic sequence. Mitsunobu conditions are not suitable for all substrates.Ideal for late-stage functionalization where a milder, non-alkylating halide approach is preferred.
4-Ethoxy-2,3-difluorobenzaldehyde Can be used in reductive amination to form secondary or tertiary amines.Limited to the synthesis of amines. Requires a reducing agent.A versatile precursor for the synthesis of a wide range of substituted benzylamines.
(4-Ethoxy-2,3-difluorophenyl)methanol A synonym for 4-ethoxy-2,3-difluorobenzyl alcohol.See above.See above.

Experimental Protocols

This protocol details a standard procedure for the O-alkylation of a generic phenol, a common application for this class of reagents.

Workflow Diagram:

Caption: Workflow for O-alkylation of a phenol.

Step-by-Step Procedure:

  • To a solution of the phenol (1.0 eq) in acetone (10 mL/mmol of phenol), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the pure fractions and concentrate to afford the desired ether. Characterize by ¹H NMR, ¹³C NMR, and MS.

This protocol provides an alternative strategy for introducing the 4-ethoxy-2,3-difluorobenzyl group onto a primary amine.

Workflow Diagram:

Caption: Workflow for reductive amination.

Step-by-Step Procedure:

  • Dissolve the primary amine (1.0 eq) and 4-ethoxy-2,3-difluorobenzaldehyde (1.05 eq) in dichloromethane (15 mL/mmol of amine).

  • Add glacial acetic acid (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-18 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Combine the pure fractions and concentrate to yield the desired secondary amine. Characterize by ¹H NMR, ¹³C NMR, and MS.

Conclusion and Recommendations

The selection of an appropriate reagent for the introduction of the 4-ethoxy-2,3-difluorobenzyl moiety is a critical decision in the design of a synthetic route. While this compound offers high reactivity, its handling properties and potential for over-reactivity may not be suitable for all applications.

  • For routine, small-scale laboratory synthesis where high reactivity is desired, This compound remains a solid choice.

  • In scenarios where stability, ease of handling, and scalability are paramount, the corresponding chloride derivative is a more prudent option, albeit with a potential trade-off in reactivity.

  • For late-stage functionalization of sensitive substrates, activation of the more stable benzyl alcohol via Mitsunobu conditions or in situ conversion to a sulfonate ester provides a milder and more controlled approach.

  • When the target is a secondary or tertiary amine, reductive amination with the corresponding benzaldehyde offers a highly efficient and versatile alternative to direct alkylation.

Ultimately, the optimal choice will depend on a careful consideration of the specific synthetic context, including the nucleophilicity of the substrate, the desired scale of the reaction, and the presence of other functional groups. This guide provides the foundational data and protocols to enable an informed and strategic selection.

structure-activity relationship (SAR) of the 4-ethoxy-2,3-difluorobenzyl moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of the 4-Ethoxy-2,3-difluorobenzyl Moiety for Drug Discovery Professionals

Introduction: Unlocking Potency and Selectivity with a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and specific substitution patterns on aromatic rings has become a cornerstone of rational drug design. The 4-ethoxy-2,3-difluorobenzyl moiety has emerged as a particularly valuable scaffold, demonstrating its potential to confer high potency and selectivity for a range of biological targets. Its unique combination of electronic properties, conformational constraints, and metabolic stability makes it a compelling building block for developing novel therapeutics.

This guide provides a comprehensive analysis of the . We will dissect the contribution of each component of this scaffold, compare its performance with structurally related alternatives, and provide detailed experimental protocols for evaluating its biological activity. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to effectively leverage this moiety in their own discovery programs.

Dissecting the Moiety: A Trifecta of Structural Advantages

The efficacy of the 4-ethoxy-2,3-difluorobenzyl group can be attributed to the interplay of its three key structural features: the 2,3-difluoro substitution, the 4-ethoxy group, and the benzyl core. Understanding the individual and synergistic contributions of these components is fundamental to appreciating its utility.

cluster_0 4-Ethoxy-2,3-difluorobenzyl Moiety cluster_1 Key Structural Features moiety A 2,3-Difluoro Substitution moiety->A B 4-Ethoxy Group C Benzyl Core

Figure 1: Key components of the 4-ethoxy-2,3-difluorobenzyl moiety.

The Role of the 2,3-Difluoro Substitution

The introduction of fluorine into drug candidates is a well-established strategy to modulate various physicochemical and pharmacokinetic properties.[1] The specific ortho-meta difluorination pattern seen in this moiety offers distinct advantages:

  • Modulation of Basicity: The two electron-withdrawing fluorine atoms lower the pKa of nearby basic centers, which can be crucial for optimizing cell permeability and avoiding off-target interactions, such as hERG inhibition.

  • Metabolic Stability: Fluorine substitution at positions susceptible to cytochrome P450 (CYP) mediated oxidation can block these metabolic pathways, thereby increasing the half-life of the compound.

  • Enhanced Binding Affinity: The fluorine atoms can engage in favorable orthogonal multipolar interactions with electron-rich motifs in the target protein, such as carbonyl groups, contributing to enhanced binding affinity. The 2,3-difluoro pattern creates a specific electronic and steric profile that can be exploited for selective targeting. For instance, in the development of RORγt inverse agonists, a 2,6-difluorobenzyl ether series was found to be surprisingly more potent than the corresponding alcohol derivatives.[2][3] This highlights the profound impact that the fluorine substitution pattern can have on potency.[2]

The 4-Ethoxy Group: More Than a Simple Alkoxy Substituent

The ethoxy group at the para-position is critical for optimizing the moiety's interaction with the target and its overall drug-like properties:

  • Lipophilicity and Solubility: The ethoxy group provides a balance between lipophilicity, which is essential for membrane permeability, and polarity, which can aid in maintaining aqueous solubility. This is a key consideration for achieving good oral bioavailability.[4]

  • Hydrogen Bonding: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming a key interaction with a hydrogen bond donor in the active site of the target protein.

  • Van der Waals Interactions: The ethyl group can fit into hydrophobic pockets within the binding site, contributing to the overall binding affinity through van der Waals interactions. The choice of an ethoxy over a methoxy group can be critical; the additional methylene unit can provide the optimal length and conformation to access deeper hydrophobic pockets, leading to a significant increase in potency. This principle is evident in the optimization of LRRK2 inhibitors, where a 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine series was identified as potent and orally bioavailable.[5]

Comparative Analysis: Gauging Performance Against Alternatives

To fully appreciate the advantages of the 4-ethoxy-2,3-difluorobenzyl moiety, it is instructive to compare it with other commonly employed substituted benzyl groups.

MoietyKey Features & Rationale for UsePotential LiabilitiesRepresentative Application
4-Ethoxy-2,3-difluorobenzyl - Balanced lipophilicity and polarity. - Blocked metabolic sites. - Favorable protein-ligand interactions.- Synthetic complexity.LRRK2 Inhibitors[5]
2,6-Difluorobenzyl - Symmetrical substitution can enhance binding. - Significant impact on pKa of adjacent groups.- May not offer the same metabolic stability as the 2,3-difluoro pattern.RORγt Inverse Agonists[2][3]
4-Methoxybenzyl - Simpler to synthesize. - Can act as a hydrogen bond acceptor.- Susceptible to O-demethylation by CYPs. - Less pronounced electronic effects compared to fluorinated analogues.Anticancer Agents[4]
4-Chlorobenzyl - Electron-withdrawing. - Increases lipophilicity.- Can be metabolically labile (arene oxidation). - May have off-target toxicity concerns.Antiamoebic Agents[6]
Unsubstituted Benzyl - Core scaffold, synthetically accessible.- Prone to aromatic oxidation. - Lacks specific interactions offered by substituents.General scaffold in early discovery

Experimental Protocols: A Framework for Evaluation

The trustworthiness of any SAR analysis rests on robust and reproducible experimental data.[7] Below is a detailed protocol for a representative in vitro kinase assay, which is a common method for evaluating compounds containing the 4-ethoxy-2,3-difluorobenzyl moiety, particularly for targets like LRRK2.[5]

Protocol: In Vitro LRRK2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of a test compound to the LRRK2 kinase domain.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the LRRK2 kinase.

Materials:

  • LRRK2, active, recombinant human (e.g., from Thermo Fisher Scientific)

  • LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)

  • Alexa Fluor™ 647-labeled Kinase Tracer (Thermo Fisher Scientific)

  • TR-FRET Dilution Buffer (Thermo Fisher Scientific)

  • Test compounds (solubilized in DMSO)

  • 384-well, low-volume, black, round-bottom microplates (e.g., from Corning)

  • Microplate reader capable of TR-FRET detection (e.g., Tecan Spark® or similar)

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of LRRK2 kinase and Eu-anti-GST antibody in TR-FRET Dilution Buffer.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in TR-FRET Dilution Buffer.

    • Prepare a serial dilution of the test compound in DMSO. Then, dilute this series in TR-FRET Dilution Buffer to create a 4X working solution.

  • Assay Protocol:

    • Add 2.5 µL of the 4X test compound solution to the wells of the 384-well plate.

    • Add 2.5 µL of TR-FRET Dilution Buffer to the "no inhibitor" control wells.

    • Add 2.5 µL of the 4X tracer solution to all wells.

    • Add 5 µL of the 2X LRRK2/Eu-anti-GST antibody solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible microplate reader.

    • Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Data Analysis:

    • Normalize the data to the "no inhibitor" (high signal) and "no enzyme" (low signal) controls.

    • Plot the normalized TR-FRET ratio against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Plate Setup (384-well) cluster_readout Data Acquisition & Analysis prep1 Prepare 2X LRRK2/Eu-Ab Solution add_enzyme 3. Add 5 µL of 2X LRRK2/Eu-Ab prep1->add_enzyme prep2 Prepare 4X Tracer Solution add_tracer 2. Add 2.5 µL of 4X Tracer prep2->add_tracer prep3 Prepare 4X Compound Dilutions add_cmpd 1. Add 2.5 µL of 4X Compound prep3->add_cmpd add_cmpd->add_tracer add_tracer->add_enzyme incubate 4. Incubate 60 min at RT add_enzyme->incubate read Read TR-FRET Signal (Ex: 340 nm, Em: 615/665 nm) incubate->read analyze Calculate FRET Ratio & Normalize read->analyze plot Plot Dose-Response Curve analyze->plot ic50 Determine IC50 Value plot->ic50

Figure 2: Workflow for the LRRK2 Kinase Inhibition Assay.

Conclusion: A Versatile Tool for the Modern Medicinal Chemist

The 4-ethoxy-2,3-difluorobenzyl moiety represents a powerful tool in the arsenal of the medicinal chemist. Its carefully orchestrated combination of fluorine atoms and an ethoxy group on a benzyl scaffold provides a unique set of properties that can be harnessed to develop potent, selective, and metabolically robust drug candidates. By understanding the intricate structure-activity relationships and employing rigorous experimental validation, researchers can effectively utilize this privileged scaffold to address challenging biological targets and advance the next generation of therapeutics.

References

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  • Yin, J., et al. (2018). Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(9), 1545-1550. [Link]

  • Tanneeru, K., et al. (2017). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry, 60(5), 2074-2090. [Link]

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  • Scott, J. S., et al. (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, e202400123. [Link]

  • Xie, J., et al. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(19), 127441. [Link]

  • Schröder, A., et al. (2022). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 27(19), 6543. [Link]

  • Xie, J., et al. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. ResearchGate. [Link]

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A Researcher's Guide to SN1 vs. SN2 Reactivity in Substituted Benzyl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and professionals in drug development, a nuanced understanding of nucleophilic substitution reactions is paramount for predictable and efficient synthesis. This guide provides an in-depth comparison of the SN1 and SN2 reactivity of substituted benzyl bromides, grounded in mechanistic principles and supported by experimental considerations. We will explore how substituents on the aromatic ring dictate the reaction pathway, offering a framework for rational substrate selection and reaction design.

The Dichotomy of Nucleophilic Substitution: SN1 and SN2 at a Glance

Nucleophilic substitution reactions, fundamental to organic synthesis, primarily proceed through two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).[1] The preferred pathway is dictated by a confluence of factors, including the structure of the substrate, the nature of the nucleophile, the leaving group's ability, and the solvent's properties.[2][3]

The SN1 reaction is a two-step process.[1][4] The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate.[4][5] This is followed by a rapid attack of the nucleophile on the carbocation.[5] Consequently, the rate of an SN1 reaction is dependent only on the concentration of the substrate.[4]

In contrast, the SN2 reaction is a concerted, one-step mechanism.[1][4] The nucleophile attacks the electrophilic carbon at the same time as the leaving group departs, proceeding through a five-membered transition state.[4] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[5]

A key differentiator lies in the stereochemical outcome. SN1 reactions, proceeding through a planar carbocation intermediate, typically lead to a racemic mixture of products if the starting material is chiral.[1][6] SN2 reactions, characterized by a backside attack of the nucleophile, result in an inversion of stereochemistry.[4]

The Unique Case of Benzyl Bromides: A Balancing Act

Benzyl halides occupy a unique position in the landscape of nucleophilic substitution, as they can readily undergo both SN1 and SN2 reactions.[7] Primary benzylic halides, like unsubstituted benzyl bromide, generally favor the SN2 pathway. However, the formation of a resonance-stabilized benzylic carbocation also makes the SN1 pathway accessible, a feature not typically seen with simple primary alkyl halides.[8][9] This dual reactivity makes the study of substituted benzyl bromides particularly insightful.

The stability of the benzylic carbocation is a critical factor in the SN1 pathway. The positive charge can be delocalized into the benzene ring through resonance, significantly stabilizing the intermediate.[9] This inherent stability is a key reason why even primary benzyl halides can undergo SN1 reactions.[9]

The Decisive Role of Substituents: Modulating Reactivity

The electronic nature of substituents on the benzene ring profoundly influences the reaction pathway by altering the stability of the carbocation intermediate (for SN1) and the transition state (for SN2).

Electron-Donating Groups (EDGs): Accelerating the SN1 Pathway

Substituents that donate electron density to the aromatic ring, such as methoxy (-OCH₃) and methyl (-CH₃) groups, play a crucial role in stabilizing the positive charge of the benzylic carbocation.[10][11] This stabilization is most effective when the EDG is at the ortho or para position, where it can directly participate in resonance delocalization of the positive charge.[10][11] Consequently, electron-donating groups significantly accelerate the rate of SN1 reactions.

In an SN2 reaction, the transition state has a developing negative charge on the leaving group and a partial negative charge on the incoming nucleophile. Electron-donating groups can slightly destabilize this transition state by increasing electron density at the reaction center, thus slowing down the SN2 reaction, although this effect is generally less pronounced than the dramatic rate enhancement seen in SN1 reactions.

Electron-Withdrawing Groups (EWGs): Favoring the SN2 Pathway

Conversely, electron-withdrawing groups, such as nitro (-NO₂) and cyano (-CN) groups, destabilize the benzylic carbocation by pulling electron density away from the positively charged benzylic carbon. This destabilization significantly retards the rate of SN1 reactions.

For SN2 reactions, electron-withdrawing groups can have a modest rate-enhancing effect. By withdrawing electron density from the benzylic carbon, they make it more electrophilic and thus more susceptible to nucleophilic attack. This leads to a stabilization of the electron-rich transition state.

Quantitative Insights: The Hammett Equation

The electronic effects of substituents on the rates of reactions of benzene derivatives can be quantified using the Hammett equation:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the reaction of a substituted benzyl bromide.

  • k₀ is the rate constant for the reaction of unsubstituted benzyl bromide.

  • σ (sigma) is the substituent constant, which reflects the electronic effect of the substituent. A negative σ value indicates an electron-donating group, while a positive σ value indicates an electron-withdrawing group.[12][13]

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[12][14]

For SN1 reactions of substituted benzyl bromides, a large, negative ρ value is expected. This signifies that the reaction is highly sensitive to substituent effects and that a positive charge is developing in the transition state (i.e., the carbocation is forming). Electron-donating groups (negative σ) will lead to a significant increase in the reaction rate.

For SN2 reactions , a small, positive ρ value is typically observed. This indicates a lower sensitivity to substituent effects and the development of a slight negative charge at the reaction center in the transition state.

Experimental Design for Comparative Reactivity Studies

A robust experimental protocol is essential to accurately compare the SN1 and SN2 reactivity of a series of substituted benzyl bromides. A kinetic study monitoring the disappearance of the benzyl bromide or the appearance of the product over time is a common approach.

Experimental Protocol: A Kinetic Study via UV-Vis Spectrophotometry

This protocol outlines a method for determining the pseudo-first-order rate constants for the solvolysis (an SN1 reaction) of various substituted benzyl bromides in a polar protic solvent like aqueous ethanol.

Materials:

  • Substituted benzyl bromides (e.g., 4-methoxybenzyl bromide, 4-methylbenzyl bromide, benzyl bromide, 4-chlorobenzyl bromide, 4-nitrobenzyl bromide)

  • Ethanol (reagent grade)

  • Deionized water

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of each substituted benzyl bromide in ethanol at a known concentration (e.g., 0.01 M).

  • Prepare Reaction Solvent: Prepare a mixture of ethanol and water (e.g., 80:20 v/v).

  • Set up the Spectrophotometer:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the benzyl bromide of interest. This should be determined beforehand by running a full spectrum.

    • Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 25 °C).

  • Initiate the Reaction:

    • Pipette the required volume of the reaction solvent into a quartz cuvette and place it in the spectrophotometer to equilibrate.

    • Inject a small, precise volume of the benzyl bromide stock solution into the cuvette, quickly mix, and start data acquisition. The final concentration of the benzyl bromide should be low enough to ensure a measurable change in absorbance over time.

  • Monitor the Reaction: Record the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance reading stabilizes).[15]

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_t - A_∞) versus time, where A_t is the absorbance at time t, and A_∞ is the absorbance at the end of the reaction. The slope of this line will be -k_obs.

    • Repeat the experiment for each substituted benzyl bromide.

Data Presentation: Expected Relative Rates

The following table summarizes the expected trend in reactivity for a series of para-substituted benzyl bromides under conditions favoring SN1 and SN2 pathways.

Substituent (p-X)Electronic EffectExpected Relative SN1 Rate (vs. X=H)Expected Relative SN2 Rate (vs. X=H)
-OCH₃Strong Electron-Donating>> 1< 1
-CH₃Weak Electron-Donating> 1~ 1
-HReference11
-ClWeak Electron-Withdrawing< 1> 1
-NO₂Strong Electron-Withdrawing<< 1>> 1

Visualizing the Mechanisms and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the SN1 and SN2 reaction pathways and the experimental workflow.

SN1_Mechanism sub Substituted Benzyl Bromide int Benzylic Carbocation (Resonance Stabilized) sub->int Slow (Rate-Determining) -Br⁻ prod Product int->prod Fast +Nucleophile Nu Nucleophile Nu->int

Caption: The SN1 mechanism for a substituted benzyl bromide, highlighting the rate-determining formation of a carbocation intermediate.

SN2_Mechanism reactants Substituted Benzyl Bromide + Nucleophile ts Transition State [Nu---C---Br] reactants->ts Concerted Step prod Product (Inversion of Stereochemistry) ts->prod

Caption: The concerted SN2 mechanism, showing the simultaneous bond-forming and bond-breaking in the transition state.

Experimental_Workflow prep Prepare Stock Solutions & Reaction Solvent setup Spectrophotometer Setup (λ_max, Temperature) prep->setup initiate Initiate Reaction in Cuvette setup->initiate monitor Monitor Absorbance vs. Time initiate->monitor analyze Data Analysis (Plot ln(A_t - A_∞) vs. time) monitor->analyze result Determine Pseudo-First-Order Rate Constant (k_obs) analyze->result

Caption: A streamlined workflow for the kinetic analysis of substituted benzyl bromide solvolysis using UV-Vis spectrophotometry.

Conclusion: A Predictive Framework for Synthesis

The reactivity of substituted benzyl bromides in nucleophilic substitution reactions is a finely tuned interplay between the inherent stability of the benzylic system and the electronic influence of aromatic substituents. By understanding the mechanistic underpinnings of SN1 and SN2 pathways and the predictable effects of electron-donating and electron-withdrawing groups, researchers can make informed decisions in their synthetic strategies. Electron-donating substituents in the para position will strongly favor the SN1 pathway, while electron-withdrawing groups will steer the reaction towards an SN2 mechanism. This knowledge empowers chemists to select the appropriate substrate and reaction conditions to achieve the desired outcome with greater efficiency and predictability.

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  • Chemistry Stack Exchange. The stability order in the substituted benzyl carbanions. [Link]

  • Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • Pharmaguideline. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. [Link]

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A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 4-ethoxy-2,3-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous characterization of novel chemical entities are paramount. This guide provides an in-depth technical overview of the synthesis of 4-ethoxy-2,3-difluorobenzyl bromide, a potentially valuable building block in medicinal chemistry. We will explore a rational synthetic pathway, delve into the validation of the final product through a detailed analysis of its predicted spectral data, and compare the key benzylic bromination step with alternative methods.

Introduction

This compound is a halogenated aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the difluoro-substituted benzene ring and the reactive benzyl bromide moiety makes it an attractive scaffold for introducing specific pharmacophores and modulating the physicochemical properties of target molecules. This guide will provide a comprehensive walkthrough of a plausible synthetic route and a detailed guide to its structural confirmation using modern spectroscopic techniques.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached in a three-step sequence starting from commercially available 2,3-difluorophenol. The proposed synthetic workflow is illustrated below.

Synthesis_Workflow 2,3-Difluorophenol 2,3-Difluorophenol 1-Ethoxy-2,3-difluorobenzene 1-Ethoxy-2,3-difluorobenzene 2,3-Difluorophenol->1-Ethoxy-2,3-difluorobenzene  Step 1: Williamson Ether Synthesis   4-Ethoxy-2,3-difluorotoluene 4-Ethoxy-2,3-difluorotoluene 1-Ethoxy-2,3-difluorobenzene->4-Ethoxy-2,3-difluorotoluene  Step 2: Friedel-Crafts Alkylation   This compound This compound 4-Ethoxy-2,3-difluorotoluene->this compound  Step 3: Benzylic Bromination  

Caption: Proposed synthetic workflow for this compound.

Step 1: Williamson Ether Synthesis of 1-Ethoxy-2,3-difluorobenzene

The initial step involves the etherification of 2,3-difluorophenol with an ethylating agent. The Williamson ether synthesis is a reliable and high-yielding method for this transformation.

Reaction: 2,3-Difluorophenol + Iodoethane → 1-Ethoxy-2,3-difluorobenzene

Rationale: The reaction proceeds via an SN2 mechanism where the phenoxide, generated in situ by a weak base such as potassium carbonate, acts as a nucleophile and attacks the electrophilic carbon of iodoethane. Potassium carbonate is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to cause side reactions. Acetone or acetonitrile are common solvents for this reaction due to their polarity and appropriate boiling points.

Step 2: Friedel-Crafts Alkylation of 1-Ethoxy-2,3-difluorobenzene

Introducing a methyl group onto the aromatic ring is achieved through a Friedel-Crafts alkylation. The ethoxy group is an ortho-, para-director. Due to steric hindrance from the adjacent fluorine and ethoxy groups, the alkylation is expected to occur predominantly at the para-position.

Reaction: 1-Ethoxy-2,3-difluorobenzene + Chloromethane --(AlCl₃)--> 4-Ethoxy-2,3-difluorotoluene

Rationale: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to generate a carbocation or a carbocation-like species from chloromethane, which then acts as the electrophile in the electrophilic aromatic substitution reaction.[1] It is important to note that Friedel-Crafts alkylations can be prone to polyalkylation, but by controlling the stoichiometry and reaction conditions, the desired mono-alkylation can be favored.

Step 3: Benzylic Bromination of 4-Ethoxy-2,3-difluorotoluene

The final step is the selective bromination of the methyl group at the benzylic position. This is a free-radical substitution reaction.

Reaction: 4-Ethoxy-2,3-difluorotoluene + NBS --(AIBN, CCl₄, Δ)--> this compound

Rationale: N-Bromosuccinimide (NBS) is a highly selective reagent for benzylic bromination. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating. The stability of the intermediate benzyl radical, which is resonance-stabilized by the aromatic ring, drives the selectivity of this reaction over other positions. Carbon tetrachloride (CCl₄) is a traditional solvent for this reaction, although safer alternatives are now often preferred.

Spectral Data Validation

As no complete experimental spectral data for this compound is readily available in public databases, we will predict the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra based on the known effects of the functional groups and by analogy with similar molecules. This predictive analysis is a crucial step in validating the successful synthesis of the target compound.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum is expected to show signals corresponding to the ethoxy group, the benzylic protons, and the aromatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
-O-CH₂-CH1.4 - 1.5Triplet (t)JH-H ≈ 7.03H
-O-CH ₂-CH₃4.0 - 4.2Quartet (q)JH-H ≈ 7.02H
-CH ₂-Br4.5 - 4.7Singlet (s)-2H
Aromatic CH -56.9 - 7.1Multiplet (m)1H
Aromatic CH -67.2 - 7.4Multiplet (m)1H

Rationale for Predictions:

  • The ethoxy group protons will appear as a triplet for the methyl group and a quartet for the methylene group, with a typical coupling constant of around 7.0 Hz.

  • The benzylic protons (-CH₂-Br) are expected to be a singlet and significantly downfield (around 4.5-4.7 ppm) due to the deshielding effect of the adjacent bromine atom.

  • The aromatic protons will be in the range of 6.9-7.4 ppm. Their exact chemical shifts and multiplicities will be complex due to coupling with each other and with the two fluorine atoms. We would expect to see complex multiplets for both aromatic protons.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule. A key feature will be the carbon-fluorine coupling.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Expected C-F Coupling
-O-CH₂-C H₃14 - 16No
-O-C H₂-CH₃64 - 66No
-C H₂-Br30 - 35Possible small ⁴JC-F
Aromatic C -1115 - 120Doublet of doublets (dd)
Aromatic C -2148 - 152 (d, ¹JC-F ≈ 240-260 Hz)Doublet of doublets (dd)
Aromatic C -3145 - 150 (d, ¹JC-F ≈ 240-260 Hz)Doublet of doublets (dd)
Aromatic C -4140 - 145Doublet of doublets (dd)
Aromatic C -5118 - 122Doublet of doublets (dd)
Aromatic C -6125 - 130Doublet of doublets (dd)

Rationale for Predictions:

  • The aliphatic carbons of the ethoxy group and the benzylic carbon will be in their expected regions.

  • The aromatic carbons will show complex splitting patterns due to coupling with the fluorine atoms. The carbons directly bonded to fluorine (C-2 and C-3) will exhibit large one-bond coupling constants (¹JC-F) in the range of 240-260 Hz. The other aromatic carbons will show smaller two-, three-, and four-bond couplings (²JC-F, ³JC-F, ⁴JC-F).

Predicted Mass Spectrum (MS) of this compound

The mass spectrum, typically obtained by electron ionization (EI), will provide information about the molecular weight and fragmentation pattern of the molecule.

m/z Assignment Notes
250/252[M]⁺Molecular ion peak. The presence of bromine will result in two peaks of approximately equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
171[M - Br]⁺Loss of a bromine radical, a common fragmentation for benzyl bromides.
143[M - Br - C₂H₄]⁺Subsequent loss of ethylene from the ethoxy group.
125[M - Br - C₂H₄ - H₂O]⁺Further fragmentation.
91[C₇H₇]⁺Tropylium ion, a common fragment in the mass spectra of benzyl compounds.

Rationale for Predictions:

  • The molecular ion peak will be a characteristic doublet due to the isotopic abundance of bromine.

  • The most significant fragmentation pathway is expected to be the loss of the bromine radical to form a stable benzylic carbocation.

  • Further fragmentation of the ethoxy group and rearrangements can lead to the other observed ions.

Predicted Infrared (IR) Spectrum of this compound

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3050 - 3100C-H stretchAromatic
2850 - 3000C-H stretchAliphatic (ethoxy, benzyl)
1580 - 1620C=C stretchAromatic ring
1450 - 1500C=C stretchAromatic ring
1200 - 1300C-O stretchAryl ether
1000 - 1150C-F stretchAryl fluoride
600 - 700C-Br stretchAlkyl bromide

Rationale for Predictions:

  • The spectrum will be dominated by strong absorptions for the aromatic C=C stretching and the C-O stretching of the ether.

  • The C-F stretching bands will be present in the fingerprint region.

  • The C-Br stretching vibration will appear at a low frequency, typically below 700 cm⁻¹.

Spectral_Validation cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis Synthesized Product Synthesized Product NMR ¹H & ¹³C NMR Synthesized Product->NMR Structural Information (Connectivity, Chemical Environment) MS Mass Spectrometry Synthesized Product->MS Molecular Weight & Fragmentation IR Infrared Spectroscopy Synthesized Product->IR Functional Groups Structure Confirmation Structure Confirmation NMR->Structure Confirmation MS->Structure Confirmation IR->Structure Confirmation

Sources

The Untapped Potential of 4-Ethoxy-2,3-difluorobenzyl Bromide in Medicinal Chemistry: A Comparative Guide to Unlocking Novel Bioactivities

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the strategic selection of molecular building blocks is paramount. The inclusion of fluorine atoms and alkoxy groups in drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate physicochemical and pharmacological properties. This guide delves into the latent potential of a unique, yet underexplored, scaffold: 4-ethoxy-2,3-difluorobenzyl bromide . While direct biological data on compounds synthesized from this specific reagent is nascent, a comprehensive analysis of structurally related analogs allows us to forecast its promise and provide a roadmap for its application in drug discovery.

This guide will serve as a comparative framework for researchers, scientists, and drug development professionals. We will explore the anticipated biological activities of derivatives of this compound by drawing parallels with known bioactive molecules bearing the 2,3-difluorobenzyl and 4-ethoxy-phenyl motifs. Furthermore, we will provide detailed, field-proven experimental protocols to empower researchers to validate these predicted activities and unlock the full therapeutic potential of this versatile chemical intermediate.

The Rationale: Why this compound is a Privileged Scaffold

The combination of a difluorinated benzene ring and an ethoxy group offers a unique set of properties that can be advantageous in drug design:

  • Metabolic Stability: The presence of fluorine atoms, particularly on the aromatic ring, can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug molecule.

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.

  • Modulated Lipophilicity: The ethoxy group can fine-tune the lipophilicity of a compound, which is a critical parameter for cell membrane permeability and overall pharmacokinetic profile.

  • Conformational Control: The steric and electronic effects of the fluorine and ethoxy substituents can influence the preferred conformation of the molecule, which can be crucial for optimal interaction with a biological target.

These attributes suggest that compounds derived from this compound are prime candidates for investigation across a spectrum of therapeutic areas.

Comparative Analysis of Potential Biological Activities

Based on the established bioactivities of structurally analogous compounds, we can project three key areas where derivatives of this compound are likely to exhibit significant therapeutic potential: anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Potential: A New Frontier in Cytotoxic Agents

The incorporation of a difluorobenzyl moiety has been a successful strategy in the development of potent anticancer agents. The electronic properties of the fluorine atoms can enhance the interaction of these compounds with various cancer-related targets.

Comparative Compounds:

  • Fluorinated Benzyl Ethers and Amides: Studies have shown that aryl benzyl ethers with fluoro substituents exhibit significant in vitro cytotoxic activity against human tumor cell lines like A549 (lung carcinoma) and SGC7901 (gastric cancer)[1]. Similarly, N-benzyl-2-fluorobenzamide derivatives have been identified as dual inhibitors of EGFR and HDAC3, showing promise in the treatment of triple-negative breast cancer[2].

  • Fluorinated Heterocycles: The introduction of a fluorine atom into heterocyclic compounds has been shown to amplify cytotoxic properties[3]. For example, certain fluorinated indole derivatives have demonstrated potent inhibition of VEGFR-2, a key target in angiogenesis[3].

Hypothesized Activity of 4-Ethoxy-2,3-difluorobenzyl Derivatives:

The combination of the difluoro-substitution pattern and the 4-ethoxy group could lead to compounds with enhanced cell permeability and selective targeting of cancer cells. The ethoxy group may also contribute to improved solubility and bioavailability, addressing common challenges in cancer drug development.

Table 1: Comparison of Anticancer Activity of Related Fluorinated Compounds

Compound ClassCancer Cell LineReported Activity (IC50)Reference
N-benzyl-2-fluorobenzamide derivative (Compound 38)MDA-MB-231 (Breast Cancer)1.98 µM[2]
Fluorinated Indole derivative (Compound 19g)VEGFR-2 Kinase3.8 nM[3]
Aryl Benzyl Ether with Fluoro Substituent (Compound 10)A549, SGC7901Most active in the series[1]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The 4-ethoxy-phenyl motif is present in several compounds with known anti-inflammatory properties. This suggests that derivatives of this compound could be effective in modulating key inflammatory pathways.

Comparative Compounds:

  • 4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone: This compound has demonstrated potent analgesic and anti-inflammatory activities, superior to aminopyrine and phenylbutazone in preclinical models[4][5].

  • Pyrimidine Derivatives: Various pyrimidine-based compounds have shown anti-inflammatory effects by inhibiting key mediators like PGE2, nitric oxide, and NF-κB[6].

Hypothesized Activity of 4-Ethoxy-2,3-difluorobenzyl Derivatives:

The presence of the 4-ethoxy group could confer inhibitory activity against enzymes such as cyclooxygenase (COX), while the difluorobenzyl moiety could enhance the overall potency and selectivity of the compounds. These derivatives could potentially target key signaling pathways in inflammation, such as the NF-κB and MAPK pathways.

Antimicrobial Activity: A Novel Scaffold for Combating Resistance

Difluorinated aromatic compounds have also shown promise as antimicrobial agents. The unique electronic nature of the C-F bond can lead to novel mechanisms of action that may overcome existing resistance pathways.

Comparative Compounds:

  • 3-Substituted 2,6-difluorobenzamides: Several derivatives in this class have demonstrated potent antistaphylococcal activity by inhibiting the bacterial cell division protein FtsZ[7].

  • Difluoromethyl Cinnamoyl Amides: These compounds have shown selective activity against Mycobacterium smegmatis, a model organism for Mycobacterium tuberculosis[8].

Hypothesized Activity of 4-Ethoxy-2,3-difluorobenzyl Derivatives:

By incorporating the 4-ethoxy-2,3-difluorobenzyl moiety into various heterocyclic or amide scaffolds, it is plausible to develop novel antimicrobial agents with a broad spectrum of activity or targeted action against resistant strains.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, a systematic screening cascade is essential. The following are detailed, step-by-step methodologies for key in vitro assays.

Experimental Workflow: From Synthesis to Biological Validation

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of Derivatives from This compound Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Purification->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., Griess, ELISA) Antimicrobial Antimicrobial Susceptibility (e.g., MIC Determination) Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Anti_inflammatory->Pathway_Analysis Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) Antimicrobial->Enzyme_Inhibition

Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.

Protocol 1: In Vitro Anticancer Activity Assessment

1.1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., A549, MDA-MB-231) and a non-cancerous control cell line (e.g., HEK293).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Dimethyl sulfoxide (DMSO).

    • 96-well plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 2: In Vitro Anti-inflammatory Activity Assessment

2.1. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Objective: To measure the inhibitory effect of the compounds on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials:

    • RAW 264.7 macrophage cell line.

    • Lipopolysaccharide (LPS).

    • Griess reagent.

    • 96-well plates.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate for 15 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing

3.1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

  • Objective: To determine the lowest concentration of the compounds that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Mueller-Hinton Broth (MHB).

    • 96-well plates.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Key Signaling Pathways for Further Investigation

Should initial screening reveal promising activity, subsequent mechanistic studies should focus on key signaling pathways implicated in the respective diseases.

Anticancer Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription mTOR->Transcription

Caption: Simplified overview of the EGFR/PI3K/AKT and MAPK signaling pathways in cancer.

Anti-inflammatory Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Transcription Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_nuc->Transcription

Caption: Simplified representation of the NF-κB signaling pathway in inflammation.

Conclusion and Future Directions

While the biological landscape of compounds derived from this compound remains to be fully explored, the structural analogy to known bioactive molecules provides a strong rationale for its investigation in drug discovery. The comparative analysis presented in this guide suggests a high probability of discovering novel anticancer, anti-inflammatory, and antimicrobial agents. The unique combination of a difluorinated aromatic ring and an ethoxy substituent offers a promising avenue for developing drug candidates with improved pharmacological profiles.

The provided experimental protocols offer a robust starting point for researchers to systematically evaluate the biological activities of newly synthesized derivatives. Future work should focus on the synthesis of a diverse library of compounds from this versatile building block and their subsequent screening in the described assays. Elucidation of the structure-activity relationships will be crucial in optimizing lead compounds for further preclinical and clinical development. The journey to unlocking the full therapeutic potential of this compound has just begun, and it promises to be a rewarding endeavor for the medicinal chemistry community.

References

  • Synthesis and Anti-Cancer Activities of Aryl Benzyl Ethers with Fluoro Substituents. Bentham Science. [Link]

  • A new nonsteroidal analgesic-antiinflammatory agent. Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds. PubMed. [Link]

  • Creating an Antibacterial with in Vivo Efficacy: Synthesis and Characterization of Potent Inhibitors of the Bacterial Cell Division Protein FtsZ with Improved Pharmaceutical Properties. National Institutes of Health. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Ethoxy-2,3-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile of 4-Ethoxy-2,3-difluorobenzyl bromide

This compound is a halogenated organic compound. While specific data for this compound is limited, its structural similarity to other benzyl bromides indicates a probable classification as a corrosive and lachrymatory agent. Benzyl bromides are known to be reactive and can cause severe skin burns and eye damage.[1][2][3][4][5][6][7][8] Therefore, it is imperative to handle this chemical with the utmost care, utilizing appropriate personal protective equipment (PPE) and working within a certified chemical fume hood.

Key Hazard Considerations:

  • Corrosive: Likely to cause severe burns to skin, eyes, and the respiratory tract upon contact.[1][2][3][4][6][7][8][9]

  • Lachrymator: Vapors can cause intense irritation to the eyes, leading to tearing.[1][2][3][5][6][7]

  • Reactivity: Benzyl bromides can react with water, alcohols, bases, amines, and oxidizing agents.[10][11] Such reactions can be vigorous and may produce hazardous byproducts like hydrogen bromide gas.[2][10][11]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require specialized disposal to prevent ecological damage.[12]

Property Information Source
Chemical Name This compoundN/A
Molecular Formula C9H9BrF2O
Molecular Weight 251.07 g/mol
Appearance Likely a solid or liquid[1][5]
Primary Hazards Corrosive, Lachrymator, Water-Reactive[1][2][3][4][5][6][13][7][8][11]

Core Disposal Directive: Segregation and Neutralization

The fundamental principle for the proper disposal of this compound is twofold: strict segregation from other waste streams and, when feasible and safe, in-lab neutralization of residual amounts.

Due to its halogenated nature, this compound must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.[12][14][15][16][17]

Never mix halogenated waste with non-halogenated organic waste. [16] Co-mingling can complicate the disposal process and significantly increase disposal costs.[15]

Experimental Workflow: Waste Collection

Caption: Waste Collection Workflow Diagram.

Decontamination and Neutralization of Residuals

For trace amounts of this compound, such as on contaminated labware or surfaces, a chemical neutralization step is recommended before final cleaning. This proactive measure enhances safety by reducing the reactivity and toxicity of the residual chemical.

Benzyl bromides can be neutralized via nucleophilic substitution with amines or hydrolysis.[2][18] A common and effective method involves the use of a solution of aqueous sodium hydroxide or triethylamine.[2][19][20]

Caution: Neutralization reactions can be exothermic. Perform this procedure in a fume hood and add the neutralizing agent slowly.

Step-by-Step Neutralization of Contaminated Glassware:

  • Preparation: In a designated container within a fume hood, prepare a 5% aqueous sodium hydroxide solution or a 10% solution of triethylamine in a suitable solvent like THF.[19]

  • Rinsing: Carefully rinse the contaminated glassware with a small amount of an appropriate organic solvent (e.g., acetone) to dissolve the residual this compound. Transfer this rinse solvent to the halogenated waste container.

  • Neutralization: Add the neutralizing solution to the glassware, ensuring all contaminated surfaces are wetted. Allow the solution to react for at least one hour.

  • Disposal of Neutralized Solution: The resulting solution should be treated as hazardous waste. Given the presence of organic and halogenated components, it should be added to the halogenated organic waste stream.

  • Final Cleaning: After neutralization, the glassware can be cleaned using standard laboratory procedures.

In the event of a spill, immediate decontamination is crucial.

Spill Response Protocol:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated and restrict access.[1][5][10]

  • Absorb: Cover the spill with an inert absorbent material like sand or vermiculite.[5][11] Do not use combustible materials.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container for halogenated solids.[11]

  • Decontaminate: Wipe the spill area with a cloth dampened with a neutralizing solution (e.g., 5% sodium hydroxide). Place the used cloth in the solid halogenated waste container.

  • Final Clean: Wash the area with soap and water.[11]

For routine cleaning of surfaces where this compound is handled, a multi-step process is recommended.[21][22] This often involves deactivation (e.g., with a mild oxidizing agent like sodium hypochlorite solution), decontamination, and final cleaning.[21][22][23]

Decision Tree for Disposal

Disposal_Decision_Tree start Disposal of this compound waste_type What is the nature of the waste? start->waste_type bulk_liquid Bulk Liquid/Solid Waste waste_type->bulk_liquid Bulk residual_contamination Residual Contamination (Glassware, Surfaces) waste_type->residual_contamination Residual spill Spill waste_type->spill Spill collect_halogenated Collect in designated HALOGENATED ORGANIC waste container. bulk_liquid->collect_halogenated neutralize Perform in-lab neutralization (e.g., with 5% NaOH or 10% Triethylamine). residual_contamination->neutralize spill_response Follow Spill Response Protocol: 1. Absorb with inert material. 2. Collect in solid halogenated waste. 3. Decontaminate surface. spill->spill_response final_disposal Arrange for pickup by Environmental Health & Safety. collect_halogenated->final_disposal neutralize->collect_halogenated spill_response->final_disposal

Caption: Disposal Decision-Making Flowchart.

Final Disposal and Record Keeping

All collected waste must be disposed of through your institution's certified hazardous waste management program.[1][5][9][24] Ensure that all waste containers are properly labeled with the full chemical name and associated hazards.[15][16] Maintain accurate records of the waste generated and its disposal.[17]

References

  • Classification of special laboratory waste - UB. (n.d.). Retrieved from [Link]

  • Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved from [Link]

  • Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces. (2020, June 22). National Institutes of Health. Retrieved from [Link]

  • Evaluation of decontamination strategies for cyclophosphamide. (n.d.). Request PDF. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Campus Operations. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! (2014, July 22). Sciencemadness.org. Retrieved from [Link]

  • Material Safety Data Sheet - Benzyl bromide, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Organic solvent waste. (2025, January 13). Kemicentrum. Retrieved from [Link]

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  • Material Safety Data Sheet - 4-Fluorobenzyl bromide, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. (n.d.). Defense Centers for Public Health. Retrieved from [Link]

  • DECONTAMINATION AND CLEANING. (n.d.). ASHP Publications. Retrieved from [Link]

  • How does one separate Benzyl bromide from the reaction mixture? (2014, October 1). ResearchGate. Retrieved from [Link]

  • 4-Fluorobenzyl bromide. (n.d.). PubChem. Retrieved from [Link]

  • Benzyl bromide Publications. (n.d.). Retrieved from [Link]

  • 4-Bromobenzyl bromide. (n.d.). PubChem. Retrieved from [Link]

  • 4-Ethoxy-2,6-difluorobenzyl bromide - Safety Data Sheet. (n.d.). Retrieved from [Link]

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Navigating the Synthesis Landscape: A Guide to the Safe Handling of 4-Ethoxy-2,3-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that progress in the laboratory is built on a foundation of safety and precision. This guide provides essential, immediate safety and logistical information for handling 4-Ethoxy-2,3-difluorobenzyl bromide, a compound that, like other benzyl bromides, requires careful and informed handling. Our commitment is to empower your research by providing value that extends beyond the product itself, ensuring both the integrity of your work and the safety of your team.

The Chemical Profile: Understanding the Hazard

This compound belongs to the benzyl bromide class of reagents. These compounds are known for their lachrymatory properties, meaning they can cause tearing and irritation to the eyes and respiratory tract.[7][8] They are also typically corrosive and can cause severe skin and eye burns upon contact.[1][2][3] The presence of fluorine atoms can further influence the reactivity and toxicological profile of the molecule.

Key Hazards to Consider:

  • Lachrymator: Vapors are irritating to the eyes and mucous membranes.[7][8]

  • Corrosive: Can cause severe burns to skin, eyes, and the respiratory and digestive tracts.[1][2][3]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[7][9]

  • Moisture Sensitivity: Reacts with water, potentially releasing hydrogen bromide gas, which is also corrosive.[9][10]

Your Personal Protective Equipment (PPE): The First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Tightly fitting safety goggles and a face shield.Protects against splashes and the lachrymatory effects of vapors. Standard safety glasses are insufficient.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and absorption. Gloves should be inspected before use and disposed of immediately after contamination.
Body A flame-retardant lab coat.Protects against accidental spills and splashes.
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.Essential for preventing inhalation of corrosive and lachrymatory vapors, especially when working outside of a fume hood or in case of a spill.

Safe Handling and Operational Plan: A Step-by-Step Protocol

Adherence to a strict operational protocol is critical for minimizing exposure and ensuring experimental success.

1. Preparation and Engineering Controls:

  • Work in a certified chemical fume hood. This is the most critical engineering control to mitigate inhalation exposure.

  • Ensure an eyewash station and safety shower are immediately accessible.

  • Have appropriate spill cleanup materials readily available. This includes an inert absorbent material (e.g., vermiculite, sand), and a neutralization agent for acidic byproducts.

2. Handling the Compound:

  • Acclimatize the container to room temperature before opening to prevent moisture condensation.

  • Open the container slowly in the fume hood to release any pressure buildup.

  • Use compatible, clean, and dry glassware and equipment.

  • Dispense the required amount carefully, avoiding splashes.

  • Keep the container tightly sealed when not in use.

3. Post-Handling Procedures:

  • Decontaminate all equipment that has come into contact with the compound.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Properly label and store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[8]

Emergency Procedures: Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

Workflow for Emergency Response

cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention skin_contact Skin Contact wash_skin Immediately flush skin with plenty of water for at least 15 minutes. skin_contact->wash_skin eye_contact Eye Contact rinse_eyes Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. eye_contact->rinse_eyes inhalation Inhalation fresh_air Move to fresh air. inhalation->fresh_air ingestion Ingestion rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek immediate medical attention. wash_skin->seek_medical rinse_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Immediate first aid procedures following exposure.

Spill Response:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is large or you are unsure how to handle it, contact your institution's emergency response team.

  • For small spills:

    • Wear the appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material.

    • Carefully collect the absorbed material into a sealable container.

    • Decontaminate the spill area. A solution of sodium bicarbonate can be used to neutralize any residual acidic components.

    • Properly label the container with the waste contents.

Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal Workflow

cluster_waste_generation Waste Generation cluster_collection Collection cluster_disposal Final Disposal contaminated_solids Contaminated Solids (gloves, absorbent material) solids_container Sealable, labeled container for solid waste contaminated_solids->solids_container liquid_waste Liquid Waste (reaction mixtures, rinse solutions) liquid_container Sealable, labeled container for liquid waste liquid_waste->liquid_container empty_containers Empty Containers container_disposal Triple rinse with a suitable solvent; collect rinsate as liquid waste. Deface label. empty_containers->container_disposal ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) solids_container->ehs_pickup liquid_container->ehs_pickup container_disposal->ehs_pickup

Caption: Segregation and disposal of contaminated materials.

Decontamination of Glassware: Glassware should be rinsed with a suitable organic solvent (e.g., acetone, ethanol) to remove residual this compound. The rinsate must be collected as hazardous waste. Following the solvent rinse, a base wash (e.g., with a dilute sodium hydroxide solution) can be used to hydrolyze any remaining traces of the compound.

References

  • National Institutes of Health. (n.d.). Benzyl Bromide. PubChem. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 1225 - BENZYL BROMIDE. Retrieved from [Link]

  • University of Colorado Colorado Springs. (2015). UCCS SAFE OPERATING PROCEDURE. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorobenzyl bromide, 97%. Retrieved from [Link]

  • University of Auckland. (n.d.). Disposal and Decontamination of Ethidium Bromide. Retrieved from [Link]

  • Columbia University. (2012). Ethidium Bromide: Disposal, Decontamination, and Destruction. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2014). How to decontaminate the working zone with Ethidium bromide. Retrieved from [Link]

  • Columbia University. (2012). Ethidium Bromide: Disposal, Decontamination, and Destruction. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.